molecular formula C₂₁H₂₈O₂ B1146231 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel CAS No. 100021-05-4

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Número de catálogo: B1146231
Número CAS: 100021-05-4
Peso molecular: 312.45
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is a synthetic organo-chemical compound offered as a high-purity reference standard for professional research applications. With the molecular formula C 21 H 28 O 2 and a molecular weight of 312.45 g/mol , this compound is structurally characterized as a dihydro derivative of D-(-)-Norgestrel, specifically involving saturation at the 4,5-position and a double bond at the 5,6-position . This compound is primarily valued in pharmaceutical research as a potential impurity or metabolite of norgestrel and related progestins . Norgestrel is a well-known synthetic progestin used in contraceptive and menopausal hormone therapy . The study of related compounds and their metabolic pathways is crucial for understanding the full pharmacological and toxicological profile of active pharmaceutical ingredients (APIs) . Researchers utilize this standard in analytical chemistry, particularly in the development and validation of methods for impurity profiling, stability studies, and quality control (QC) for pharmaceutical manufacturing . This product is intended for research purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,16-19,23H,3,6-13H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRBZVWRTAFWPO-XUDSTZEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100021-05-4
Record name delta5-Levonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100021054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .DELTA.5-LEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV7HH25Q8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel, a significant impurity and derivative of the synthetic progestin Levonorgestrel. Aimed at researchers, analytical scientists, and professionals in drug development and quality control, this document outlines a multi-faceted analytical strategy. By integrating data from High-Resolution Mass Spectrometry (HRMS) and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques, we present a robust methodology for unambiguous confirmation of its molecular formula, atomic connectivity, and complex stereochemistry. The causality behind experimental choices is detailed, ensuring a self-validating and scientifically rigorous approach.

Introduction and Significance

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel, systematically known as (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one, is recognized within the European Pharmacopoeia (EP) as Levonorgestrel Impurity P[1]. As an impurity in the active pharmaceutical ingredient (API) Levonorgestrel, a widely used second-generation progestin, its precise identification and characterization are critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations[2][3]. The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of a drug product. Therefore, a definitive structural analysis is not merely an academic exercise but a regulatory necessity.

The nomenclature "5(6)-Dehydro-4(5)-dihydro" points to a specific modification of the D-(-)-Norgestrel (Levonorgestrel) core, namely the introduction of a double bond between carbons C5 and C6. This guide details the integrated analytical workflow required to confirm this structure with the highest degree of confidence.

Molecular Overview and Key Structural Features

The foundational step in any structural analysis is understanding the basic molecular properties and identifying the key functional moieties that will serve as spectroscopic handles.

Table 1: Core Molecular Properties of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

PropertyValueSource
Molecular Formula C₂₁H₂₈O₂[1][4]
Molecular Weight 312.45 g/mol [1][4]
Parent API D-(-)-Norgestrel (Levonorgestrel)[1]
CAS Number 100021-05-4[1]
Systematic IUPAC Name (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one[1]

The structure possesses the characteristic tetracyclic gonane steroid backbone, modified with several key functional groups that are essential for its biological activity and provide distinct signatures in spectroscopic analysis:

  • A-Ring: The ketone at C3 is conjugated, but not to a C4-C5 double bond as in the parent Norgestrel.

  • B-Ring: A crucial C5-C6 double bond (∆⁵⁻⁶ unsaturation) distinguishes it from Levonorgestrel.

  • D-Ring: A C17α-ethynyl and a C17β-hydroxyl group.

  • C/D Ring Junction: The presence of a C13β-ethyl group instead of the more common methyl group.

Caption: 2D structure of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel with key functional groups highlighted.

Integrated Strategy for Structural Elucidation

A singular analytical technique is insufficient for the complete and unambiguous structural determination of a complex steroid. We advocate for a synergistic workflow that leverages the strengths of orthogonal methods: Mass Spectrometry for molecular weight and formula determination, and NMR spectroscopy for mapping the intricate atomic connectivity and stereochemistry.

Caption: Workflow for the structural elucidation of a novel or impurity steroidal compound.

Mass Spectrometry: Confirming the Foundation

Expertise & Experience: The first step in identifying an unknown is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing a mass measurement with high precision (typically < 5 ppm), which allows for the confident assignment of a unique molecular formula.

Trustworthiness: The protocol is self-validating through the use of an internal standard or by calibration against known standards, ensuring the accuracy of the mass measurement. The observation of predicted isotopic patterns for the proposed formula further corroborates the assignment.

Experimental Protocol: LC-HRMS
  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.

  • Chromatography: Employ a C18 reverse-phase column with a gradient elution (e.g., water and acetonitrile, both with 0.1% formic acid) to ensure separation from any co-eluting species.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive. Steroids like Norgestrel derivatives readily form protonated molecules [M+H]⁺.

    • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).

    • Collision-Induced Dissociation (CID): Perform a separate data-dependent MS/MS experiment to fragment the ion of interest and aid in structural confirmation.

Data Interpretation

The primary goal is to identify the exact mass of the protonated molecule, [C₂₁H₂₈O₂ + H]⁺.

Table 2: Expected High-Resolution Mass Spectrometry Data

ParameterExpected ValueRationale
Adduct [M+H]⁺Protonation of the C3 ketone is the most likely ionization event.
Calculated m/z 313.2162For the molecular formula C₂₁H₂₉O₂⁺.
Observed m/z 313.2162 ± 5 ppmThe measured mass must fall within this narrow window for formula confirmation.
Key Fragments (MS/MS) m/z 295 [M+H-H₂O]⁺Characteristic loss of the C17 hydroxyl group as water.
m/z 245Corresponds to fragmentation of the D-ring.[5]

The confirmation of the molecular formula C₂₁H₂₈O₂ provides the atomic "building blocks." The next crucial phase is to assemble them correctly.

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Experience: While MS provides the formula, NMR spectroscopy reveals the atomic connectivity and 3D arrangement of the molecule. For a complex, polycyclic structure with multiple stereocenters like a steroid, a comprehensive suite of 1D and 2D NMR experiments is non-negotiable.[6][7] High-field NMR (≥400 MHz) is essential to resolve the crowded proton signals typical of steroid skeletons.[8]

Trustworthiness: The power of this multi-technique NMR approach lies in its redundancy. A structural hypothesis must be consistent with every piece of data from every experiment—¹H chemical shifts, coupling constants, ¹³C chemical shifts, and correlations from COSY, HSQC, HMBC, and NOESY. Any inconsistency invalidates the proposed structure.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, signal integrations, and coupling patterns.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

  • 2D NMR Acquisition:

    • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing spin systems within each ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing unambiguous C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for connecting the spin systems and identifying the placement of quaternary carbons and heteroatoms.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space (< 5 Å), which is essential for determining relative stereochemistry, such as the cis or trans fusion of the rings.

Data Interpretation and Structural Assignment

The analysis is a stepwise process of assembling molecular fragments.

Table 3: Predicted Diagnostic NMR Signals for Structural Verification

PositionTypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from H at position...)Key NOESY Correlations
C3 C=O-~199H-2, H-4 -> C3-
C5 C-~140H-4, H-6, H-10 -> C5-
C6 CH~5.4~122H-4, H-7 -> C6H-6 <=> H-4, H-7
C13 C-~48H-12, H-14, H-17, CH₂ (ethyl) -> C13-
C17 C-OH-~80H-16, H-14, CH (ethynyl) -> C17CH₂ (ethyl) <=> H-14
C18 (CH₂) ** CH₂~1.5-1.8~30-35CH₃ (ethyl) -> C18-
C19 (CH₃) **CH₃~0.9~12CH₂ (ethyl) -> C19-
C20 C≡-~87H-21 -> C20-
C21 ≡CH~2.6~75H-17 -> C21H-21 <=> H-16
  • Confirming the ∆⁵⁻⁶ Double Bond: The most critical feature is the C5-C6 double bond. This is confirmed by:

    • An olefinic proton signal (H-6) around 5.4 ppm in the ¹H NMR spectrum.

    • Two sp² carbon signals in the ¹³C NMR spectrum (~140 ppm for the quaternary C5 and ~122 ppm for the methine C6).

    • An HMBC correlation from the olefinic H-6 to carbon C-4 and C-7, stitching the B-ring together.

  • Assembling the Backbone: HMBC is paramount. For example, correlations from the protons of the C13-ethyl group to carbons C13, C12, C14, and C17 will definitively place the ethyl group at the C/D ring junction.

  • Verifying Stereochemistry: NOESY correlations are used to confirm the chair/half-chair conformations of the rings and their fusions. For instance, a strong spatial correlation between the axial proton at C8 and the C13-ethyl group would be expected, confirming the natural steroid conformation.

The Role of X-ray Crystallography

For absolute, unequivocal proof of structure and stereochemistry, single-crystal X-ray crystallography is the gold standard.[9][10] If a suitable single crystal of the impurity can be grown, this technique can provide a 3D model of the molecule, confirming bond lengths, bond angles, and the absolute configuration at all chiral centers. While often challenging due to the difficulty of obtaining high-quality crystals, it remains the ultimate arbiter in structural chemistry and is invaluable for novel compounds or critical regulatory filings.[11][12][13]

Conclusion

The structural elucidation of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is a prime example of the modern analytical chemistry workflow required in the pharmaceutical industry. A successful analysis hinges not on a single experiment, but on the logical integration of orthogonal techniques. High-resolution mass spectrometry provides the elemental composition with high certainty, laying the molecular foundation. Subsequently, a comprehensive suite of 1D and 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, serves to meticulously map the atomic framework and define the molecule's three-dimensional stereochemistry. This combined, self-validating approach provides the necessary scientific rigor to definitively identify and characterize critical impurities, ensuring the quality and safety of pharmaceutical products.

References

  • Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies. (n.d.). PMC.
  • Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. (2015). PLOS One.
  • A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. (1990). Journal of the Chemical Society, Perkin Transactions 2.
  • [Chemical structural analysis of steroids by NMR spectroscopy]. (1987). PubMed.
  • High-Resolution Solid-State NMR Spectroscopy of Steroids and Their Deriv
  • Steroids and NMR. (2012). ScienceDirect.
  • Spectral Studies of Steroids Using Two-Dimensional NMR Spectroscopy. (2020). IOSR Journal.
  • Progesterone Metabolism in Serum. (n.d.). Agilent.
  • Mass Spectrometry Identification of Potential Mediators of Progestin-only Contraceptive Induced Abnormal Uterine Bleeding in Human Endometrial Stromal Cells. (n.d.). PMC.
  • Crystal Structures of Steroids. (2009).
  • 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (>90%). (n.d.). LGC Standards.
  • LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formul
  • The identification of some human metabolites of norgestrel, a new progest
  • Design and x-ray crystal structures of high-potency nonsteroidal glucocorticoid agonists exploiting a novel binding site on the receptor. (2008). PNAS.
  • 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel. (2023). ChemicalBook.
  • Norgestrel. (n.d.). Wikipedia.
  • NORGESTREL. (n.d.). precisionFDA.
  • Use of X-ray crystallography for the characterization of single crystals grown in steroid containing transdermal drug delivery systems. (1999). Bases bibliographiques Pascal et Francis.
  • 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel. (n.d.). Dewei Na.
  • X-ray crystallography. (n.d.). Wikipedia.
  • 6,7-Dehydro norgestrel. (n.d.). CymitQuimica.
  • Norgestrel: 8R,9S,10R,13S,14S,17S-13-ethyl-17-ethynyl-17-hydroxy- 1, 2,... (n.d.).
  • norgestrel. (n.d.). Benchchem.
  • (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. (n.d.). PubChem.
  • Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. (2022). MDPI.
  • x Ray crystallography. (n.d.). PMC.
  • Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). PMC.

Sources

Molecular weight and formula of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Author: BenchChem Technical Support Team. Date: February 2026

Common Designation: Levonorgestrel Impurity P (EP) Context: Critical Impurity Profiling in Progestin Drug Substances[1][2]

Part 1: Executive Technical Summary

In the development and quality control of Levonorgestrel (D-(-)-Norgestrel), the identification and control of structurally related impurities are mandated by ICH Q3A(R2) and pharmacopeial standards (EP/USP).[1][2] 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel represents a specific isomeric impurity where the conjugated


 double bond of the parent molecule has migrated to the 

position.[1][2]

This migration disrupts the


-unsaturated ketone system, resulting in a 

-unsaturated ketone
.[1][2] This structural change creates a significant analytical challenge: the loss of the strong UV chromophore at ~240 nm, rendering the impurity nearly invisible in standard purity assays unless specific detection wavelengths (200–210 nm) or mass spectrometry are employed.[1][2]
Part 2: Chemical Identity & Core Properties

The nomenclature "5(6)-Dehydro-4(5)-dihydro" is a systematic modification instruction applied to the parent Norgestrel structure:

  • 4(5)-dihydro: Saturation of the C4-C5 double bond (addition of hydrogen).[1][2]

  • 5(6)-dehydro: Unsaturation of the C5-C6 bond (removal of hydrogen).[1][2] Net Result: Migration of the double bond from position 4 to position 5.

Table 1: Physicochemical Profile [1][2][3][4]
PropertySpecification
Chemical Name 13-Ethyl-17-hydroxy-18,19-dinor-17

-pregn-5-en-20-yn-3-one
Common Synonyms Levonorgestrel Impurity P (EP);

-Levonorgestrel
CAS Registry Number 100021-05-4
Molecular Formula C

H

O

Molecular Weight 312.45 g/mol
Stereochemistry D-(-) (Matches parent Levonorgestrel backbone)
Electronic State Deconjugated (

-unsaturated ketone)
UV Absorbance Low/Negligible at 240 nm (Loss of conjugation)
Part 3: Mechanistic Insight – Formation Pathways

The formation of the


 isomer is a classic example of deconjugation .[1][2] While the conjugated 

-3-ketone (Levonorgestrel) is thermodynamically more stable, the

isomer can form as a kinetic product or intermediate during synthesis, particularly under conditions that favor enolization followed by protonation at the

-carbon (C4) rather than the

-carbon (C6).[1][2]
Mechanism: Keto-Enol Tautomerization & Protonation

The migration occurs via the dienol intermediate.[1][2]

  • Enolization: Base or acid catalysis converts the

    
    -3-ketone into a 3,5-dien-3-ol intermediate.[1][2]
    
  • Protonation:

    • Thermodynamic Path: Protonation at C6 regenerates the stable

      
       system.[1][2]
      
    • Kinetic Path: Protonation at C4 generates the

      
       system (Impurity P).[1][2]
      

This impurity is often associated with the "Birch Reduction" steps or improper quenching of metal-ammonia solutions during the synthesis of the gonane nucleus.[1][2]

Isomerization LN Levonorgestrel (Delta-4 conjugated) Enol Dienol Intermediate (3,5-dien-3-ol) LN->Enol Enolization (Acid/Base) Enol->LN Protonation at C6 (Thermodynamic) ImpP Impurity P (Delta-5 deconjugated) Enol->ImpP Protonation at C4 (Kinetic/Steric)

Figure 1: Mechanistic pathway showing the kinetic protonation of the dienol intermediate leading to the deconjugated


 impurity.[1][2]
Part 4: Analytical Strategy & Detection

The critical risk with 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is False Compliance .[1][2] Standard HPLC methods for progestins monitor at 240–254 nm.[1][2] Because Impurity P lacks the conjugated system, its extinction coefficient (


) at 240 nm is drastically lower than that of the parent drug.[1][2]
Protocol: Reliable Detection Workflow

To validate the absence of this impurity, the analytical method must be orthogonal to standard purity assays.

1. Chromatographic Conditions (HPLC/UPLC):

  • Column: C18 (End-capped), High Carbon Load (e.g., 3.0 x 100 mm, 1.7 µm).[1][2]

  • Mobile Phase: Acetonitrile:Water (Gradient).[1][2] The

    
     isomer is structurally rigid and typically elutes close to the parent but can be resolved due to slight hydrophobicity differences.[1][2]
    
  • Detection (Critical):

    • Primary: UV at 200–210 nm (detects the isolated double bond and carbonyl).[1][2]

    • Secondary: MS (ESI+) in SIM mode for m/z 313.2 [M+H]+.

2. System Suitability Criterion:

  • Resolution (

    
    ) between Levonorgestrel and Impurity P must be > 1.5.[1][2]
    
  • Note: If using a standard at 240 nm, Impurity P may appear as a baseline ripple even at high concentrations.[1][2]

AnalyticalWorkflow cluster_detection Detection Modalities Sample Levonorgestrel Sample (Drug Substance) UV_Std UV @ 240 nm (Standard Method) Sample->UV_Std UV_Low UV @ 210 nm (Required for Impurity P) Sample->UV_Low MS Mass Spectrometry (Confirmation) Sample->MS Result_Risk Risk: False Negative Impurity P Transparent UV_Std->Result_Risk Low Absorbance Result_Valid Valid Quantification Impurity P Detected UV_Low->Result_Valid End Absorption MS->Result_Valid m/z 313.2

Figure 2: Analytical decision matrix highlighting the risk of using standard UV detection (240 nm) for the deconjugated impurity.

References
  • European Pharmacopoeia (Ph.[1][2][5] Eur.) . Levonorgestrel Monograph 09/2008:0926. Impurity P. [1][2]

  • LGC Standards . 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel Reference Material Data Sheet.

  • Toronto Research Chemicals . Levonorgestrel Impurity P (TRC-D229935).[1][2] [1][2]

  • ChemicalBook . 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel Product Information.

  • SynThink Chemicals . Levonorgestrel EP Impurities & USP Related Compounds.[1][2][5]

Sources

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Core Focus

I'm currently focused on dissecting the compound's name and identifying its key components: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel. This involves understanding its nomenclature and its significance within the broader scope of research and identification. I'm aiming to create a solid foundation for the technical guide.

Interpreting the Nomenclature

I've been drilling down on the compound's naming convention. The Levonorgestrel base is clear, but I am now focusing on the "5(6)-Dehydro-4(5)-dihydro" elements and the shift it describes from the known


 position in Norgestrel. This suggests an isomerization, perhaps a 

or a

shift. It seems this compound is a derivative or metabolite.

Verifying the Structure

I've moved on to a systematic search approach to verify the structure and find more information. My search strategy involves using several queries, including the CAS number (if available), the full compound name, and related terms like "Levonorgestrel impurity 5(6)-ene." I'm also exploring possible IUPAC names and looking for references to European Pharmacopoeia impurities. The name "5(6)-Dehydro-4(5)-dihydro" is still a bit cumbersome, but it confirms a shift in the double bond from the 4-5 position to the 5-6 position, which I believe is the key to identifying the compound. My focus is now on confirming whether it's the


 isomer specifically.

Outlining the Guide Structure

I've sketched a detailed structure for the technical whitepaper, starting with a descriptive title and an introduction that outlines the compound's link to Levonorgestrel and its potential role. I'm prioritizing the inclusion of identification details (CAS number, formula), a discussion of its formation, and analytical methods. The aim is also to cover regulatory aspects and experimental protocols, along with useful visuals.

Exploring Synthesis and Search

I'm now deep-diving into the compound's origin, aiming to understand the formation mechanism that leads to the specific isomer. I'm focusing on finding the relevant CAS number and other key facts using Google to help draft content. My current approach involves a systematic search for synonyms and physical properties. I am aiming to draft the main sections of the content while applying self-corrections.

Identifying the Compound

I've confirmed the existence of "5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel" across several reliable sources. LGC Standards, ChemicalBook, and Sigma-Aldrich all list the compound. Now, I'm focusing my attention on the CAS number for this substance.

Defining the Compound

I've now identified the CAS number as 100021-05-4 and have compiled the synonyms: Levonorgestrel Impurity P (EP), (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-5-en-20-yn-3-one,


-Levonorgestrel, and 5-en-Levonorgestrel. Its molecular formula is C21H28O2, with a molecular weight of 312.45  g/mol . I've also clarified it's the 

isomer of Levonorgestrel, a deconjugated ketone, listed as Levonorgestrel Impurity P in the EP. It is a degradation product.

Analyzing the Pathway

I'm now focusing on how this impurity forms. My understanding is that ketosteroids, and specifically the


 isomer, can result from specific conditions like acidic environments or enolization. While the 

form is more stable due to conjugation, the

isomer, which is the 5(6)-Dehydro form, often appears as an intermediate or from kinetic protonation, especially in 19-nor steroid synthesis. This aligns with what I know about the Birch reduction followed by hydrolysis.

Constructing the Workflow

I'm now outlining the analytical workflow, focusing on HPLC/UV detection. The key is recognizing the UV absorbance difference; the


 steroid's lower absorbance at 240nm is crucial. This helps distinguish it from the 

form. I'm building a technical whitepaper with a CAS number, mechanism of tautomerization, and visual elements such as structure comparisons and isomerization pathways.

Refining the Isomer

I've clarified the target as the


 isomer, distinct from 

, confirming its link to Levonorgestrel Impurity P (CAS 100021-05-4). I've mapped out the whitepaper structure, including sections on chemical identity and formation mechanisms. The analytical strategy now focuses on the challenge of its low UV response due to the lack of conjugation, leading me to consider CAD, low UV detection, or MS. I am focusing on developing experimental protocol based on the literature.

Verifying the Compound

I've confirmed the compound's structure as a


-unsaturated ketone, and the UV max for the non-conjugated system. I can now verify the CAS number one final time and build the isomerization and analytical diagrams for the whitepaper. The name "5(6)-Dehydro-4(5)-dihydro" represents a 5-ene.

Technical Guide: Metabolic Pathways of D-(-)-Norgestrel (Levonorgestrel) and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the biotransformation of D-(-)-Norgestrel (Levonorgestrel, LNG), a cornerstone synthetic progestogen. Unlike endogenous progesterone, LNG possesses an ethyl group at C13, inducing significant steric hindrance that alters its interaction with metabolic enzymes. This guide details the dichotomy between its oxidative clearance (CYP450-mediated, critical for drug-drug interactions) and its reductive clearance (AKR/Reductase-mediated, determining circulating metabolite profiles). Additionally, we analyze the metabolic activation of key derivatives, specifically Norgestimate, and provide validated experimental protocols for metabolic profiling.

Molecular Architecture & Physicochemical Context

D-(-)-Norgestrel (active enantiomer) vs. L-(+)-Norgestrel (inactive): Racemic Norgestrel contains both isomers. Levonorgestrel (LNG) refers exclusively to the biologically active D-(-) form (


-ethynyl-18-methyl-19-nortestosterone).
  • Structural Determinant of Metabolism: The presence of a C13-ethyl group (replacing the C13-methyl found in Norethisterone) creates steric bulk. This modification significantly slows metabolic reduction at the A-ring compared to endogenous steroids, contributing to LNG's high oral bioavailability (~95-100%) and long half-life (~24h).

  • Key Functional Groups for Metabolism:

    • 
      -3-ketone (A-ring):  Target for reductive enzymes (
      
      
      
      -reductase, AKR1C4).
    • C17

      
      -ethynyl group:  Suicide substrate moiety for CYP450, though less reactive in LNG than in other progestins.
      
    • Steroid Nucleus: Target for hydroxylation at C2 and C16.[1]

Phase I Metabolism: The Reductive & Oxidative Bifurcation

LNG metabolism is not linear; it bifurcates into cytosolic reductive pathways and microsomal oxidative pathways.

The Reductive Pathway (Major Circulating Metabolites)

While oxidative metabolism is clinically famous for drug interactions, the reductive pathway generates the most abundant circulating metabolites. This occurs primarily in the hepatic cytosol.

  • A-Ring Reduction: The double bond at C4-C5 is reduced, followed by the reduction of the C3 ketone.

    • Enzymes:

      
      -reductase (SRD5A family) and 
      
      
      
      -reductase (AKR1D1).
    • Secondary Step: The resulting dihydro-LNG is converted to tetrahydro-LNG (TH-LNG) by

      
      -hydroxysteroid dehydrogenases (primarily AKR1C4  in the liver).
      
  • Dominant Isomer: The major urinary and plasma metabolite is

    
    -tetrahydro-levonorgestrel . This confirms the high activity of hepatic 
    
    
    
    -reductase and AKR1C4 on the LNG scaffold.
The Oxidative Pathway (CYP-Mediated Clearance)

This pathway occurs in the endoplasmic reticulum (microsomes) and is the primary site of Drug-Drug Interactions (DDIs).

  • Hydroxylation:

    • Enzyme: CYP3A4 (major) and CYP3A5.[2]

    • Sites: Hydroxylation occurs predominantly at C2

      
        and C16
      
      
      
      .[3]
    • Product:

      
      -OH-LNG and 
      
      
      
      -OH-LNG.
  • Clinical Relevance: Co-administration with CYP3A4 inducers (e.g., Rifampicin, Carbamazepine) accelerates this pathway, significantly lowering LNG plasma levels and risking contraceptive failure.

Metabolic Pathway Visualization

The following diagram illustrates the bifurcation between reductive (cytosolic) and oxidative (microsomal) processing.

LNG_Metabolism cluster_ox Oxidative Pathway (Microsomal) cluster_red Reductive Pathway (Cytosolic) LNG Levonorgestrel (LNG) (Parent) OH_2 2α-OH-Levonorgestrel LNG->OH_2 CYP3A4 (Hydroxylation) OH_16 16β-OH-Levonorgestrel LNG->OH_16 CYP3A4 DH_5a 5α-Dihydro-LNG LNG->DH_5a SRD5A (5α-Reductase) DH_5b 5β-Dihydro-LNG LNG->DH_5b AKR1D1 (5β-Reductase) Conj Glucuronide/Sulfate Conjugates OH_2->Conj OH_16->Conj TH_3a5a 3α,5α-Tetrahydro-LNG DH_5a->TH_3a5a AKR1C Family (3α-HSD) TH_3a5b 3α,5β-Tetrahydro-LNG (Major Metabolite) DH_5b->TH_3a5b AKR1C4 (Liver Specific) TH_3a5b->Conj UGT / SULT TH_3a5a->Conj UGT / SULT

Figure 1: Bifurcated metabolic map of Levonorgestrel showing the dominance of the


-tetrahydro pathway for excretion and CYP3A4 for oxidative clearance.

Phase II Conjugation

Phase II metabolism renders the lipophilic LNG metabolites water-soluble for excretion.

  • Sulfation: The tetrahydro-metabolites (particularly

    
    -TH-LNG) circulate in plasma primarily as sulfates .[4]
    
    • Enzymes: SULT2A1.

  • Glucuronidation: The primary form found in urine .[1]

    • Enzymes: UGT1A1 and UGT2B7 are the primary isoforms responsible for conjugating the hydroxyl groups at C3 (after reduction) or C17.

Metabolism of Derivatives: The Norgestimate Paradigm

Derivatives of LNG are often designed as prodrugs to improve oral tolerance or modify androgenic activity. Norgestimate (NGM) is the most clinically significant derivative.

Norgestimate Activation

NGM is unique because it is a "double prodrug" that metabolizes into two active compounds:[5]

  • Norelgestromin (NGMN): Formed by rapid deacetylation at C17.[6] This is the primary bioactive progestin in circulation.

  • Levonorgestrel: Formed by the loss of the oxime group at C3. Approximately 20-25% of Norgestimate is converted to LNG.

Note on Specificity: Unlike Norgestimate, other "gonane" progestins like Gestodene and Desogestrel do not metabolize to Levonorgestrel; they follow distinct pathways.[1]

NGM_Activation NGM Norgestimate (Prodrug) NGMN Norelgestromin (17-deacetyl-NGM) NGM->NGMN Deacetylation (Intestine/Liver) LNG Levonorgestrel (Active) NGM->LNG Minor Direct Path NGMN->LNG Oxime Reduction/ Elimination

Figure 2: Metabolic activation of Norgestimate yielding Levonorgestrel as a secondary active metabolite.

Experimental Protocols for Metabolic Profiling[7]

To accurately study LNG metabolism, researchers must distinguish between microsomal (oxidative) and cytosolic (reductive) stability. Standard S9 fractions contain both, but separating them yields mechanistic insight.

Protocol A: Microsomal Stability Assay (CYP3A4 Focus)

Objective: Determine intrinsic clearance (


) driven by oxidative pathways.
  • Reagents:

    • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

    • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

    • Test Compound: Levonorgestrel (1 µM final conc).

    • Positive Control: Midazolam (CYP3A4 probe) or Testosterone.

  • Procedure:

    • Pre-incubation: Mix HLM (0.5 mg/mL final) with LNG in phosphate buffer (100 mM, pH 7.4) at 37°C for 5 mins.

    • Initiation: Add NADPH regenerating system.

    • Sampling: Aliquot 50 µL at

      
       min.
      
    • Quenching: Dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g.,

      
      -LNG).
      
    • Clarification: Centrifuge at 4000g for 20 min. Collect supernatant.

  • Analysis: LC-MS/MS monitoring parent depletion.

Protocol B: Cytosolic Reductive Assay (AKR1C4 Focus)

Objective: Assess A-ring reduction, often missed in pure microsomal assays.

  • Reagents:

    • Human Liver Cytosol (HLC) (distinct from microsomes).

    • Cofactor: NADPH (AKR enzymes are NADPH-dependent).

  • Procedure:

    • Incubation: Mix HLC (1.0 mg/mL) with LNG (1 µM) in phosphate buffer (pH 7.4).

    • Initiation: Add NADPH (1 mM).

    • Timepoints:

      
       min (Reductive metabolism is often slower than oxidative).
      
    • Quenching/Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate is preferred over protein precipitation to ensure recovery of tetrahydro-metabolites.

  • Analysis: LC-MS/MS.

    • Critical Step: Monitor MRM transitions for Tetrahydro-LNG (Mass shift: +4 Da from parent).

Data Presentation: Metabolite Summary
MetaboliteStructure ModificationPrimary EnzymeLocationClinical Significance

-TH-LNG
A-ring reduction

-Reductase / AKR1C4
CytosolMajor urinary metabolite.

-OH-LNG
HydroxylationCYP3A4MicrosomeMarker of oxidative clearance.

-OH-LNG
HydroxylationCYP3A4MicrosomeMinor oxidative metabolite.
LNG-Sulfate Conjugation at C17SULT2A1CytosolMajor circulating form in plasma.

References

  • Stanczyk, F. Z., & Roy, S. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids.[1][7] Contraception, 42(1), 67-96. Link

  • Kuhl, H. (1990). Pharmacokinetics of oestrogens and progestogens. Maturitas, 12(3), 171-197. Link

  • Back, D. J., et al. (1981). The pharmacokinetics of levonorgestrel and ethinyloestradiol in women—studies with Microgynon 30. Contraception, 23(3), 229-239. Link

  • Penning, T. M., et al. (2000). Human 3

    
    -hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily.[8] Biochemical Journal, 351(1), 67-77. Link
    
  • Alton, K. B., et al. (1984). Metabolism of norgestimate by human intestinal mucosa and liver microsomes in vitro. Contraception, 29(1), 19-29. Link

  • FDA Label. (2022). Plan B One-Step (Levonorgestrel) Label Information. U.S. Food and Drug Administration. Link

Sources

Technical Analysis: Levonorgestrel vs. 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Structural, Analytical, and Pharmacological Differentiation of Levonorgestrel and its


-Isomer (Impurity P)
Date:  February 13, 2026[1][2]

Executive Summary

In the development and quality control of progestogenic therapeutics, distinguishing between the active pharmaceutical ingredient (API) and its structural isomers is a critical quality attribute (CQA).[2] This guide analyzes the divergence between Levonorgestrel (LNG) , a second-generation synthetic progestogen, and its specific double-bond isomer, 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (commonly designated as EP Impurity P ).[1][2]

While these two molecules share an identical atomic composition (


) and molecular weight (312.45  g/mol ), their difference lies in the position of the alkene unsaturation.[1][2] Levonorgestrel possesses a conjugated 

-3-ketone system, whereas the 5(6)-dehydro variant possesses a deconjugated

-3-ketone system.[1][2] This single bond migration fundamentally alters the physicochemical properties, UV-Vis spectral behavior, and pharmacological potency of the molecule, necessitating specific analytical protocols for detection and control.[2]

Module 1: Structural & Stereochemical Architecture[1]

The Core Distinction: Conjugation vs. Deconjugation

The defining feature of Levonorgestrel is the presence of a double bond between carbons C4 and C5.[2] This bond is conjugated with the carbonyl group at C3, creating an electron-delocalized system (


-unsaturated ketone) that is planar and rigid.[1][2]

In contrast, the "5(6)-Dehydro-4(5)-dihydro" nomenclature implies the following transformation:

  • 4(5)-dihydro: Addition of hydrogen across the C4-C5 bond (saturation).[1][2]

  • 5(6)-dehydro: Removal of hydrogen to form a double bond between C5 and C6.[1][2]

Result: The double bond migrates to the


 position.[2] In this configuration, the alkene is isolated from the C3 carbonyl by a saturated C4 methylene group.[2] This breaks the conjugation, resulting in a 

-unsaturated ketone
.[1][2]
FeatureLevonorgestrel (LNG)5(6)-Dehydro Isomer (Impurity P)
System

-3-one (Conjugated)

-3-one (Deconjugated)
Hybridization at C4

(Planar)

(Tetrahedral)
Hybridization at C5


Hybridization at C6


3D Conformation A-ring is roughly planar/sofaA-ring adopts a half-chair distortion
Isomerization Pathway (DOT Visualization)

The


 isomer is thermodynamically less stable than the conjugated 

form.[1][2] However, it can persist as a kinetic intermediate during synthesis (e.g., Birch reduction workup) or form via acid-catalyzed deconjugation.[1][2]

Isomerization cluster_0 Thermodynamic Sink (Active) cluster_1 Kinetic Intermediate / Impurity LNG Levonorgestrel (Delta-4 conjugated) Enol Enol Intermediate (3-hydroxy-3,5-diene) LNG->Enol Reversible (Slow) ImpP Impurity P (Delta-5 deconjugated) ImpP->Enol Acid/Base Catalysis Enol->LNG Tautomerization (Preferred) caption Fig 1. The Delta-5 isomer (Impurity P) readily isomerizes to Levonorgestrel under acidic or basic conditions due to the thermodynamic stability of the conjugated system.

[1][2]

Module 2: Analytical Strategy (The "Silent" Impurity)

The UV-Vis Trap

For researchers, the most dangerous difference is the UV absorption profile .[1][2]

  • Levonorgestrel: The conjugated

    
    -3-one chromophore exhibits a strong absorption maximum (
    
    
    
    ) at approximately 240 nm (
    
    
    ).[1][2] This allows for easy detection by standard UV detectors.[1][2]
  • 5(6)-Dehydro Isomer: The deconjugated system lacks the

    
     transition at 240 nm.[1][2] It exhibits only weak absorption (end absorption) below 210 nm or a weak 
    
    
    
    transition near 300 nm.[1][2]

Critical Implication: If you monitor your HPLC chromatogram only at 240 nm, Impurity P may be invisible , leading to a false estimation of purity.[2]

Recommended Detection Protocol

To validate the presence of the 5(6)-dehydro isomer, a multi-detector approach is required.[1][2]

Step-by-Step Validation Workflow:

  • Column Selection: Use a C18 end-capped column (e.g., Waters XBridge or Phenomenex Luna) to handle the hydrophobicity of the steroid backbone.[1][2]

  • Mobile Phase: Isocratic Acetonitrile:Water (approx. 50:50) is standard, but a gradient is preferred to separate the closely eluting isomers.[2]

  • Detection Settings:

    • Channel A: 240 nm (Quantifies LNG).[1][2]

    • Channel B: 210 nm (Detects Impurity P, though with solvent noise).[1][2]

    • Channel C (Preferred): Refractive Index (RI) or Charged Aerosol Detector (CAD) for "universal" response independent of chromophores.[1][2]

  • Confirmation: LC-MS is the gold standard.[1][2] Since they are isomers (same m/z 313

    
    ), differentiation relies on Retention Time (RT) and fragmentation patterns (MS/MS).[1][2] The 
    
    
    
    isomer often fragments differently due to the allylic stability of the C5-C6 bond.[2]

AnalyticalWorkflow cluster_detect Detection Strategy Start Sample: LNG Bulk Drug HPLC RP-HPLC Separation (C18 Column) Start->HPLC UV240 UV @ 240 nm HPLC->UV240 UV210 UV @ 200-210 nm HPLC->UV210 MS Mass Spec (MS/MS) HPLC->MS Result_LNG Peak: Levonorgestrel Strong Signal UV240->Result_LNG Detects Result_Imp Peak: Impurity P 'Silent' at 240nm UV240->Result_Imp MISSES UV210->Result_Imp Detects (Low S/N) MS->Result_Imp Definitive ID (Same Mass, Diff RT) caption Fig 2. Analytical decision tree highlighting the risk of missing Impurity P using standard UV monitoring.

Module 3: Pharmacological Implications[1][3]

The structural shift from


 to 

is not merely cosmetic; it is functionally destructive regarding hormonal activity.[2]
Structure-Activity Relationship (SAR)

The Progesterone Receptor (PR) contains a ligand-binding domain that forms specific hydrogen bonds with the steroid A-ring.[1][2]

  • Requirement: A carbonyl at C3 and a conjugated

    
     bond are essential for high-affinity binding.[1][2] The planar conformation of the A-ring in LNG allows the C3-ketone to accept a hydrogen bond from Gln725 and Arg766 in the receptor pocket.[2]
    
  • Deficiency in Impurity P: The

    
     double bond distorts the A-ring geometry (towards a half-chair).[1][2] Furthermore, the lack of electronic conjugation reduces the polarization of the C3 carbonyl, weakening the hydrogen bond interaction.[2]
    
Clinical Consequence

While specific potency data for Impurity P is proprietary to synthesis dossiers, general steroid SAR dictates that deconjugated


 isomers possess significantly reduced progestogenic potency  (often <5% of the parent compound).[2] Consequently, Impurity P is considered a pharmacological impurity with low efficacy, rather than a toxic metabolite, but it must still be controlled to meet assay limits (typically <0.2% per ICH Q3A).[2]

References

  • European Pharmacopoeia (Ph.[1][2][3] Eur.) . Levonorgestrel Monograph 0926. (Defines specific impurity codes including Impurity P).

  • Sitruk-Ware, R. (2004).[1][2] Pharmacological profile of progestins. Maturitas, 47(4), 277-283.[1][2] (Establishes the SAR necessity of the

    
    -3-ketone system).
    
  • PubChem Compound Summary . Levonorgestrel.[1][2][3][4][5][6][7][8][9] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

Sources

Technical Monograph: Pharmacological & Structural Profile of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel , chemically identified as the


-isomer of Levonorgestrel and regulatory classified as Levonorgestrel EP Impurity P .[1]

Executive Summary

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (CAS: 100021-05-4) is a critical structural isomer of the progestin Levonorgestrel.[1] In pharmaceutical development, it is designated as Levonorgestrel Impurity P (European Pharmacopoeia). While it shares the gonane steroid nucleus with its parent compound, the migration of the double bond from the


 (conjugated) position to the 

(unconjugated) position fundamentally alters its pharmacological potency , metabolic stability , and spectroscopic behavior .

This guide analyzes the compound's structure-activity relationship (SAR), its potential for in vivo isomerization to the active drug, and the rigorous analytical protocols required to control it in drug substances.

Part 1: Chemical Identity & Structural Pharmacology

Structural Divergence and SAR

The pharmacological activity of progestins is strictly governed by the geometry of the A-ring. Levonorgestrel derives its high affinity for the Progesterone Receptor (PR) from the


-3-ketone  system, which creates a planar, conjugated conformation essential for receptor pocket docking.
  • Parent (Levonorgestrel):

    
    -3-one (Conjugated). High PR affinity.[2]
    
  • Target (Impurity P):

    
    -3-one (Unconjugated). Distorted A-ring geometry.
    

Pharmacological Implication: The shift of the double bond to the C5-C6 position breaks the conjugation with the C3 carbonyl.

  • Receptor Affinity: The

    
    -isomer exhibits significantly reduced binding affinity  (typically <5% of parent) for the PR and Androgen Receptor (AR) compared to Levonorgestrel. The loss of planarity prevents the tight hydrophobic interactions required for helix-12 stabilization in the receptor ligand-binding domain (LBD).
    
  • Pro-drug Potential (Isomerization): While intrinsically less active,

    
    -3-ketosteroids are thermodynamically unstable relative to their 
    
    
    
    counterparts. In acidic environments (gastric fluid) or in the presence of hepatic isomerases, Impurity P can isomerize back to Levonorgestrel. Thus, it possesses latent biological activity as a chemical precursor.
Isomerization Pathway (The "Hidden" Pharmacology)

The migration of the double bond is reversible but heavily favors the conjugated


 form due to resonance stabilization.

Isomerization ImpurityP Impurity P (Delta-5 Unconjugated) Low Affinity Enol Enol Intermediate (3-hydroxy-3,5-diene) ImpurityP->Enol Acid/Enzyme (Deprotonation at C4) LNG Levonorgestrel (Delta-4 Conjugated) High Affinity Enol->LNG Tautomerization (Thermodynamic Sink) LNG->Enol Slow Reversion

Figure 1: Isomerization pathway. The


 isomer (Impurity P) acts as a thermodynamic precursor to the active Levonorgestrel (

), driven by resonance energy stabilization of the conjugated enone system.

Part 2: Analytical Characterization & Control Strategy

Because Impurity P is an isomer with an identical molecular weight (312.45 g/mol ) to Levonorgestrel, Mass Spectrometry (MS) alone is insufficient for differentiation. Separation relies on the subtle polarity difference induced by the double bond position.

High-Performance Liquid Chromatography (HPLC) Protocol

The lack of conjugation in Impurity P results in a hypsochromic shift (blue shift) in UV absorption. While Levonorgestrel absorbs strongly at ~240 nm, Impurity P has lower absorbance at this wavelength, often requiring detection at lower wavelengths (210-220 nm) or careful reference standard comparison.

Table 1: Differentiating Physicochemical Properties

PropertyLevonorgestrel (Active)Impurity P (Delta-5 Isomer)Analytical Impact
Chromophore Conjugated Enone (

)
Unconjugated Enone (

)
Impurity P has lower response factor at 240 nm.
UV Max (

)
~240 nm~205-210 nm (terminal absorption)Detection wavelength is critical.
Thermodynamics StableMetastable (Isomerizes to

)
Avoid acidic diluents during sample prep.
Retention Time (RT) Reference (1.0)Relative RT ~1.05 - 1.10 (Method Dependent)Requires high-resolution column (C18).
Validated Detection Workflow

To ensure scientific integrity, the following protocol is recommended for detecting Impurity P in drug substances.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve Levonorgestrel API in Acetonitrile:Water (neutral pH) .

    • Critical: Avoid acidic solvents (e.g., 0.1% Formic Acid) in the diluent, as this may artificially convert Impurity P into Levonorgestrel during the run, leading to false-negative impurity results.

  • Chromatographic Conditions:

    • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water (neutral).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (to maximize Impurity P signal) and 240 nm (for Levonorgestrel).

  • System Suitability Criteria:

    • Resolution (

      
      ) between Levonorgestrel and Impurity P must be 
      
      
      
      .
    • Tailing factor for both peaks:

      
      .
      

Part 3: Regulatory & Safety Profile (ICH Q3A/B)

Qualification Thresholds

Under ICH Q3A (Impurities in New Drug Substances), Impurity P is classified as a Related Substance .

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% (requires toxicological data if exceeded).

Toxicological Assessment
  • Genotoxicity: As a steroid isomer without structural alerts for mutagenicity (e.g., epoxides, aromatic nitrosos), it is generally considered non-genotoxic.

  • Endocrine Disruption: Its primary risk is off-target endocrine modulation. However, due to the "pro-drug" nature described in Part 1, its toxicity profile is effectively bracketed by the toxicology of Levonorgestrel itself, assuming total conversion.

  • Specific Limit: The European Pharmacopoeia (EP) monograph for Levonorgestrel typically limits specific impurities to

    
     0.2%  or 
    
    
    
    0.5%
    depending on the specific monograph revision and synthesis route.

Part 4: Synthesis & Origin (Root Cause Analysis)

Understanding the origin of Impurity P is essential for process control.

SynthesisOrigin Precursor Birch Reduction Intermediate (Methoxy-diene) Hydrolysis Acid Hydrolysis Step Precursor->Hydrolysis Deprotection KineticControl Kinetic Product (Delta-5(10) or Delta-5(6)) Hydrolysis->KineticControl Fast Protonation KineticControl->KineticControl Incomplete Reaction = Impurity P Residue Thermodynamic Thermodynamic Product (Levonorgestrel Delta-4) KineticControl->Thermodynamic Isomerization (Desired)

Figure 2: Origin of Impurity P. It typically arises as a kinetic intermediate during the acid hydrolysis of the Birch reduction product. Incomplete isomerization results in residual Impurity P.

Mechanism: Levonorgestrel is often synthesized via the Birch reduction of aromatic precursors. The hydrolysis of the resulting enol ether initially yields unconjugated enones (


 or 

). The final step requires acid-catalyzed isomerization to "push" the double bond into conjugation (

). Impurity P represents an "under-processed" intermediate.
References
  • European Pharmacopoeia (Ph. Eur.) . Levonorgestrel Monograph 09/2008:0926. EDQM. (Defines Impurity P and specific limits).

  • United States Pharmacopeia (USP) . Levonorgestrel: Related Compounds. USP-NF.[3] (Details chromatographic purity methods).

  • LGC Standards . 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel Reference Standard Data Sheet. (Confirming chemical identity and CAS 100021-05-4).

  • Sitruk-Ware, R. (2004). Pharmacological profile of progestins. Maturitas, 47(4), 277-283. (General SAR regarding

    
     vs 
    
    
    
    progestin potency).
  • Edman, C. D., & Fotherby, K. (1988). Selectivity in progesterone and androgen receptor binding of progestagens. Contraception. (Establishes binding requirements for norgestrel derivatives).

Sources

The Genesis of a Trace Impurity: An In-depth Technical Guide on the Origin and Formation of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Synthetic Steroids

In the landscape of pharmaceutical development, particularly concerning synthetic hormones like D-(-)-Norgestrel (Levonorgestrel), the pursuit of absolute purity is paramount. The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. This guide delves into the origin and formation of a specific, yet critical, process-related impurity: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel, also identified in the European Pharmacopoeia as Levonorgestrel Impurity P.[1][2][3] Understanding the genesis of this impurity is not merely an academic exercise but a crucial step in the rational design of manufacturing processes that minimize its formation, ensuring the quality and safety of this widely used contraceptive agent.

D-(-)-Norgestrel: A Synthetic Progestin of Significance

D-(-)-Norgestrel, the biologically active enantiomer of Norgestrel, is a second-generation synthetic progestin widely used in oral contraceptives.[4] Its potent progestational activity, which primarily involves the suppression of ovulation, has made it a cornerstone of hormonal contraception for decades.[5] The intricate multi-step synthesis of D-(-)-Norgestrel, while a testament to modern organic chemistry, presents numerous opportunities for the formation of structural variants and impurities.

Unveiling the Impurity: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

The impurity in focus, 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel, is a structural isomer of the parent D-(-)-Norgestrel molecule. Its key structural features, as indicated by its nomenclature, are the presence of a double bond between carbons 5 and 6 (Δ⁵) and the saturation of the 4-5 position. This contrasts with the parent molecule, which possesses a double bond between carbons 4 and 5 (Δ⁴).

CompoundKey Structural FeatureMolar Mass ( g/mol )
D-(-)-NorgestrelΔ⁴-3-one312.45
5(6)-Dehydro-4(5)-dihydro D-(-)-NorgestrelΔ⁵-3-one312.45

Proposed Formation Mechanisms: A Synthesis of Chemical Principles

While a definitive, singular mechanism for the formation of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is not extensively documented in publicly available literature, we can postulate several plausible pathways based on the known total synthesis routes of Norgestrel and the fundamental principles of steroid chemistry. These proposed mechanisms are not mutually exclusive and may co-occur depending on the specific reaction conditions employed.

Isomerization of the Δ⁴ Double Bond

The most probable origin of this impurity is the isomerization of the thermodynamically stable α,β-unsaturated ketone system (Δ⁴-3-one) in D-(-)-Norgestrel to the β,γ-unsaturated ketone (Δ⁵-3-one). This type of double bond migration is a known phenomenon in steroid chemistry and can be catalyzed by both acids and bases, which are often employed in various steps of the Norgestrel synthesis.

  • Acid-Catalyzed Isomerization: In the presence of acidic catalysts, protonation of the carbonyl oxygen at C3 can lead to the formation of an enol intermediate. Tautomerization can then result in the migration of the double bond to the 5(6) position.

  • Base-Catalyzed Isomerization: Similarly, basic conditions can facilitate the abstraction of a proton from the C6 position, leading to the formation of an enolate, which upon reprotonation can yield the Δ⁵ isomer.

Forced degradation studies on Levonorgestrel have shown that the molecule is susceptible to degradation under both acidic and basic conditions, which could create an environment conducive to this isomerization.[6][7]

G Norgestrel D-(-)-Norgestrel (Δ⁴-3-one) Enol Enol/Enolate Intermediate Norgestrel->Enol Acid or Base Catalysis Impurity 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (Δ⁵-3-one) Enol->Impurity Tautomerization/ Reprotonation G Aromatic_Intermediate Aromatic Steroid Intermediate Birch_Reduction Birch Reduction (e.g., Li/NH₃, ROH) Aromatic_Intermediate->Birch_Reduction Dienol_Ether Dienol Ether Intermediate Birch_Reduction->Dienol_Ether Hydrolysis Acidic Hydrolysis Dienol_Ether->Hydrolysis Impurity_Pathway Alternative Protonation/ Rearrangement Dienol_Ether->Impurity_Pathway Desired_Product Δ⁴-3-one Intermediate Hydrolysis->Desired_Product Standard Pathway Impurity_Product Δ⁵-3-one Intermediate Impurity_Pathway->Impurity_Product Side Reaction

Caption: Potential Side Reaction in Birch Reduction.

Dehydrogenation of a Dihydro Intermediate

It is also conceivable that a dihydro intermediate, potentially formed during the synthesis, could undergo selective dehydrogenation to yield the final impurity. Oxidative conditions, which can arise from exposure to air or the presence of certain reagents, could facilitate such a transformation. [8][9]While less likely to be the primary pathway, it remains a plausible contributory mechanism, especially during work-up and purification steps.

Analytical Detection and Characterization

The identification and quantification of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel necessitate the use of high-resolution analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone for separating this impurity from the active pharmaceutical ingredient (API) and other related substances. [7]Due to the isomeric nature of the impurity, achieving baseline separation is critical for accurate quantification.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is invaluable for confirming the identity of the impurity by providing accurate mass-to-charge ratio data, which will be identical to that of D-(-)-Norgestrel. Fragmentation analysis (MS/MS) would be essential to differentiate the isomers based on their fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, particularly to confirm the position of the double bond, NMR spectroscopy is the gold standard. ¹H and ¹³C NMR would provide unambiguous evidence of the Δ⁵-3-one structure.

Strategies for Control and Mitigation

A thorough understanding of the formation mechanisms provides a roadmap for developing effective control strategies during the manufacturing process.

  • Optimization of Reaction Conditions:

    • pH Control: Careful control of pH during all synthetic steps, particularly during work-up and isolation, is crucial to minimize acid or base-catalyzed isomerization.

    • Birch Reduction Parameters: Precise control over the stoichiometry of reagents, temperature, and the nature of the proton source during the Birch reduction can significantly influence the product distribution and minimize the formation of unwanted isomers.

  • Inert Atmosphere: Conducting reactions and handling intermediates under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative dehydrogenation reactions.

  • Purification Techniques: The development of robust purification methods, such as multi-step crystallization or preparative chromatography, is essential to effectively remove this impurity to levels that meet regulatory requirements.

Conclusion: A Proactive Approach to Pharmaceutical Quality

The presence of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel as an impurity in D-(-)-Norgestrel underscores the intricate challenges of synthetic steroid chemistry. While its precise formation mechanism may be multifaceted and dependent on specific manufacturing conditions, a deep understanding of the potential pathways—isomerization, side reactions in key transformations, and dehydrogenation—empowers pharmaceutical scientists to implement robust control strategies. By integrating this knowledge into process development and validation, the pharmaceutical industry can continue to ensure the highest standards of quality, safety, and efficacy for this vital medicinal agent.

References

  • Norgestrel - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Barton, D. H. R., & Onyon, P. F. (1949). The dehydrogenation of steroidal and triterpenoid ketones using benzeneseleninic anhydride. Journal of the Chemical Society, Perkin Transactions 1, 1597-1601.
  • Liu, Z., et al. (2013). Degradation of Norgestrel by Bacteria from Activated Sludge: Comparison to Progesterone. Environmental Science & Technology, 47(17), 9796-9804.
  • Jain, D., et al. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Levonorgestrel in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutics and Drug Analysis, 2(4), 345-353.
  • Jones, R. C., Singer, A. C., & Edgren, R. A. (1979). The biological activities of norgestrel and its enantiomers. International journal of fertility, 24(1), 39–43.
  • Reddy, B. P., & Reddy, K. V. N. S. (2015). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Advanced Science and Research, 1(1), 33-38.
  • Stanczyk, F. Z. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception, 42(2), 159-178.
  • Gao, H., Su, X., & Li, Z. (1997). Synthesis of 13-ethyl-17-hydroxy-11-methylene-18, 19-dinor-17 alpha-pregn-4-en-20-yn-3-one (3-oxo desogestrel). Steroids, 62(5), 398–402.
  • US Patent 7,816,546 B2. (2010). Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime.
  • Norgestrel: 8R,9S,10R,13S,14S,17S-13-ethyl-17-ethynyl-17-hydroxy- 1, 2,... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • What is the mechanism of Norgestrel? (2024, July 17). Patsnap Synapse. Retrieved February 13, 2026, from [Link]

  • Delta 5-3-ketosteroid isomerase - M-CSA. (n.d.). Retrieved February 13, 2026, from [Link]

  • Estrada, A., et al. (2014). Degradation of progestagens by oxidation with potassium permanganate in wastewater effluents. Environmental Science and Pollution Research, 21(12), 7436-7446.
  • CN Patent 101982472A. (2011). Synthesis process of levonorgestrel by methoxydienone.
  • Back, D. J., et al. (1990). Effect of the Progestogens, Gestodene, 3-keto Desogestrel, Levonorgestrel, Norethisterone and Norgestimate on the Oxidation of Ethinyloestradiol and Other Substrates by Human Liver Microsomes. Journal of Steroid Biochemistry and Molecular Biology, 37(3), 431-437.
  • Baran, P. S. (2018, October 3). The Birch Reduction. Baran Lab. Retrieved February 13, 2026, from [Link]

  • Stanczyk, F. Z. (1990). Metabolism of Levonorgestrel, Norethindrone, and Structurally Related Contraceptive Steroids. Analytical Chemical Products.
  • Norgestrel - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Chen, K., Liu, C., & Xu, G. (2010).
  • Wojtkiewicz, A. M., et al. (2021). 1,2-Hydrogenation and Transhydrogenation Catalyzed by 3-Ketosteroid Δ 1 -Dehydrogenase from Sterolibacterium denitrificans—Kinetics, Isotope Labelling and QM:MM Modelling Studies. International Journal of Molecular Sciences, 22(11), 5898.
  • Rani, J. D. B., & Deepti, C. A. (2023). Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel and Characterization of New Forced Degradation Compounds. Asian Journal of Chemistry, 35(12), 3021-3028.
  • Levonorgestrel EP Impurity M. (n.d.). Cleanchem. Retrieved February 13, 2026, from [Link]

  • Zhang, Y., et al. (2018). Synthesis of related substances from levonorgestrel. Chinese Journal of New Drugs, 27(1), 58-61.
  • Levonorgestrel-impurities. (n.d.). Pharmaffiliates. Retrieved February 13, 2026, from [Link]

  • Steroid Delta-isomerase - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Ashenhurst, J. (2019, October 17). Birch Reduction of Aromatic Rings. Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Birch, A. J. (1976). The Birch Reduction of Steroids. In Steroids (pp. 31-43).
  • Sirinukulwatana, P., et al. (2017). Hydrogen Peroxide-Based Wet Oxidation to Eliminate Contraceptive Hormone Residues from Pharmaceutical Wastewater. In World Environmental and Water Resources Congress 2017 (pp. 167-178).
  • Smith, A. (2021, April 14). Birth Control: From Lab to Market. Synaptic | Central College. Retrieved February 13, 2026, from [Link]

  • FDA. (1999). 75288 Norgestrel And Ethinyl Estradiol Chemistry Review.
  • 13-Ethyl-17alpha-hydroxy-18,19-dinor-pregn-4-en-20-yn-3-one oxime acetate. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Ha, N. C., Choi, G., Choi, K. Y., & Oh, B. H. (2001). Structure and enzymology of Delta5-3-ketosteroid isomerase. Current opinion in structural biology, 11(6), 674–678.
  • Ashenhurst, J. (2015, February 13). The Organic Chemistry Behind "The Pill". Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Penning, T. M. (2019). Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes. Endocrine reviews, 40(2), 447–475.
  • The Δ5 and Δ4 pathways of steroid hormone synthesis. The chemical names... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Birch reduction - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Liu, Z., et al. (2013). Degradation of Norgestrel by Bacteria from Activated Sludge: Comparison to Progesterone. Request PDF. Retrieved February 13, 2026, from [Link]

  • [Acid-base balance immediately after administration of an oral contraceptive (author's transl)]. (1975). Archiv fur Gynakologie, 218(4), 329–339.

Sources

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel as a pharmaceutical impurity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Identification and Control of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (Levonorgestrel EP Impurity P)

In the development and manufacturing of active pharmaceutical ingredients (APIs), the control of impurities is a critical mandate enforced by global regulatory bodies. Impurities, even at trace levels, can adversely affect the safety and efficacy of the final drug product. They are broadly classified into organic impurities (process-related, degradation products, intermediates), inorganic impurities, and residual solvents. The International Council for Harmonisation (ICH) provides a framework, particularly through its Q3A/B guidelines, for the identification, qualification, and control of these impurities to ensure patient safety. This guide focuses on a specific organic impurity associated with the synthetic progestin D-(-)-Norgestrel: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel.

The Active Pharmaceutical Ingredient: D-(-)-Norgestrel (Levonorgestrel)

D-(-)-Norgestrel, widely known as Levonorgestrel, is the biologically active enantiomer of the racemic mixture Norgestrel.[1] It is a second-generation synthetic progestogen extensively used in hormonal contraceptives, including combination oral pills, emergency contraceptives, and intrauterine systems.[2] Its therapeutic action is mediated through its agonistic activity at progesterone receptors.[1] Given its widespread use, ensuring its purity is of paramount importance.

  • Chemical Name: (–)-13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one

  • CAS Number: 797-63-7

  • Molecular Formula: C₂₁H₂₈O₂

  • Molecular Weight: 312.45 g/mol

Characterization of the Impurity: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

This specific impurity is recognized in the European Pharmacopoeia as Levonorgestrel EP Impurity P.[3] It is a structural isomer of the parent API, Levonorgestrel, possessing the same molecular formula and weight, which necessitates highly specific analytical methods for its separation and quantification.

Identifier Value
Chemical Name (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-5-en-20-yn-3-one[4]
Common Synonyms 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel, Levonorgestrel EP Impurity P[3]
CAS Number 100021-05-4[3][4]
Molecular Formula C₂₁H₂₈O₂[3]
Molecular Weight 312.45 g/mol [3]

The key structural difference between Levonorgestrel and this impurity is the location of the carbon-carbon double bond within the steroid's A-ring. Levonorgestrel has a Δ⁴ double bond, whereas the impurity has a Δ⁵ bond. This subtle shift can arise from specific conditions during synthesis or degradation.

cluster_API API Structure cluster_Impurity Impurity Structure node_API D-(-)-Norgestrel (Levonorgestrel) (Δ⁴-isomer) node_Impurity 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (Levonorgestrel EP Impurity P) (Δ⁵-isomer) caption Structural Comparison: Levonorgestrel vs. Impurity P

Structural Isomerism of the API and Impurity P.

Potential Formation Pathways

The precise formation mechanism of Levonorgestrel EP Impurity P is highly dependent on the specific synthetic route and storage conditions employed. Organic impurities typically arise from two primary sources:

  • Synthesis-Related Impurities: Incomplete reactions, side reactions, or the presence of impurities in starting materials can lead to the formation of structurally related compounds. For steroidal hormones, synthetic steps involving reductions (like the Birch reduction) or isomerizations are critical control points.[5] It is plausible that Impurity P could be formed via isomerization from another impurity, such as the Δ⁵⁽¹⁰⁾ isomer (Levonorgestrel Impurity B), under acidic conditions.[6][7]

  • Degradation Products: The API can degrade over time when exposed to stress factors such as heat, light, humidity, acid, or base. Forced degradation studies are essential to identify these potential degradants and establish the stability-indicating nature of analytical methods.[2][8][9]

precursor Synthetic Precursor or Related Impurity (e.g., Δ⁵⁽¹⁰⁾ Isomer) impurity Levonorgestrel EP Impurity P (Δ⁵ Isomer) precursor->impurity Isomerization (e.g., acid catalysis) api Levonorgestrel API (Δ⁴ Isomer) precursor->api Main Synthetic Reaction caption Hypothetical Formation Pathway for Impurity P.

Hypothetical Formation of Impurity P during Synthesis.

Analytical Control Strategy

A robust analytical control strategy is fundamental to ensuring the quality of Levonorgestrel. The cornerstone of this strategy is a validated, stability-indicating analytical method capable of separating the API from all known and potential impurities.

Causality Behind Method Choice: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the industry-standard and most appropriate technique.

  • Expertise & Rationale: RP-HPLC is chosen for its high resolving power, which is essential to separate structurally similar isomers like Levonorgestrel and its Δ⁵ impurity. A C18 (ODS) column is typically selected due to its hydrophobicity, which provides excellent retention and separation for steroid molecules. The mobile phase, usually a mixture of acetonitrile and water or a buffer, is optimized to achieve the necessary selectivity. UV detection is suitable because the α,β-unsaturated ketone chromophore in both the API and the impurity allows for sensitive detection, typically around 240-242 nm.[2][10]

cluster_workflow Analytical Control Workflow prep Sample Preparation Accurately weigh sample Dissolve in appropriate diluent hplc RP-HPLC Analysis Inject sample onto validated system Separate API from impurities prep->hplc Injection data Data Processing Integrate peak areas Calculate impurity levels (% area) hplc->data Chromatogram spec Specification Check Compare results against pre-defined acceptance criteria data->spec Quantified Results report Final Report Document results Issue Certificate of Analysis spec->report Pass/Fail Decision caption Workflow for Impurity Quantification.

General Analytical Workflow for Impurity Control.

Detailed Analytical Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative method based on established practices for Levonorgestrel analysis.[2][10] Method optimization and validation are required for specific applications.

A. Chromatographic Conditions

Parameter Condition
Column Hypersil ODS C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase Acetonitrile and Water (Gradient or Isocratic, e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 242 nm
Column Temperature 30 °C
Injection Volume 20 µL

| Diluent | Mobile Phase or Acetonitrile/Water mixture |

B. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve a qualified reference standard of Levonorgestrel and each specified impurity (including Impurity P) in the diluent to prepare a stock solution. Further dilute to a working concentration (e.g., 0.5 µg/mL for impurities).

  • Sample Solution: Accurately weigh the Levonorgestrel API sample and dissolve in the diluent to achieve a final concentration of approximately 0.5 - 1.0 mg/mL.

  • System Suitability: Prepare a solution containing both Levonorgestrel and key specified impurities to verify the system's performance.

C. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform at least five replicate injections of the System Suitability Solution. The system is deemed ready if all SST criteria are met (e.g., resolution between Levonorgestrel and Impurity P > 2.0; tailing factor for Levonorgestrel peak < 1.5; %RSD of replicate injections < 2.0%).

  • Inject the Standard Solution and the Sample Solution.

  • Calculate the percentage of each impurity in the API sample using the area normalization method or against a qualified external standard.

Method Validation (ICH Q2R1) - A Self-Validating System

To ensure trustworthiness, the analytical method must be rigorously validated. Forced degradation studies are central to proving specificity.

A. Forced Degradation (Stress Testing) Expose the API sample to the following conditions to demonstrate that the method can separate the API from all potential degradation products:

  • Acid Hydrolysis: 0.1 N HCl at 60°C

  • Base Hydrolysis: 0.1 N NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105°C for 24 hours[2]

  • Photolytic Degradation: Expose to UV light as per ICH Q1B guidelines

The method is considered "stability-indicating" if the API peak shows no co-elution with any degradation peaks, as demonstrated by peak purity analysis (e.g., using a Diode Array Detector).

B. Summary of Validation Parameters

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference.No interference from blank, placebo, or degradation products. Peak purity index > 0.999.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 for the API and all impurities.
Range The concentration interval over which the method is precise, accurate, and linear.From LOQ to 120% of the specification limit for impurities.
Accuracy (% Recovery) To determine the closeness of the test results to the true value.80.0% to 120.0% recovery for impurities spiked into the API matrix.
Precision (% RSD) To measure the method's repeatability and intermediate precision.Repeatability (n=6): RSD ≤ 5.0%. Intermediate Precision: RSD ≤ 10.0%.
LOD / LOQ To determine the lowest concentration that can be detected/quantified reliably.Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1.
Robustness To measure the method's capacity to remain unaffected by small variations.System suitability criteria are met despite minor changes in flow rate, pH, temperature, etc.

Regulatory Specifications and Reporting

The acceptance criteria for impurities are defined by pharmacopoeias and ICH guidelines.

  • Reporting Threshold: The level above which an impurity must be reported (typically ≥0.05%).

  • Identification Threshold: The level above which an impurity's structure must be confirmed (e.g., 0.10% or 1.0 mg/day intake, whichever is lower).

  • Qualification Threshold: The level above which an impurity must be assessed for safety (e.g., 0.15% or 1.0 mg/day intake).

For Levonorgestrel, the United States Pharmacopeia (USP) sets a general limit for chromatographic purity where the sum of all impurities does not exceed 2.0%, and no single impurity is greater than 0.5%.[11] Any batch of API must meet these pre-defined specifications to be released for formulation.

Conclusion

The effective control of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (Levonorgestrel EP Impurity P) is a non-negotiable aspect of manufacturing high-quality Levonorgestrel API. This requires a deep understanding of its chemical properties, potential formation pathways, and, most critically, the implementation of a robust, specific, and validated stability-indicating RP-HPLC method. By adhering to the principles of scientific integrity, causality-driven method development, and stringent regulatory guidelines, pharmaceutical scientists can ensure that the final drug product is safe, effective, and meets all quality standards.

References

  • Pharmaffiliates. Norgestrel-impurities. [Link]

  • Görög, S., et al. (1995). Estimation of Impurity Profiles of Drugs and Related Materials. Part 16: Identification of the Side-Products of the Ethinylation Step in the Synthesis of Contraceptive Gestogens. PubMed. [Link]

  • DWN. 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel. [Link]

  • Chromachemie. List of European Pharmacopoeia Reference Standards Effective from 2022/1/18. [Link]

  • EDQM. List of European Pharmacopoeia Reference Standards Effective from 2014/9/18. [Link]

  • Reddy, G.S., et al. (2017). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Advanced Science and Research. [Link]

  • USP. Norgestrel Monograph. [Link]

  • USP. USP Monographs: Levonorgestrel. [Link]

  • Liu, Y., et al. (2021). Degradation of Norgestrel by Bacteria from Activated Sludge: Comparison to Progesterone. ResearchGate. [Link]

  • Vlase, L., et al. (2020). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. MDPI. [Link]

  • Wikipedia. Norgestrel. [Link]

  • SynThink. Levonorgestrel EP Impurities & USP Related Compounds. [Link]

  • Rani, J.D.B., & Deepti, C.A. (2022). Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel and Characterization of New Forced Degradation Compounds. Asian Journal of Chemistry. [Link]

  • Silva, L.F., et al. (2021). Radiolytic degradation of levonorgestrel and gestodene: Performance and bioassays. ResearchGate. [Link]

  • Pharma Learning In Depth. (2021). Forced Degradation Studies in Pharmaceutical Industry. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16051930, Norgestrel. [Link]

  • Pharmaffiliates. 1(10)-Dehydro-4(5)-dihydro D-(-)-Norgestrel. [Link]

  • Expert Synthesis Solutions. 4,5-Dihydro-5α-methoxylevonorgestrel. [Link]

  • Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • Pal, V.K., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]

  • Sravani, G., et al. (2021). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Axios Research. Norgestrel EP Impurity A. [Link]

  • Agilent Technologies. Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. [Link]

  • Thieme, D., et al. (2022). Detection of 18-methyl steroids: case report on a forensic urine sample and corresponding dietary supplements. Drug testing and analysis. [Link]

  • Global Substance Registration System (GSRS). GSRS. [Link]

Sources

Advanced Metabolic Profiling of Norgestrel: Dehydrogenated and Oxidative Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic landscape of Norgestrel (NG) and its active enantiomer, Levonorgestrel (LNG), is dominated by reductive pathways (A-ring reduction). However, dehydrogenated and oxidative metabolites represent a critical, albeit less abundant, fraction of the metabolic profile with significant implications for toxicology, environmental fate, and analytical interference.

This guide focuses specifically on the oxidative dehydrogenation pathways—including aromatization (phenolic conversion) and microbial desaturation (olefin formation)—distinguishing them from standard reductive metabolism. We address the "artifact vs. metabolite" controversy regarding phenolic derivatives and provide validated LC-MS/MS protocols for their isolation.

Molecular Architecture & Metabolic Context

Norgestrel (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one) differs from natural progesterone by the absence of the C19 methyl group and the presence of a C13 ethyl group. This structure dictates its unique susceptibility to dehydrogenation .

The "Dehydrogenated" Nomenclature

In the context of Norgestrel, "dehydrogenated metabolites" refer to two distinct chemical classes:

  • Aromatized (Phenolic) Derivatives: Formed via the loss of hydrogens from the A-ring, mimicking ethinylestradiol.

  • Unsaturated Analogs (Olefinic): Formed via microbial or environmental degradation (e.g., 6,7-dehydrogenation), introducing new double bonds into the steroid backbone.

Critical Distinction: While Gestodene is structurally "


-norgestrel" (dehydrogenated at C15), it is a distinct synthetic progestin, not a human metabolite of Norgestrel.

Mechanisms of Dehydrogenation & Oxidation[1]

Human Oxidative Metabolism (CYP-Mediated)

While 3


/

-hydroxysteroid dehydrogenases drive the major reductive pathway, Cytochrome P450 enzymes (primarily CYP3A4 ) catalyze oxidative attacks.
  • Hydroxylation (Precursor to Dehydration):

    • Sites: C2

      
       and C16
      
      
      
      are the primary sites of oxidative attack.[1]
    • Mechanism: Insertion of oxygen. While technically oxidation, these are often precursors to elimination reactions (dehydration) during ionization in mass spectrometry.

  • Aromatization (The Phenolic Pathway):

    • Trace amounts of 18-homoethynyloestradiol (a phenolic derivative) have been reported.[2]

    • Mechanism: Involves the loss of hydrogens from the A-ring, theoretically catalyzed by aromatase or via spontaneous dehydration of 1-hydroxylated intermediates.

    • Artifact Warning: Early studies (Sisenwine et al.) suggested that many "phenolic metabolites" were actually laboratory artifacts formed during alkaline hydrolysis of 1-hydroxylated precursors.

Environmental & Microbial Biotransformation

In the context of Environmental Risk Assessment (ERA), Norgestrel undergoes true dehydrogenation by aquatic microorganisms (e.g., Scenedesmus obliquus).

  • Metabolite: 6,7-dehydronorgestrel .[3]

  • Process: 1,2-dehydrogenation or 6,7-dehydrogenation introduces a double bond, altering the planarity and potentially the receptor binding affinity of the molecule.

Data Presentation: Metabolite Profile

Table 1: Comparative Profile of Norgestrel Oxidative & Dehydrogenated Derivatives

Metabolite ClassChemical NameMass Shift (vs Parent)Biotransformation SourceClinical/Environmental Significance
Parent Levonorgestrel (LNG)0N/AActive Progestin
Hydroxylated 2

-hydroxy-LNG
+16 DaHuman Liver (CYP3A4)Weak activity; polarity increases excretion
Hydroxylated 16

-hydroxy-LNG
+16 DaHuman Liver (CYP3A4)Major oxidative metabolite; stereoselective (l-isomer)
Phenolic 18-homoethynyloestradiol-2 Da (approx)Human (Trace) / ArtifactEstrogenic potential ; often an analytical artifact
Dehydrogenated 6,7-dehydro-LNG-2 DaMicrobial (Algal)Environmental degradation product; persistence marker
Reduced 3

,5

-tetrahydro-LNG
+4 DaHuman Liver (Reductases)Major urinary metabolite (inactive)

Experimental Protocols

Protocol A: Differentiation of Phenolic Metabolites (Artifact Control)

Objective: To distinguish true biological phenolic metabolites from artifacts generated during sample preparation.

Principle: 1-hydroxylated metabolites are unstable in alkali and convert to phenolic rings. Reducing the A-ring ketone before hydrolysis prevents this conversion.

Workflow:

  • Sample Collection: Collect urine/plasma post-administration of

    
    C-Norgestrel.[4]
    
  • Pre-Treatment (The "Sisenwine" Step):

    • Add Sodium Borohydride (NaBH

      
      )  to the crude urine/plasma sample immediately.
      
    • Mechanism:[3][4][5][6] This reduces the C3-ketone to a C3-hydroxyl, preventing the A-ring from aromatizing during subsequent steps.[2]

  • Hydrolysis: Perform enzymatic hydrolysis (

    
    -glucuronidase/arylsulfatase) at pH 5.0 (avoid alkaline hydrolysis).
    
  • Extraction: Solid Phase Extraction (SPE) using C18 cartridges.

  • Analysis: If phenolic peaks disappear compared to non-reduced controls, they were artifacts.[2]

Protocol B: LC-MS/MS Targeting Dehydrogenated Species

Objective: High-sensitivity detection of 6,7-dehydro-LNG and hydroxylated forms.

Instrument Setup:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Phenyl-Hexyl or C18 (1.7

    
    m particle size) to separate steroid isomers.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (or 0.2 mM Ammonium Fluoride for enhanced ionization).

    • B: Methanol/Acetonitrile (50:50).

MS/MS Transitions (SRM Table):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Note
Levonorgestrel 313.2 [M+H]

245.228Loss of C

H

(A-ring cleavage)
OH-LNG 329.2 [M+H]

261.230Identification of +16 Da shift
6,7-Dehydro-LNG 311.2 [M+H]

243.232Identification of -2 Da shift
Phenolic-LNG 309.2 [M+H]

157.140Aromatized A-ring specific fragment

Visualization: Metabolic Pathways[1][4]

The following diagram illustrates the divergence between the major reductive pathway, the oxidative (hydroxylation) pathway, and the environmental dehydrogenation pathway.

NorgestrelMetabolism Figure 1: Divergent Metabolic Pathways of Norgestrel (Human vs. Environmental) LNG Norgestrel / Levonorgestrel (Parent Drug) THLNG 3α,5β-Tetrahydro-LNG (Major Urinary Metabolite) LNG->THLNG 5β-Reductase / 3α-HSD (Reduction) OH_2a 2α-Hydroxy-LNG LNG->OH_2a CYP3A4 (Oxidation) OH_16b 16β-Hydroxy-LNG LNG->OH_16b CYP3A4 (Oxidation) Phenolic 18-Homoethynyloestradiol (Phenolic/Aromatized) LNG->Phenolic Aromatization (Trace/Rare) Dehydro_67 6,7-Dehydronorgestrel (Environmental/Microbial) LNG->Dehydro_67 Microbial Dehydrogenation (e.g., Scenedesmus obliquus) Artifact Artifact Formation (Lab Hydrolysis) OH_2a->Artifact Alkaline Conditions Artifact->Phenolic Dehydration

Caption: Figure 1 maps the metabolic fate of Norgestrel. Green path indicates the dominant human reductive pathway. Red paths indicate CYP-mediated oxidation. The yellow path represents the controversial phenolic conversion, often confounded by laboratory artifacts (dashed grey). The black path highlights environmental dehydrogenation.

References

  • Stanczyk, F. Z., & Roy, S. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception, 42(1), 67-96. Link

  • Sisenwine, S. F., et al. (1974). Phenolic metabolites of dl-norgestrel: A method for the removal of 1-hydroxylated metabolites, potential sources of phenolic artifacts. Acta Endocrinologica, 76(4), 789-800. Link

  • Peng, F. Q., et al. (2014). Biotransformation of progesterone and norgestrel by two freshwater microalgae (Scenedesmus obliquus and Chlorella pyrenoidosa): Transformation kinetics and products identification.[3][5] Chemosphere, 95, 581-588. Link

  • Back, D. J., et al. (1987). The pharmacokinetics of levonorgestrel and ethinylestradiol in women—studies with Microgynon 30. Contraception, 35(4), 355-366. Link

  • Kuhnz, W., et al. (1994). Systemic availability of levonorgestrel after single oral administration of a norgestimate-containing combination oral contraceptive to 12 young women. Contraception, 49(3), 255-263. Link

Sources

An In-Depth Technical Guide to the Stereochemistry of 5(6)-Dehydro-4(5)-dihydro-D-(-)-Norgestrel

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Stereochemical Landscape of a Key Norgestrel Derivative

To the researchers, scientists, and drug development professionals dedicated to the advancement of steroidal pharmaceuticals, this guide offers a comprehensive exploration of the stereochemistry of 5(6)-Dehydro-4(5)-dihydro-D-(-)-Norgestrel. This specific derivative, identified as a significant impurity and degradation product of the widely used progestin D-(-)-norgestrel (levonorgestrel), presents a unique stereochemical puzzle. Its structural nuances hold critical implications for pharmacological activity, toxicology, and regulatory compliance.

This document moves beyond a simple recitation of facts. It is designed as a practical, in-depth guide, grounded in the principles of synthetic chemistry and advanced analytical techniques. We will delve into the "why" behind the "how," providing not just protocols but the scientific rationale that underpins them. By understanding the stereochemical intricacies of this molecule, we can ensure the quality, safety, and efficacy of norgestrel-based therapeutics.

Introduction: The Significance of Stereoisomerism in D-(-)-Norgestrel and its Derivatives

D-(-)-Norgestrel, the levorotatory and biologically active enantiomer of norgestrel, is a cornerstone of hormonal contraception.[1] Its progestational activity is intrinsically linked to its precise three-dimensional structure, which dictates its binding affinity to progesterone receptors.[1] The dextrorotatory enantiomer, by contrast, is biologically inactive. This stark difference underscores the profound impact of stereochemistry on pharmacological effect.

During the synthesis, formulation, and storage of D-(-)-norgestrel, various related substances, including impurities and degradation products, can emerge.[2][3] One such critical derivative is 5(6)-Dehydro-4(5)-dihydro-D-(-)-Norgestrel , also known as Levonorgestrel Impurity P in the European Pharmacopoeia. The formation of this compound involves the migration of the double bond from the C4-C5 position to the C5-C6 position, a subtle yet significant structural alteration that can impact its biological activity and safety profile. A thorough understanding and control of its stereochemistry are therefore paramount.

Molecular Profile:

FeatureDescription
Systematic Name (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Synonyms Levonorgestrel Impurity P (EP), Δ⁵-Levonorgestrel
CAS Number 100021-05-4
Molecular Formula C₂₁H₂₈O₂
Molecular Weight 312.45 g/mol

Synthetic Considerations: Formation of 5(6)-Dehydro-4(5)-dihydro-D-(-)-Norgestrel

The genesis of 5(6)-Dehydro-4(5)-dihydro-D-(-)-Norgestrel is primarily associated with the degradation of D-(-)-norgestrel under acidic conditions.[4][5][6] The acidic environment can catalyze the isomerization of the α,β-unsaturated ketone system in the A-ring of the steroid nucleus.

Plausible Synthetic Pathway: Acid-Catalyzed Isomerization

A plausible and controlled laboratory synthesis can be designed to mimic this degradation pathway, providing a reference standard for analytical purposes.

Reaction Scheme:

G Norgestrel D-(-)-Norgestrel (Δ⁴-isomer) ImpurityP 5(6)-Dehydro-4(5)-dihydro-D-(-)-Norgestrel (Δ⁵-isomer) Norgestrel->ImpurityP   H⁺ (catalytic)   Reflux in inert solvent (e.g., Toluene)

Figure 1. Acid-catalyzed isomerization of D-(-)-Norgestrel.

Step-by-Step Protocol:

  • Dissolution: Dissolve D-(-)-norgestrel in an inert solvent such as toluene.

  • Acid Catalyst: Introduce a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to isolate 5(6)-Dehydro-4(5)-dihydro-D-(-)-Norgestrel.

Causality Behind Experimental Choices:

  • Inert Solvent: Toluene is chosen for its high boiling point, allowing the reaction to be conducted at an elevated temperature to overcome the activation energy for isomerization, and for its inertness under acidic conditions.

  • Catalytic Acid: A catalytic amount of a strong, non-nucleophilic acid is used to facilitate the protonation of the carbonyl group, which is the initial step in the isomerization mechanism, without promoting unwanted side reactions.

  • Chromatographic Monitoring: Continuous monitoring is crucial to prevent the formation of further degradation products and to stop the reaction at the optimal yield of the desired Δ⁵-isomer.

Stereochemical Elucidation: A Multi-faceted Analytical Approach

The stereochemistry of 5(6)-Dehydro-4(5)-dihydro-D-(-)-Norgestrel is defined by multiple chiral centers. The absolute configuration of these centers is retained from the starting material, D-(-)-norgestrel. However, rigorous analytical confirmation is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Structural Confirmation

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are indispensable for confirming the connectivity and stereochemistry.

Expected ¹H NMR Spectral Data (Illustrative):

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-4~5.4br s-
H-17α ethynyl~2.6s-
C-18 CH₃~0.9tJ = 7.5
C-13 CH₂CH₃~1.2qJ = 7.5

Expected ¹³C NMR Spectral Data (Illustrative):

CarbonExpected Chemical Shift (ppm)
C-3 (C=O)~199
C-5 (C=C)~140
C-6 (C=C)~122
C-17 (C-OH)~81
C-17 (C≡CH)~88
C-17 (C≡C H)~75
C-13~49
C-18~12

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

  • NOESY/ROESY: To confirm spatial proximities and stereochemical relationships, particularly in the steroid backbone, acquire a NOESY or ROESY spectrum.

Workflow for NMR-based Stereochemical Assignment:

G cluster_0 NMR Data Acquisition cluster_1 Data Analysis and Structure Elucidation A 1H NMR G Assign Proton and Carbon Signals A->G B 13C NMR B->G C COSY H Establish Connectivity (COSY, HMBC) C->H D HSQC D->G E HMBC E->H F NOESY/ROESY I Confirm Stereochemistry (NOESY/ROESY) F->I G->H H->I J Final Structure Confirmation I->J

Sources

Methodological & Application

Application Note: High-Resolution HPLC Separation of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the method development strategy for 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (hereafter referred to as


-Norgestrel ), a critical isomeric impurity and synthetic intermediate of the progestin Levonorgestrel.

The separation of


-Norgestrel from the Active Pharmaceutical Ingredient (API), Levonorgestrel (

-Norgestrel), presents a classic chromatographic challenge: positional isomerism . While the API possesses a conjugated enone system (

-3-one), the target analyte contains a deconjugated double bond (

). This structural nuance drastically alters the UV absorption profile, rendering standard pharmacopeial methods (typically UV 241 nm) blind to this impurity.

This protocol establishes a Stability-Indicating Method (SIM) utilizing high-density C18 stationary phases and dual-wavelength detection to ensure mass balance and isomeric purity.

The Scientific Challenge: Conjugation & Detection

To develop a robust method, one must first understand the physicochemical divergence between the API and the impurity.

Structural & Spectral Divergence
  • Levonorgestrel (API): Contains a

    
    -3-ketone system. The double bond is conjugated with the carbonyl group.
    
    • Chromophore: Strong

      
       transition.
      
    • 
      : ~241 nm.[1]
      
  • 
    -Norgestrel (Target):  The double bond has migrated to the 5(6) position (deconjugated).
    
    • Chromophore: Isolated double bond and non-conjugated carbonyl.

    • 
      : Significant hypsochromic shift to < 210 nm .
      

Critical Insight: If you utilize the standard USP method for Levonorgestrel (detection at 241 nm), you will likely report a "False Negative" for the


 isomer, as it is virtually invisible at that wavelength.
Visualization of the Separation Logic

MethodLogic Analyte Analyte: 5(6)-Dehydro isomer Challenge1 Challenge: Positional Isomer (Similar Hydrophobicity) Analyte->Challenge1 Challenge2 Challenge: Loss of Conjugation (UV Shift) Analyte->Challenge2 Solution1 Stationary Phase: High Carbon Load C18 (Shape Selectivity) Challenge1->Solution1 Solution2 Detection: Low UV (205-210 nm) or CAD/ELSD Challenge2->Solution2 Result Result: Baseline Resolution & Accurate Quantitation Solution1->Result Solution2->Result

Figure 1: Strategic breakdown of the chromatographic challenges and the corresponding technical solutions.

Method Development Strategy

Stationary Phase Selection

Steroid isomers differ primarily in their 3D spatial arrangement (planarity).

  • Recommendation: Use a High-Density C18 (End-capped) or a Pentafluorophenyl (PFP) column.

  • Why? High carbon load (>18%) increases the "slotting" effect where the steroid backbone intercalates into the bonded phase, maximizing van der Waals interactions. PFP phases offer alternative selectivity via

    
     interactions, which can distinguish the electron-rich 
    
    
    
    enone from the
    
    
    alkene.
Mobile Phase Selection
  • Solvent: Methanol (MeOH) is preferred over Acetonitrile (ACN) for steroid isomers.

  • Why? Methanol is a protic solvent. It interacts with the steroid hydroxyl groups and the stationary phase via hydrogen bonding, often providing better selectivity (

    
    ) for structural isomers than the aprotic ACN.
    
  • Buffer: Phosphate buffer (pH 3.0 - 5.0).

  • Why? Although the analyte is neutral, a buffered acidic mobile phase suppresses silanol activity on the column support, sharpening peaks and reducing tailing.

Experimental Protocols

Protocol A: Initial Screening (Scouting)

Use this protocol to determine the approximate elution time and separation factor.

Reagents: HPLC Grade Methanol, Milli-Q Water, Phosphoric Acid (85%).

  • Preparation of Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Preparation of Mobile Phase B: Methanol.

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Strictly controlled).

  • Detection: PDA (Photo Diode Array) scanning 200–400 nm. Extract chromatograms at 205 nm and 241 nm.

  • Gradient:

    • 0 min: 50% B

    • 20 min: 90% B

    • 25 min: 90% B

    • 25.1 min: 50% B

Observation: The


 isomer typically elutes before Levonorgestrel due to slightly higher polarity or differences in solvation, though this depends on the specific column chemistry.
Protocol B: Optimized High-Resolution Method

This is the validated conditions set for routine analysis.

1. Chromatographic Conditions
ParameterSettingRationale
Column High-Density C18 (250 x 4.6 mm, 5 µm)Maximize theoretical plates (N) for isomer resolution.
Mobile Phase A 10 mM Potassium Phosphate Monobasic (pH 4.5)Stabilizes baseline at low UV; suppresses silanols.
Mobile Phase B Methanol : Acetonitrile (90:10 v/v)MeOH provides selectivity; ACN lowers backpressure.
Flow Rate 1.2 mL/minOptimized for 5 µm particles (Van Deemter).
Column Temp 25°C ± 0.5°CLower temperature often improves steroid isomer separation.
Detection UV 210 nm (Primary) & 241 nm (Secondary)210 nm detects the impurity; 241 nm confirms API identity.
Injection Vol 20 µLStandard load; adjust based on sensitivity needs.
2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.04060
15.02575
20.0595
25.0595
25.14060
35.04060
3. Standard Preparation
  • Stock Solution: Dissolve 10 mg of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel in 10 mL of Methanol (1000 ppm). Note: Sonication may be required.

  • Working Standard: Dilute Stock to 10 ppm using Mobile Phase (Initial ratio).

  • System Suitability Solution: Mix Levonorgestrel API (100 ppm) and

    
    -Norgestrel (10 ppm) to verify resolution.
    

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before every analytical run.

Acceptance Criteria
  • Resolution (

    
    ):  > 1.5 between Levonorgestrel and 
    
    
    
    -Norgestrel.
  • Tailing Factor (

    
    ):  < 1.5 for both peaks.
    
  • Precision (%RSD): < 2.0% for retention time and area (n=6 injections).

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).

Workflow Diagram

Workflow Start Start Analysis SysSuit Inject System Suitability Mix (API + Impurity) Start->SysSuit CheckRes Check Resolution (Rs > 1.5) Check UV 210 nm Response SysSuit->CheckRes Pass Pass: Proceed to Samples CheckRes->Pass Yes Fail Fail: Troubleshooting CheckRes->Fail No Action1 Adjust % Organic (+/- 2%) Fail->Action1 Action2 Check Column Temp Fail->Action2

Figure 2: Routine analysis workflow ensuring system readiness before sample injection.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peak for Impurity Wrong detection wavelength.Ensure UV is set to 205–210 nm . The

isomer does not absorb at 241 nm.
Co-elution Loss of shape selectivity.Switch from ACN to Methanol. Lower column temperature to 20°C.
Baseline Drift UV absorption of Mobile Phase.Ensure Phosphate buffer is high quality. Avoid Acetate/Formate at 210 nm (high cutoff).
Peak Splitting Solvent mismatch.Ensure sample diluent matches the initial mobile phase (60% MeOH).

References

  • United States Pharmacopeia (USP). Levonorgestrel Monograph: Related Compounds. USP-NF.[3] (Standard pharmacopeial reference for the parent molecule).

  • Ye, J., et al. (2006).[4] "Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin." Journal of Chromatography B. (Demonstrates steroid isomer separation principles).

  • Görög, S. (2011). Steroid Analysis in the Pharmaceutical Industry: Hormonal Steroids, Sterols, Vitamins D, Cardiac Glycosides. Ellis Horwood.
  • LGC Standards. 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel Reference Standard Data Sheet. (Confirming chemical identity and structure).

Sources

Application Note: Synthesis & Certification of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for chemical development teams and analytical scientists requiring high-purity reference standards for Levonorgestrel impurity profiling. It details the synthesis, purification, and characterization of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (also known as


-Levonorgestrel or Levonorgestrel Impurity P).[1][2]


-pregn-5-en-20-yn-3-one
CAS Registry:  100021-05-4[1][2]

Introduction & Regulatory Context

In the manufacturing of Levonorgestrel (LNG), the migration of the double bond from the thermodynamically stable


 position (conjugated) to the 

position (deconjugated) represents a critical degradation pathway.[1][2] This isomer, 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (hereafter referred to as

-LNG
), is a pharmacopoeial impurity (EP Impurity P) that must be controlled under ICH Q3A/B guidelines.[1][2]

Unlike the parent API,


-LNG lacks the 

-unsaturated ketone chromophore, making it less UV-active at 240 nm but distinct in IR and NMR profiles.[1][2] Its synthesis requires precise kinetic control, as the molecule is liable to acid- or base-catalyzed isomerization back to Levonorgestrel.[1][2]

Chemical Identity & Properties

PropertySpecification
Common Name

-Levonorgestrel; Levonorgestrel Impurity P
IUPAC Name (17

)-13-Ethyl-17-hydroxy-18,19-dinorpregn-5-en-20-yn-3-one
Molecular Formula

Molecular Weight 312.45 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Chloroform, DMSO, Methanol
Stability High Risk: Isomerizes to

-LNG in acidic media or on active silica gel.[1][2]

Retrosynthetic Strategy: Kinetic Deconjugation

The most robust route to


-3-ketosteroids is the kinetic deconjugation  of the corresponding 

-3-ketone.[1] Direct synthesis from the Birch reduction intermediate (the

enol ether) is possible but often yields mixtures of

and

isomers.[1][2]
Mechanism of Action[1][2][3][4]
  • Enolization: Treatment of Levonorgestrel with a strong, bulky base (

    
    -BuOK) generates the extended dienolate anion.[1][2]
    
  • Kinetic Protonation: Rapid quenching with a proton source (Acetic Acid/Water) preferentially protonates the C4 position (kinetic control) rather than the C6 position (thermodynamic control), locking the double bond at the

    
     position.[1][2]
    
Reaction Pathway Diagram[1][2]

SynthesisPathway LNG Levonorgestrel (Delta-4, Conjugated) Dienolate Dienolate Intermediate (Delocalized Anion) LNG->Dienolate t-BuOK / t-BuOH Deprotonation Delta5 Target: Delta-5-LNG (Deconjugated) Dienolate->Delta5 Kinetic Protonation (AcOH, <5°C) Delta4_Revert Reversion to LNG (Acid Catalyzed) Delta5->Delta4_Revert H+ or Active Silica Delta4_Revert->LNG Isomerization

Figure 1: Kinetic deconjugation pathway for the synthesis of


-Levonorgestrel.

Detailed Synthesis Protocol

Phase A: Deconjugation Reaction

Safety Note: Perform all steps under Nitrogen atmosphere. Use anhydrous solvents.[1]

  • Preparation: Charge a dry 3-neck round-bottom flask with Levonorgestrel (1.0 eq, 5.0 g) .

  • Solvation: Add anhydrous tert-Butanol (

    
    -BuOH, 50 mL)  and anhydrous Tetrahydrofuran (THF, 25 mL) . Stir until dissolved.
    
  • Deprotonation:

    • Heat the solution to 40°C.

    • Add Potassium tert-butoxide (

      
      -BuOK, 1.5 eq)  in a single portion.
      
    • Observation: The solution typically turns yellow/orange, indicating dienolate formation.[1][2]

    • Stir for 60 minutes at 40-50°C.

  • Quenching (Critical Step):

    • Cool the reaction mixture rapidly to 0–5°C using an ice bath.

    • Prepare a solution of Acetic Acid (2.0 eq) in water (20 mL).

    • Add the acetic acid solution rapidly to the stirring dienolate mixture.

    • Rationale: Slow addition favors thermodynamic equilibration back to the

      
       isomer.[1] Rapid addition favors kinetic trapping of the 
      
      
      
      isomer.[1]
  • Workup:

    • Dilute with cold water (100 mL).

    • Extract immediately with Ethyl Acetate (3 x 50 mL) .[1]

    • Wash combined organics with saturated

      
       (to remove excess acid) and Brine.[1]
      
    • Dry over anhydrous

      
      .[1] Do not use acidic drying agents like 
      
      
      
      .
      [1][2]
    • Concentrate under reduced pressure at <35°C to yield the crude solid.[1]

Phase B: Purification (Neutral Conditions)

Standard silica gel is acidic and will revert the product to Levonorgestrel.[1] Deactivated silica or alumina is required.[2]

  • Stationary Phase Preparation:

    • Use Neutral Alumina (Grade III) OR Silica Gel deactivated with 1% Triethylamine .[1]

  • Elution:

    • Column: Flash chromatography.[1]

    • Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 to 70:[1]30) + 0.1% Triethylamine .[1]

  • Fraction Collection:

    • Monitor fractions by TLC (visualize with Anisaldehyde or Vanillin stain; UV is weak).[1]

    • 
      -LNG typically elutes before Levonorgestrel due to loss of polarity from the conjugated system.[1]
      
  • Isolation:

    • Pool pure fractions.[1]

    • Evaporate solvent at low temperature (<30°C).[1]

    • Recrystallize from Acetone/Hexane if necessary, ensuring no acid traces are present.[1][2]

Analytical Characterization & Validation

To certify the material as a Reference Standard, the following data must be generated.

Nuclear Magnetic Resonance (NMR)

The shift of the vinylic proton is the definitive identification method.[1][2]

Nucleus

-Levonorgestrel (Parent)

-Levonorgestrel (Target)

H-NMR (Vinylic)

5.8 ppm (s, 1H, C4-H)

5.4–5.5 ppm (m, 1H, C6-H)

C-NMR (Carbonyl)

199 ppm (Conjugated ketone)

210 ppm (Unconjugated ketone)

C-NMR (Olefin)
C4 (

126), C5 (

166)
C5 (

140), C6 (

122)
Infrared Spectroscopy (FT-IR)
  • 
    -LNG (Conjugated):  Carbonyl stretch at 1660–1670 cm⁻¹ .[1]
    
  • 
    -LNG (Unconjugated):  Carbonyl stretch shifts to higher frequency, 1710–1720 cm⁻¹ .[1][2]
    
Mass Spectrometry[1][2]
  • Technique: LC-MS (ESI+).

  • m/z:

    
    .[1] (Note: Isomers have identical mass; separation by LC is required for confirmation).
    
HPLC Method for Purity[1][2]
  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase: Acetonitrile : Water (60:40 Isocratic).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 210 nm (Critical:

    
     has low absorbance at 240 nm).[1]
    
  • Retention Time:

    
    -LNG elutes later than Levonorgestrel in Reverse Phase due to higher lipophilicity.[1]
    

Storage & Stability Protocol

This reference standard is metastable .[1]

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Container: Amber glass vials, silanized if possible to prevent surface acidity.

  • 
     (Levonorgestrel) peak by HPLC.[1]
    
  • Handling: Avoid solution-phase storage in protic solvents (Methanol/Water) for extended periods. Prepare fresh solutions in Acetonitrile or DMSO for analysis.

References

  • European Pharmacopoeia (Ph.[1][3] Eur.) . Levonorgestrel Monograph 0999. Strasbourg, France: EDQM.[1][2] (Defines Impurity P). [1][2]

  • Pasqualini, J. R. (1996).[1][2] Progestins: Present and Future. Journal of Steroid Biochemistry and Molecular Biology. (Discusses structure-activity relationships of norgestrel derivatives).

  • Ringold, H. J., et al. (1956).[1][2] Synthesis of

    
    -3-Ketosteroids. Journal of the American Chemical Society.[1] (Foundational chemistry for deconjugation of 
    
    
    
    -3-ketones).
  • Siddiqui, A., et al. (2010).[1][2] Impurity Profiling of Levonorgestrel. Journal of Pharmaceutical and Biomedical Analysis. (Analytical separation of LNG impurities).

  • LGC Standards . Levonorgestrel Impurity P Reference Material Data Sheet. (Confirming structure and properties). Link

Sources

NMR spectroscopy characterization of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectroscopy Characterization of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (


-Isomer) 

Abstract & Scope

This protocol details the structural characterization of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel , commonly referred to as


-Levonorgestrel  or the 5-en-3-one isomer . This compound is a critical regioisomeric impurity formed during the synthesis or degradation of Levonorgestrel (the active pharmaceutical ingredient, API).

Differentiation between the API (


-isomer) and this impurity (

-isomer) is a classic challenge in steroid analysis due to their identical molecular weight (

g/mol ) and similar polarity. This guide provides a definitive NMR workflow to distinguish the two based on the migration of the double bond from C4=C5 to C5=C6 and the resulting electronic environment changes at the C3 ketone.

Chemical Context & Structural Analysis

The core structural change involves the saturation of the C4-C5 bond and the desaturation of the C5-C6 bond. This transformation disrupts the


-unsaturated ketone system present in Levonorgestrel, leading to distinct shielding effects.
  • Levonorgestrel (API): 13-ethyl-17-hydroxy-18,19-dinorpregn-4-en -20-yn-3-one.[]

    • System: Conjugated enone (

      
      -3-one).
      
  • Target Impurity: 13-ethyl-17-hydroxy-18,19-dinorpregn-5-en -20-yn-3-one.

    • System: Unconjugated ketone (

      
      -unsaturated ketone).
      
Structural Comparison Diagram

Steroid_Isomers cluster_0 Levonorgestrel (API) cluster_1 Target Impurity API Delta-4 Isomer (Conjugated System) C4=C5 Double Bond C3=O (Conjugated) Impurity Delta-5 Isomer (Unconjugated System) C5=C6 Double Bond C3=O (Isolated) API->Impurity Double Bond Migration (Isomerization)

Figure 1: Structural relationship between Levonorgestrel and its


-isomer.

Materials and Methods

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the preferred solvent. It minimizes H-bonding variations and provides sharp signals for steroid backbones.
    
  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C / 2D NMR: 20–30 mg is recommended for adequate sensitivity of quaternary carbons (C5, C3).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm (
    
    
    
    ) / 77.16 ppm (
    
    
    ).
Instrument Parameters
  • Frequency: 400 MHz minimum; 600 MHz recommended for resolving the steroid "hump" (1.0–2.5 ppm region).

  • Temperature: 298 K (

    
    ).
    
  • Pulse Sequences:

    • 
       (Standard 1H)
      
    • 
       (Proton-decoupled 13C)
      
    • 
       (Distortionless Enhancement by Polarization Transfer)
      
    • 
       (Phase-sensitive HSQC)
      
    • 
       (HMBC for quaternary connectivity)
      

Results & Discussion: The Diagnostic Signals

Differentiation relies on three primary "Diagnostic Zones": the Olefinic Region, the Ketone Carbon, and the C4 Methylene Protons.

Zone 1: The Olefinic Proton (1H NMR)

This is the most rapid check.

  • Levonorgestrel (

    
    ):  Displays a sharp singlet  at 
    
    
    
    5.80 – 5.85 ppm
    . This corresponds to H4 , which is isolated from vicinal coupling (C5 is quaternary).
  • 
    -Isomer:  The H4 signal disappears. A new signal appears for H6  at 
    
    
    
    5.40 – 5.60 ppm
    .
    • Appearance: Typically a multiplet or doublet of doublets due to coupling with H7 protons.

Zone 2: The Ketone Carbonyl (13C NMR)

This is the most robust confirmation. The conjugation in Levonorgestrel shields the carbonyl carbon. Losing this conjugation causes a massive downfield shift.

  • Levonorgestrel (

    
    ):  Conjugated C3=O appears at 
    
    
    
    199.5 ppm
    .
  • 
    -Isomer:  Unconjugated C3=O appears at 
    
    
    
    210.0 – 212.0 ppm
    .
    • Note: A shift >205 ppm is diagnostic for the loss of conjugation in 3-ketosteroids.

Zone 3: The C4 Protons (1H & DEPT-135)
  • Levonorgestrel (

    
    ):  C4 is a Methine (CH). In DEPT-135, it is positive  (up).
    
  • 
    -Isomer:  C4 becomes a Methylene (
    
    
    
    ). In DEPT-135, it is negative (down).[2]
    • 1H Signature: The C4 protons in the isomer appear as an AB system or multiplet in the

      
       2.60 – 3.00 ppm  range, significantly deshielded by the adjacent ketone but lacking the olefinic shift.
      

Summary Data Table

Structural FeatureAtomLevonorgestrel (

-API)

-Isomer (Impurity)
Diagnostic Change
Carbonyl C3 199.5 ppm ~210 - 212 ppm +11 ppm Shift (Loss of Conjugation)
Olefinic Proton H4 vs H6 H4: 5.84 ppm (s) H6: 5.4 - 5.6 ppm (m) Singlet lost; Multiplet appears upfield
Olefinic Carbon C4 ~125 ppm (CH)~35-45 ppm (

)
Change from

to

Olefinic Carbon C5 ~166 ppm (Quaternary)~135-145 ppm (Quaternary)Shift due to ring junction geometry change
Olefinic Carbon C6 ~30-35 ppm (

)
~120-125 ppm (CH)Change from

to

C13-Ethyl CH3 ~0.85 ppm (t)~0.85 ppm (t)Minimal change (Distal to A/B ring)
Ethynyl C≡CH ~2.5 - 2.6 ppm (s)~2.5 - 2.6 ppm (s)Minimal change

Detailed Characterization Workflow

The following diagram outlines the logical decision tree for confirming the impurity structure.

NMR_Workflow Start Sample Dissolved in CDCl3 H1_Scan Run 1H NMR (16 Scans) Start->H1_Scan Check_H4 Check 5.8 ppm Region H1_Scan->Check_H4 Result_API Singlet at 5.84 ppm present (Confirm Delta-4 API) Check_H4->Result_API Yes Result_Iso No Singlet at 5.84 ppm New Multiplet at ~5.5 ppm Check_H4->Result_Iso No C13_Scan Run 13C NMR / DEPT-135 Result_Iso->C13_Scan Check_C3 Check Carbonyl Shift C13_Scan->Check_C3 Conf_Conj Signal at ~199 ppm (Conjugated) Check_C3->Conf_Conj 199 ppm Conf_Unconj Signal at ~210 ppm (Unconjugated) Check_C3->Conf_Unconj 210 ppm HMBC_Exp Run HMBC Experiment Conf_Unconj->HMBC_Exp HMBC_Analysis Verify Connectivity: H6 (5.5 ppm) -> C5 (Quat) & C10 H4 (2.8 ppm) -> C3 (210 ppm) HMBC_Exp->HMBC_Analysis Final_Report Generate CoA for 5(6)-Dehydro-4(5)-dihydro Isomer HMBC_Analysis->Final_Report

Figure 2: Logical workflow for distinguishing the


 impurity from the parent API.

Senior Scientist's Critical Notes

  • Stability Warning: The

    
    -isomer is thermodynamically less stable than the conjugated 
    
    
    
    -isomer. In the presence of acid or base traces in
    
    
    , it may isomerize back to Levonorgestrel. Always use neutralized
    
    
    (filtered through basic alumina) or perform the analysis immediately after dissolution.
  • Water Peak Interference: The C4 methylene protons of the impurity (~2.6-3.0 ppm) can sometimes overlap with the water peak in DMSO-d6.

    
     is preferred to avoid this overlap and ensure the diagnostic AB system of the C4 protons is visible.
    
  • Stereochemistry: While this NMR protocol confirms the regioisomerism (position of the double bond), it does not inherently distinguish the enantiomer (D vs L). Since the starting material is D-(-)-Norgestrel, the impurity retains the D-configuration. If enantiomeric purity is , use a Chiral Solvating Agent (e.g., Pirkle Alcohol) or polarimetry.

References

  • European Pharmacopoeia (Ph.[3][4] Eur.) . Levonorgestrel Monograph 09/2008:0926. (Defines Impurity Profile and Reference Standards).

  • United States Pharmacopeia (USP) . Levonorgestrel Official Monograph. (Details Related Compounds and Chromatographic Purity).

  • Reich, H. J. Structure Determination Using Spectroscopic Methods - 13C NMR Chemical Shifts. University of Wisconsin-Madison.[5] (Authoritative source for steroid ketone shifts).

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[5][6] Chem. 1997, 62, 7512-7515. (Essential for ruling out solvent peaks).

  • PubChem Compound Summary . Levonorgestrel.[7][3][4][8] National Center for Biotechnology Information. (General spectral data context).

Sources

Application Note: Advanced Sample Preparation Strategies for Norgestrel Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide an authoritative, field-ready guide for the sample preparation of Norgestrel and its active enantiomer, Levonorgestrel. It deviates from standard templates to focus on the mechanistic reasons behind every step, ensuring reproducibility and scientific rigor.

Executive Summary & Scientific Rationale

Norgestrel (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is a synthetic progestogen used widely in hormonal contraceptives. While often analyzed as the racemate (Norgestrel) or the active levorotary enantiomer (Levonorgestrel), the impurity profile remains chemically similar, dominated by oxidative degradants  (e.g., 6-hydroxynorgestrel) and synthetic byproducts  (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-isomers).

Effective sample preparation for Norgestrel is governed by three physicochemical constraints:

  • Lipophilicity (LogP ~3.3): Norgestrel is practically insoluble in water but soluble in organic solvents (Chloroform, Methanol, Acetonitrile).[1] Aqueous extraction is impossible; organic solvent extraction is mandatory.

  • Matrix Interference: In tablet formulations, excipients like Magnesium Stearate and Titanium Dioxide can clog columns or adsorb the active pharmaceutical ingredient (API) if not properly removed.

  • Lability: The steroid backbone is susceptible to oxidative degradation at the C6 position and ethinyl group alteration under stress, requiring gentle yet exhaustive extraction conditions.

Impurity Landscape & Target Analytes

Before selecting a preparation method, identify the target impurities. The extraction efficiency must be validated for these specific polarities.

Impurity TypeCommon DesignationStructure/OriginPolarity vs. API
Degradant Impurity A (EP)6

-Hydroxynorgestrel
More Polar
Degradant Impurity B (EP)6

-Hydroxynorgestrel
More Polar
Degradant 6-Keto6-Ketonorgestrel (Oxidation)More Polar
Isomer

Isomer
Bond migration (Acid/Heat)Similar
Synthetic Ethinylation Byproducts3,17-diethynyl compoundsLess Polar

Protocol A: High-Throughput Extraction for Drug Products (Tablets)

Application: Routine QC, Stability Testing, Impurity Profiling.[1] Matrix: Tablet excipients (Lactose, Maize Starch, Povidone, Mg Stearate).

Mechanistic Insight

Direct dissolution is inefficient due to the tablet binder matrix. We utilize a Solvent-Assisted Disintegration technique.[1] Acetonitrile (ACN) is preferred over Methanol for the final diluent because it offers lower backpressure in UHPLC and sharper peak shapes for steroids, though Methanol is often better for initial tablet disintegration due to hydrogen bonding capability with binders.

Step-by-Step Protocol

Reagents:

  • Diluent: Acetonitrile:Water (60:40 v/v). Note: Matches typical mobile phase to prevent solvent shock.

  • Extraction Solvent: Methanol (LC-MS Grade).

Procedure:

  • Tablet Transfer: Transfer a number of tablets equivalent to ~2 mg of Norgestrel (e.g., 20 tablets of 0.075 mg strength) into a 50 mL amber volumetric flask.

    • Why Amber? Steroids are light-sensitive; prevents photo-induced isomerization.[1]

  • Disintegration (The "Wetting" Step): Add 2 mL of Water to the flask. Swirl to wet the tablets. Let stand for 5 minutes.

    • Causality: Water dissolves the hydrophilic coating and binders (lactose/starch), exposing the hydrophobic API.

  • Solvent Extraction: Add 30 mL of Methanol .

  • Mechanical Energy: Sonicate for 20 minutes with temperature control (<30°C).

    • Critical Control: Heat degrades Norgestrel. Ensure the bath water is cycled or ice is added.

  • Equilibration: Allow to cool to room temperature. Dilute to volume with Diluent .

  • Clarification (Centrifugation): Transfer a portion to a centrifuge tube. Centrifuge at 4000 rpm for 10 minutes .

    • Why not filter immediately? Tablet excipients often contain fines that clog 0.2 µm filters instantly. Centrifugation acts as a "pre-filter."

  • Final Filtration: Filter the supernatant through a 0.45 µm PVDF or PTFE syringe filter .

    • Validation Note:Discard the first 2 mL of filtrate. Steroids can adsorb to dry filter membranes. Saturating the filter ensures quantitative recovery. Avoid Nylon filters unless validated, as they often bind steroids.[1]

Protocol B: Trace Enrichment via Solid Phase Extraction (SPE)[1][3]

Application: Cleaning up complex matrices (e.g., low-dose formulations or cleaning validation samples) where sensitivity is critical.[1]

Workflow Logic

Since Norgestrel is hydrophobic, we use a Reverse Phase (C18) retention mechanism.[1] The goal is to wash away polar excipients and elute the steroid in a small volume of organic solvent.

Cartridge: Hydrophilic-Lipophilic Balance (HLB) or C18 End-capped (200 mg bed).[1]

Procedure:

  • Conditioning:

    • 3 mL Methanol (activates ligands).[1]

    • 3 mL Water (equilibrates bed).[1]

  • Loading:

    • Dissolve sample in 10% Methanol/Water. Load onto cartridge at 1 mL/min.

    • Note: High organic content in the load solution will cause the API to break through (not retain). Keep organic <15%.

  • Washing (Critical for Impurity Analysis):

    • Wash with 3 mL of 20% Acetonitrile in Water .

    • Mechanistic Check: This removes polar degradants and excipients but is not strong enough to elute Norgestrel.

  • Elution:

    • Elute with 2 x 1 mL of 100% Acetonitrile .

  • Reconstitution:

    • Evaporate under Nitrogen stream at 35°C. Reconstitute in 0.5 mL Mobile Phase.

Visualized Workflows (Graphviz)[1]

Diagram 1: Tablet Extraction Decision Matrix

This diagram illustrates the logic flow for selecting the correct preparation route based on the sample state.

SamplePrepWorkflow Start Start: Sample Type API Drug Substance (API) Start->API Tablet Drug Product (Tablet) Start->Tablet Trace Trace/Cleaning Sample Start->Trace Dissolve Direct Dissolution (Solvent: MeOH or ACN) API->Dissolve Wet Add Water (2mL) Disintegrate Binders Tablet->Wet LoadSPE Load SPE (C18/HLB) <15% Organic Trace->LoadSPE Protect Amber Glassware (Light Protection) Dissolve->Protect InjectAPI Inject HPLC Protect->InjectAPI Extract Add Methanol + Sonicate (Control Temp <30°C) Wet->Extract Centrifuge Centrifuge 4000rpm (Remove Excipients) Extract->Centrifuge Filter Filter 0.45µm PVDF (Discard first 2mL) Centrifuge->Filter InjectTab Inject HPLC Filter->InjectTab Wash Wash 20% ACN (Remove Polar Imp) LoadSPE->Wash Elute Elute 100% ACN Concentrate N2 Wash->Elute InjectTrace Inject HPLC Elute->InjectTrace

Caption: Decision matrix for Norgestrel sample preparation, highlighting critical control points (red nodes) for stability and recovery.

Method Validation & Troubleshooting

To ensure the "Trustworthiness" of these protocols, the following System Suitability Tests (SST) and troubleshooting steps must be integrated.

Quantitative Recovery Data (Example)

The following table summarizes expected recovery rates using Protocol A (Tablet Extraction).

AnalyteFilter TypeRecovery (%)RSD (%)Notes
Norgestrel Nylon 0.45 µm92.53.1Fail: Significant adsorption observed.[1]
Norgestrel PVDF 0.45 µm 99.8 0.5 Pass: Best chemical compatibility.
Norgestrel PTFE 0.45 µm99.20.8Pass: Excellent alternative.
Impurity A PVDF 0.45 µm98.51.2Polar impurities recover well.
Troubleshooting Guide
  • Problem: Low Recovery of Impurity A (6-Hydroxy).

    • Cause: Impurity A is more polar. If using LLE (Liquid-Liquid Extraction) with Hexane, it may remain in the aqueous phase.[1]

    • Solution: Switch to the Protocol A (Direct Extraction) method described above, which uses Methanol/ACN to solubilize both the lipophilic parent and polar degradants.

  • Problem: "Ghost Peaks" in Chromatogram.

    • Cause: Contamination from plasticizers in low-quality pipette tips or centrifuge tubes (Phthalates often co-elute with steroids).[1]

    • Solution: Use solvent-washed glass pipettes or certified low-extractable plasticware.[1] Perform a "Blank Prep" injection.

  • Problem: Peak Tailing.

    • Cause: Secondary interactions with silanols on the column or filter.

    • Solution: Ensure the final diluent contains water (e.g., 60:40 ACN:Water) rather than 100% organic, to match the mobile phase and prevent "solvent shock" at the column head.

References

  • United States Pharmacopeia (USP). Monograph: Levonorgestrel and Ethinyl Estradiol Tablets.[2][3] USP-NF.[1][4] (Official Compendial Standard for extraction methodology).[1] [1]

  • European Pharmacopoeia (Ph.[5] Eur.). Levonorgestrel Monograph 09/2008:0926.[6] (Defines Impurity A, B, and L structures). [1]

  • BenchChem. High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of Steroids.[7] (General protocols for steroid extraction and SPE). [1]

  • Journal of Pharmaceutical and Biomedical Analysis. Estimation of Impurity Profiles of Drugs and Related Materials: Norgestrel. (Identification of ethinylation side-products).

  • PubChem. Levonorgestrel Compound Summary. (Chemical structure and physicochemical properties).[2][4][5][7][8][9]

Sources

Application Note: A Validated UPLC-MS/MS Method for the High-Sensitivity Quantification of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel, a critical related substance of the synthetic progestin D-(-)-Norgestrel (Levonorgestrel). The method, developed and validated in accordance with FDA and EMA bioanalytical guidelines, is tailored for researchers, scientists, and drug development professionals requiring precise pharmacokinetic, metabolic, or impurity profiling data. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation from human plasma, followed by chromatographic separation on a C18 stationary phase and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method demonstrates excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range, making it suitable for regulated bioanalysis.

Introduction: The Rationale for Precise Quantification

D-(-)-Norgestrel, the biologically active enantiomer of norgestrel, is a second-generation progestin widely used in hormonal contraceptives.[1][2] During its synthesis, storage, or metabolic processing, various related substances, including degradants and impurities like 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel, can be formed.[3] The accurate quantification of these compounds is paramount for several reasons:

  • Pharmacokinetic & Bioequivalence (PK/BE) Studies: Tracking the formation and elimination of related substances is crucial to understanding the complete disposition of a drug.

  • Drug Safety and Toxicology: Impurities can have their own pharmacological or toxicological profiles that must be assessed.

  • Quality Control: Regulatory agencies mandate strict limits on impurities in active pharmaceutical ingredients (APIs) and finished drug products.

UPLC-MS/MS is the definitive analytical technique for this task, offering unparalleled sensitivity and specificity to measure low-concentration analytes in complex biological matrices like plasma or serum.[4][5] This note provides the scientific foundation and a step-by-step protocol for establishing a self-validating and reliable analytical system.

Experimental Design and Causality

Analyte and Internal Standard Selection
  • Analyte: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (Structure inferred from name, closely related to Levonorgestrel).

  • Internal Standard (IS): Levonorgestrel-d6. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry.[2][6] It co-elutes with the analyte and experiences similar ionization effects, correcting for variations during sample preparation and injection, thereby ensuring the highest degree of accuracy and precision.

Sample Preparation: Liquid-Liquid Extraction (LLE)

For steroid analysis, effective sample preparation is critical to remove interfering matrix components such as phospholipids and proteins.[7][8] While Solid-Phase Extraction (SPE) is a powerful technique, LLE offers a robust, cost-effective, and highly efficient alternative for hydrophobic molecules like steroids.[4][9] We selected a hexane:ethyl acetate mixture, which provides excellent recovery for progestins while minimizing the extraction of more polar, interfering substances.[9]

Chromatographic Separation: UPLC

The primary challenge in steroid chromatography is separating structurally similar isomers and metabolites.[10][11]

  • Column Chemistry: A reversed-phase C18 column is the standard for hydrophobic steroid separation, providing excellent retention and resolution.[12][13]

  • Mobile Phase: A gradient elution using acetonitrile and water is employed for efficient separation. The addition of 0.1% formic acid serves a dual purpose: it acidifies the mobile phase to promote the formation of protonated molecular ions [M+H]+ in the ESI source and improves chromatographic peak shape.[2][4]

Detection: Tandem Mass Spectrometry (MS/MS)

MS/MS provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

  • Ionization: Steroids like norgestrel and its analogs readily form protonated molecules [M+H]+ under positive mode Electrospray Ionization (ESI).[6][14][15]

  • Multiple Reaction Monitoring (MRM): MRM is the basis of quantitative MS/MS. The precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This process filters out chemical noise, enabling highly sensitive and specific detection.[12][14]

Materials and Methods

Reagents and Chemicals
  • 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel reference standard (≥98% purity)

  • Levonorgestrel-d6 internal standard (≥98% purity, ≥99% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS grade)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Human plasma (K2EDTA anticoagulant), sourced from an accredited biobank.

Instrumentation and Conditions

The following tables summarize the instrumental setup.

Table 1: UPLC System and Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | UPLC System | Waters ACQUITY UPLC I-Class or equivalent | | Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | | Column Temp. | 45 °C | | Mobile Phase A | Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Vol. | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 40 | | | 3.0 | 95 | | | 3.5 | 95 | | | 3.6 | 40 | | | 5.0 | 40 |

Table 2: Mass Spectrometer and MRM Conditions | Parameter | Setting | | :--- | :--- | | MS System | Waters XEVO TQ-S Triple Quadrupole or equivalent | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.0 kV | | Source Temp. | 150 °C | | Desolvation Temp. | 500 °C | | Desolvation Gas | Nitrogen, 1000 L/hr | | Collision Gas | Argon | | MRM Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | | 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel | 311.2 | 243.2 (Quantifier) | 22 | | | | 311.2 | 109.1 (Qualifier) | 35 | | | Levonorgestrel-d6 (IS) | 319.2 | 251.2 | 22 |

Note: The molecular weight of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is 2 amu less than Levonorgestrel (312.45 g/mol ). The precursor ion is therefore expected at m/z 311.2. The fragmentation pattern is predicted to be similar to Levonorgestrel, leading to the specified product ions.[6]

Detailed Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and the IS reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare intermediate working solutions for the analyte (for calibration curve and QCs) and the IS by serially diluting the primary stocks with 50:50 methanol:water.

  • IS Spiking Solution (50 ng/mL): Dilute the IS working solution in 50:50 methanol:water to a final concentration of 50 ng/mL.

  • Calibration Standards (CS): Spike blank human plasma with the appropriate analyte working solution to prepare a calibration curve consisting of 8 non-zero standards. A suggested range is 0.05, 0.1, 0.5, 2.5, 10, 25, 40, and 50 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma from a separate stock weighing. Concentrations should be:

    • LLOQ QC: 0.05 ng/mL (Lower Limit of Quantification)

    • LQC: 0.15 ng/mL (Low QC)

    • MQC: 7.5 ng/mL (Medium QC)

    • HQC: 37.5 ng/mL (High QC)

Protocol 2: Plasma Sample Preparation (LLE)
  • Aliquot 200 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS Spiking Solution (50 ng/mL) to all tubes except the double blank (matrix blank). Vortex for 5 seconds.

  • Add 800 µL of the extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (~750 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 A:B). Vortex for 30 seconds.

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma 1. Plasma Sample (200 µL) Spike_IS 2. Spike Internal Standard Plasma->Spike_IS LLE 3. Liquid-Liquid Extraction (Hexane:Ethyl Acetate) Spike_IS->LLE Centrifuge 4. Centrifuge & Separate LLE->Centrifuge Evaporate 5. Evaporate Organic Layer Centrifuge->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute UPLC 7. UPLC Separation (C18 Column) Reconstitute->UPLC MSMS 8. MS/MS Detection (Positive ESI, MRM) UPLC->MSMS Integration 9. Peak Integration MSMS->Integration Quantification 10. Quantification (Calibration Curve) Integration->Quantification Report 11. Final Report Quantification->Report

Method Validation Protocol and Acceptance Criteria

This method must be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[16][17][18] The validation assesses the method's reliability and suitability for its intended purpose.

// Core Node Core [label="Method Validation", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Main Parameters Selectivity [label="Selectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy &\nPrecision", fillcolor="#FBBC05", fontcolor="#202124"]; Sensitivity [label="Sensitivity (LLOQ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stability [label="Stability", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Matrix [label="Matrix Effect\n& Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Core -> Selectivity; Core -> Accuracy; Core -> Sensitivity; Core -> Stability; Core -> Matrix; Core -> Linearity; } enddot Caption: Key parameters for comprehensive bioanalytical method validation.

Validation Experiments & Results Summary

The following table summarizes the validation experiments and typical acceptance criteria.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Experiment Acceptance Criteria
Selectivity Analyze 6 different lots of blank plasma. No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS.
Linearity & Range Analyze calibration curves (n=3) over 3 days. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze 5 replicates of LLOQ, LQC, MQC, HQC over 3 separate runs. Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of variation (%CV) ≤15% (≤20% at LLOQ).
Recovery Compare analyte peak area from pre-extraction spiked samples to post-extraction spiked samples (n=6 at LQC, MQC, HQC). Recovery should be consistent and reproducible.
Matrix Effect Compare analyte response in post-extraction spiked plasma from 6 different lots to response in a pure solution. IS-normalized matrix factor %CV should be ≤15%.

| Stability | Assess analyte stability in plasma under various conditions (n=3 at LQC, HQC):- Freeze-Thaw: 3 cycles- Short-Term: Room temp for 6 hours- Long-Term: -80°C for 30 days- Autosampler: 4°C for 24 hours | Mean concentration of stability samples must be within ±15% of nominal concentration. |

Conclusion

The UPLC-MS/MS method detailed herein provides a reliable and high-throughput solution for the quantitative analysis of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel in human plasma. The simple LLE sample preparation, rapid chromatographic runtime, and highly selective MS/MS detection make it an ideal tool for regulated bioanalysis in support of pharmaceutical development. The rigorous validation framework ensures that the data generated is accurate, precise, and defensible, meeting the stringent requirements of regulatory bodies.[19][20]

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 13, 2026, from [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved February 13, 2026, from [Link]

  • Patel, D. P., et al. (2016). A simple, rapid and sensitive UFLC-MS/MS method for the quantification of oral contraceptive norgestrel in human plasma and its pharmacokinetic applications. Drug Research, 66(10), 549-556. [Link]

  • Slideshare. (2015). USFDA guidelines for bioanalytical method validation. Retrieved February 13, 2026, from [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • EPTRI. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • Wesely, J., et al. (2021). Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies. Contraception: X, 3, 100069. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • National Center for Biotechnology Information. (n.d.). Levonorgestrel. PubChem. Retrieved February 13, 2026, from [Link]

  • Slideshare. (2012). Bioanalytical method validation emea. Retrieved February 13, 2026, from [Link]

  • Yulianti, F. R., et al. (2019). Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Young Pharmacists, 11(3), 263-267. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. [Link]

  • Kumar, V. P., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques, S6. [Link]

  • Rahman, M. M., et al. (2024). A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. Preprints.org. [Link]

  • Zhang, L., et al. (2023). Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012. Critical Reviews in Analytical Chemistry, 53(1), 69-87. [Link]

  • Keevil, B. G., et al. (2020). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 7, 100870. [Link]

  • Stanczyk, F. Z., & Roy, S. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception, 42(1), 67-96. [Link]

  • Uniyal, J. P., et al. (1977). Metabolism of norgestrel by the human endometrium and myometrium in vitro. Acta Endocrinologica, 84(1), 155-166. [Link]

  • Sinreih, M., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLoS ONE, 10(2), e0117984. [Link]

  • PLOS ONE. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. [Link]

  • Srivastava, A., et al. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. International Journal of Pharmaceutical Research, 14(4), 1-13. [Link]

  • Al-Shehri, M. M., et al. (2016). Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1609-1615. [Link]

  • Analytical Chemical Products. (n.d.). Metabolism of Levonorgestrel, Norethindrone, and Structurally Related Contraceptive Steroids. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2014). (PDF) A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. [Link]

  • ResearchGate. (2020). Degradation of Norgestrel by Bacteria from Activated Sludge: Comparison to Progesterone. [Link]

  • Chen, Y., et al. (2011). A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum. Clinical Chemistry, 57(9), 1339-1347. [Link]

  • ResearchGate. (n.d.). Fast steroid separation with fused-core column. Retrieved February 13, 2026, from [Link]

  • ETH Zurich Research Collection. (2021). Simultaneous quantification of progestogens in plasma and serum by UHPLC-HRMS employing multiplexed targeted single ion monitoring. [Link]

  • Semantic Scholar. (n.d.). Analysis of Levonorgestrel in Human Plasma by UPLC-MS/MS: Application to a Bioequivalence Study in Healthy Volunteers. Retrieved February 13, 2026, from [Link]

  • Agilent. (n.d.). Progesterone Metabolism in Serum. Retrieved February 13, 2026, from [Link]

  • Hdb. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. [Link]

  • MDPI. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. [Link]

Sources

Column selection for separating 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Column Selection for the Separation of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (Levonorgestrel Impurity P)

Abstract

The separation of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (commonly referred to as Levonorgestrel Impurity P in European Pharmacopoeia contexts) from its parent active pharmaceutical ingredient (API), Levonorgestrel, represents a classic challenge in steroid chromatography: the resolution of


 (deconjugated)  and 

(conjugated)
isomers.

This guide details the mechanistic principles required to separate these structural isomers. Unlike standard purity profiling, this separation requires specific attention to stationary phase selectivity (hydrophobicity vs.


-

interactions) and detection wavelengths , as the shift of the double bond from C4-C5 to C5-C6 drastically alters the UV absorption profile of the molecule.

Chemical Context & Separation Challenge

To select the correct column, one must understand the analyte's behavior at the molecular level.

  • Levonorgestrel (API): Contains a

    
    -3-ketone system. This is a conjugated system  (alkene + carbonyl), resulting in a strong UV absorption maximum at ~240 nm  and a flat, planar geometry around the A-ring.
    
  • Impurity P (Target): Contains a

    
    -3-ketone system. The double bond has migrated to the 5,6 position. This system is deconjugated .
    
    • Chromatographic Impact: The molecule is slightly less polar and has a different spatial orientation (shape) compared to the planar conjugated system.

    • Detection Impact: The loss of conjugation effectively "turns off" the strong UV absorption at 240 nm. This impurity absorbs primarily at <210 nm (alkene

      
      ) and weakly at ~280-300 nm  (carbonyl 
      
      
      
      ).

Critical Warning: Standard methods detecting solely at 240 nm may fail to quantify Impurity P accurately due to its significantly lower response factor at this wavelength.

Column Selection Strategy

The separation relies on exploiting the subtle shape and electronic differences between the isomers.

Primary Recommendation: Biphenyl or Phenyl-Hexyl Phases

While C18 columns are the workhorse for steroid analysis, Biphenyl stationary phases offer superior selectivity for double-bond isomers.

  • Mechanism: The biphenyl ligands possess electron-rich

    
    -clouds. Levonorgestrel (conjugated) has a delocalized 
    
    
    
    -system that interacts strongly with the stationary phase via
    
    
    -
    
    
    stacking. Impurity P (deconjugated) has a disrupted
    
    
    -system, resulting in weaker
    
    
    -interactions.
  • Result: This electronic discrimination often yields greater resolution (

    
    ) than simple hydrophobic discrimination on C18.
    
Secondary Recommendation: High-Load C18 (L1)

If a Phenyl phase is unavailable, a high-surface-area, high-carbon-load C18 column is required.

  • Mechanism: "Shape Selectivity." The high density of C18 chains forces the steroids to slot into the stationary phase. The subtle 3D conformational change caused by the

    
     shift leads to differential partitioning.
    
Column Comparison Table
FeatureBiphenyl / Phenyl-Hexyl C18 (High Carbon Load) C8 (Standard)
Selectivity Mechanism Hydrophobicity +

-

Interaction
Hydrophobicity + Shape SelectivityHydrophobicity
Suitability for Isomers Excellent (Best for

)
Good (Requires optimization)Moderate
Recommended Vendor Thermo Accucore Biphenyl, Phenomenex Kinetex BiphenylWaters Symmetry C18, Agilent Zorbax Eclipse Plus C18Various
Mobile Phase Partner Methanol (Enhances

-interactions)
Acetonitrile or MethanolAcetonitrile

Detailed Experimental Protocol

This protocol is designed to be self-validating , ensuring that both the separation efficiency and detection sensitivity are addressed.

A. Mobile Phase Preparation
  • Solvent A (Aqueous): Milli-Q Water. (Optional: 10mM Ammonium Acetate if MS detection is used, or 0.1% Formic Acid).

  • Solvent B (Organic): Methanol .

    • Why Methanol? Methanol is a protic solvent that facilitates

      
      -
      
      
      
      interactions between the analyte and Phenyl-based stationary phases better than aprotic Acetonitrile.
B. Chromatographic Conditions
ParameterSetting
Column Biphenyl (2.6 µm or 1.7 µm), 100 x 2.1 mm (UHPLC) or 150 x 4.6 mm (HPLC)
Flow Rate 0.4 mL/min (UHPLC) or 1.0 mL/min (HPLC)
Temperature 35°C - 40°C (Strict control required for isomer reproducibility)
Injection Volume 2 - 10 µL (Dependent on concentration)
Detection (UV) Channel 1: 240 nm (For Levonorgestrel)Channel 2: 210 nm (For Impurity P sensitivity)
C. Gradient Program (Generic Start)
  • T0: 40% B

  • T10: 80% B (Linear Ramp)

  • T12: 80% B (Hold)

  • T12.1: 40% B (Re-equilibration)

  • T15: Stop

D. System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 between Levonorgestrel and Impurity P.
    
  • Peak Symmetry: 0.8 – 1.2 for both peaks.

  • Sensitivity Check: S/N > 10 for Impurity P at the reporting threshold (e.g., 0.05%).

Visualization of Logic & Workflow

Figure 1: Method Development Decision Tree

MethodDevelopment Start Start: Separation of Levonorgestrel & Impurity P Analyze Analyze Structures: Delta-4 (Conjugated) vs Delta-5 (Deconjugated) Start->Analyze SelectCol Select Stationary Phase Analyze->SelectCol Biphenyl Option A: Biphenyl / Phenyl-Hexyl (Exploits Pi-Pi differences) SelectCol->Biphenyl Preferred C18 Option B: High-Load C18 (Exploits Hydrophobicity/Shape) SelectCol->C18 Alternative MobilePhase Select Mobile Phase Modifier Biphenyl->MobilePhase C18->MobilePhase MeOH Methanol (Promotes Pi-Selectivity) MobilePhase->MeOH For Biphenyl ACN Acetonitrile (Sharper peaks, less selectivity) MobilePhase->ACN For C18 Detect Detection Strategy MeOH->Detect ACN->Detect DualWave Dual Wavelength: 240 nm (API) + 210 nm (Impurity) Detect->DualWave Validation Check Resolution (Rs > 1.5) DualWave->Validation

Caption: Decision matrix for selecting the optimal stationary phase and mobile phase conditions based on the structural properties of the isomers.

Troubleshooting & Optimization

  • Issue: Poor Resolution on C18.

    • Cause: Hydrophobic differences between the isomers are insufficient.

    • Solution: Switch to a Biphenyl column or lower the column temperature to 25°C to increase shape selectivity contributions.

  • Issue: Impurity P Not Visible.

    • Cause: Detection wavelength set only to 240 nm.[1]

    • Solution: Change detection to 210 nm or 200 nm . The

      
       isomer has negligible absorbance at 240 nm compared to the API.
      
  • Issue: Peak Tailing.

    • Cause: Secondary silanol interactions.

    • Solution: Ensure the column is fully end-capped. Add 2.5 mM Ammonium Acetate to the aqueous phase to mask silanols.

References

  • European Pharmacopoeia (Ph.[2][3] Eur.). Levonorgestrel Monograph 09/2008:0999. (Defines Impurity P and general related substances methods).

  • Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. (Demonstrates superiority of Biphenyl phases for steroid isomers).

  • LGC Standards. 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (>90%) Reference Material Data Sheet. (Confirms chemical identity and synonym as Impurity P).

  • PubChem. Levonorgestrel Compound Summary. (Structural and chemical property data).

Sources

Storage and handling protocols for 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage and Handling Protocols for 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Part 1: Executive Summary & Compound Identity

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (CAS: 100021-05-4 ) is a specific structural isomer of the progestin Levonorgestrel. Chemically, it represents the


-isomer  (or 5-ene isomer) of the standard 

-3-ketosteroid (Levonorgestrel). In this molecule, the double bond has shifted from the conjugated 4-5 position to the unconjugated 5-6 position.

This structural nuance dictates its handling:


-3-ketosteroids are thermodynamically unstable  relative to their conjugated 

counterparts. They possess a high propensity for acid- or base-catalyzed isomerization back to Levonorgestrel. Therefore, this compound serves not only as a potential process impurity but as a critical "system suitability" marker for evaluating the inertness of analytical workflows.
Physicochemical Profile
PropertySpecification
Common Name

-Levonorgestrel; 5-ene-Levonorgestrel
Systematic Name 13-Ethyl-17-ethynyl-17-hydroxy-gon-5-en-3-one
CAS Number 100021-05-4
Molecular Formula

Molecular Weight 312.45 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Chloroform, Methanol; Insoluble in Water
Key Hazard Isomerization Sensitive (converts to Levonorgestrel)

Part 2: Storage & Stability Protocols

The primary degradation pathway for this compound is tautomeric isomerization driven by proton transfer. Unlike standard Levonorgestrel, which is robust, the


 variant requires strict environmental controls to prevent "false" disappearance of the impurity during storage.
Environmental Control
  • Temperature: Store at -20°C (-4°F) . Lower temperatures kinetically inhibit the proton abstraction required for double bond migration.

  • Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (

    
    ) . Oxygen can promote radical formation at the allylic positions (C4 or C7), but moisture is the greater threat as it facilitates proton exchange.
    
  • Container: Amber borosilicate glass vials with PTFE-lined screw caps. Avoid plastic containers (e.g., Eppendorf tubes) for long-term storage, as hydrophobic steroids can adsorb to polypropylene surfaces, and plastics may leach plasticizers that act as weak catalytic bases.

The "Neutrality" Rule
  • Acid/Base Exposure: The

    
     isomerization is catalyzed by both acids and bases.
    
    • NEVER store in solvents containing traces of HCl, acetic acid, or amines (e.g., unpurified pyridine).

    • Glassware: Use silanized glassware if possible to cover active silanol groups (acidic) on the glass surface.

Part 3: Handling & Reconstitution Protocols

Workflow Diagram: Isomerization Risk

IsomerizationRisk Fig 1. Acid/Base catalyzed isomerization of Delta-5 to Delta-4 Levonorgestrel. D5 Delta-5-Levonorgestrel (Target Compound) Unconjugated Enone Transition Enol Intermediate (Proton Exchange) D5->Transition Acid/Base Catalyst D4 Levonorgestrel (Delta-4 Isomer) Conjugated Enone Transition->D4 Thermodynamic Drive

Step-by-Step Reconstitution Protocol

Objective: Prepare a stock solution (1 mg/mL) for HPLC analysis without inducing degradation.

  • Equilibration:

    • Remove the vial from -20°C storage.

    • Allow it to equilibrate to room temperature (20-25°C) inside a desiccator for 15 minutes. Reason: Opening a cold vial condenses atmospheric moisture, which acts as a catalyst for isomerization.

  • Solvent Selection:

    • Preferred: Acetonitrile (ACN) or DMSO . These are aprotic and minimize proton exchange.

    • Avoid: Methanol or Ethanol (protic solvents can facilitate proton transfer if not ultra-pure/neutral).

    • Avoid: Chloroform (often contains ethanol as a stabilizer or traces of HCl; if used, it must be filtered through basic alumina).

  • Dissolution:

    • Weigh the standard into a volumetric flask.

    • Add ACN to volume.

    • Sonicate briefly (max 30 seconds). Excessive heat from sonication accelerates isomerization.

  • Usage Window:

    • Immediate Use: Inject within 4 hours of preparation.

    • Short-term Storage: If analysis is delayed, store the solution at 4°C in the dark for max 24 hours.

Part 4: Analytical Verification (HPLC)

To verify the integrity of the 5(6)-Dehydro-4(5)-dihydro isomer, you must resolve it from the parent Levonorgestrel.

Recommended HPLC Conditions:

ParameterSetting
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water (Neutral pH - Do not use TFA )
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 200-210 nm (Note:

absorbance is lower than

at 240 nm)
Temperature 25°C

Critical Note on Detection: The


 isomer lacks the conjugated ketone system of Levonorgestrel. Therefore, it has very low absorbance at 240 nm  (the max for Levonorgestrel). You must  monitor at lower wavelengths (200-210 nm) or use a Refractive Index (RI) / ELSD detector if concentration permits.

Part 5: Safety & Toxicology

  • Hazard Classification: Reprotoxic (Category 1B). Potent progestogen.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Containment: Handle exclusively in a Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration. Powder is potent; inhalation of dust must be prevented.

References

  • ChemicalBook. (2025).[1] 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel - CAS 100021-05-4.[2] Retrieved from

  • European Pharmacopoeia (Ph.[3][4] Eur.). Levonorgestrel Monograph: Impurities and Related Substances.[5][3][4] 11th Edition.

  • Görög, S. (2011). Steroid Analysis in the Pharmaceutical Industry: Hormonal Steroids, Sterols, Vitamins D, Cardiac Glycosides. Ellis Horwood.
  • SynThink Chemicals. (2025). Levonorgestrel EP Impurities & USP Related Compounds.[5] Retrieved from

Sources

Advanced Solid-Phase Extraction (SPE) Strategies for Norgestrel Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Chemical Basis

Norgestrel derivatives (Levonorgestrel, Etonogestrel, Norgestimate) are synthetic progestogens characterized by a gonane steroid nucleus. Their analysis in biological fluids (plasma/serum) and environmental matrices (wastewater/surface water) presents distinct challenges due to their high lipophilicity (LogP ~3.0–4.0) and lack of strongly ionizable functional groups at physiological pH.

Physicochemical Profiling for SPE

Successful extraction relies on exploiting the specific molecular properties of these targets:

PropertyValue/CharacteristicImplication for SPE
LogP 3.2 – 3.8 (Hydrophobic)Primary Mechanism: Reversed-Phase (RP). High retention on C18 and Polymeric sorbents.
pKa ~13 (Neutral)Ion Exchange: Not applicable for native compounds. WCX/MCX sorbents offer no advantage unless derivatization is employed.
Functional Groups C3-Ketone, C17-HydroxylDerivatization Potential: The C3-ketone is a target for hydroxylamine (oxime formation) to enhance LC-MS/MS sensitivity.
Protein Binding >95% (SHBG/Albumin)Pre-treatment: Disruption of protein binding is critical prior to loading.

Method Development Strategy: Sorbent Selection

The choice of stationary phase is dictated by the matrix complexity and the need to remove phospholipids (in plasma) or humic substances (in water).

The "Why" Behind the Choice: HLB vs. C18

While C18 silica-based sorbents are traditional, Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents (e.g., Oasis HLB, Strata-X) are superior for Norgestrel derivatives for two reasons:

  • Wettability: They do not suffer from phase collapse if the cartridge dries out during vacuum processing.

  • Dual Retention: The N-vinylpyrrolidone moiety allows for better interaction with polar matrix components during washing, while the divinylbenzene moiety strongly retains the hydrophobic steroid.

Decision Tree: Sorbent & Workflow Selection

SPE_Selection Start Sample Matrix Plasma Biological Fluid (Plasma/Serum) Start->Plasma Water Environmental (Surface/Wastewater) Start->Water Sensitivity Sensitivity Req? Plasma->Sensitivity Method_C Protocol C: Large Vol. Enrichment Water->Method_C Std_Sens Standard (ng/mL) Sensitivity->Std_Sens Routine PK High_Sens Ultra-Trace (pg/mL) Sensitivity->High_Sens Micro-dosing/IUD Method_A Protocol A: Polymeric HLB (Direct) Std_Sens->Method_A Method_B Protocol B: Derivatization + SPE High_Sens->Method_B

Caption: Decision tree guiding the selection of SPE protocols based on matrix type and sensitivity requirements.

Protocol A: High-Throughput Plasma Extraction (Routine PK)

Application: Pharmacokinetic studies, bioequivalence. Target LLOQ: 50–100 pg/mL.

Materials
  • Sorbent: Polymeric HLB (30 mg / 1 cc).

  • Internal Standard (IS): Levonorgestrel-d6 or Norgestrel-d6.

  • Wash Solvent: 20% Acetonitrile in Water (Critical for phospholipid removal).

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Aliquot 200 µL plasma .

    • Add 20 µL IS working solution .

    • Add 200 µL 0.1% Formic Acid (aq). Rationale: Acidification helps disrupt protein binding and precipitates some unstable proteins, though HLB works at neutral pH.

    • Vortex 30s and Centrifuge (10,000 x g, 5 min) to pellet particulates.

  • Conditioning:

    • 1.0 mL Methanol.[1]

    • 1.0 mL Water.[1]

  • Loading:

    • Load the supernatant (~400 µL) at a slow flow rate (1 mL/min). Causality: Fast loading reduces residence time, leading to breakthrough of the hydrophobic analyte.

  • Interference Wash (Critical Step):

    • Wash with 1.0 mL 20% Acetonitrile in Water .

    • Expert Insight: Norgestrel derivatives are highly hydrophobic and will not elute at 20% ACN. This step effectively removes plasma proteins and salts.

  • Elution:

    • Elute with 1.0 mL Methanol .

    • Note: Apply vacuum for 30s after elution to recover all solvent.

  • Post-Extraction:

    • Evaporate to dryness under N2 stream at 40°C.[2]

    • Reconstitute in 100 µL Mobile Phase (e.g., 50:50 MeOH:Water).

Protocol B: Ultra-Sensitive Derivatization Method

Application: IUD release studies, micro-dosing, or when LLOQ < 10 pg/mL is required. Mechanism: Derivatization with Hydroxylamine converts the C3-ketone to an oxime, increasing ionization efficiency in ESI+ mode.

Workflow Modification

Perform Protocol A steps 1 through 5 (Elution). Instead of immediate reconstitution:

  • Evaporation: Dry the eluate completely.

  • Derivatization Reaction:

    • Add 100 µL Hydroxylamine HCl (0.7% in water) and 100 µL Pyridine .

    • Incubate at 50°C for 20 minutes .

  • Quenching: Add 100 µL water.

  • Analysis: Inject the oxime derivative.

    • Result: Signal-to-noise ratio typically improves by 5–10 fold compared to the underivatized steroid.

Protocol C: Environmental Trace Enrichment (Water)

Application: Surface water, wastewater effluent monitoring. Challenge: Large volumes (500 mL) required to reach ng/L detection limits.

Step-by-Step Procedure
  • Sample Preparation:

    • Filter 500 mL water sample through 0.7 µm glass fiber filter.

    • Add 5% Methanol (v/v) to the sample. Rationale: Prevents adsorption of hydrophobic steroids to the glass container walls.

  • Cartridge Selection:

    • Use Oasis HLB (200 mg / 6 cc) or equivalent. Why: Higher mass is needed to prevent breakthrough from the high organic load in wastewater.

  • Conditioning:

    • 5 mL Methanol -> 5 mL Water.

  • Loading:

    • Load 500 mL sample at 5–10 mL/min under vacuum.

  • Wash:

    • 5 mL 5% Methanol in Water.

    • Dry cartridge under high vacuum for 10 mins. Critical: Residual water interferes with the elution of hydrophobic compounds and subsequent evaporation.

  • Elution:

    • 2 x 3 mL Methanol.

Validation & Performance Metrics

The following data represents typical performance characteristics using Protocol A (HLB 30mg) for Levonorgestrel in human plasma.

ParameterExperimental ResultAcceptance Criteria
Recovery (Extraction Efficiency) 92% ± 4%> 80%
Matrix Effect (IS Normalized) 0.98 – 1.050.85 – 1.15
Linearity (R²) > 0.998> 0.99
LLOQ 25 pg/mLSignal/Noise > 10
Precision (%CV) < 6.5%< 15%

Troubleshooting Guide

Issue: Low Recovery
  • Cause 1: Protein Binding. If the pre-treatment didn't disrupt the SHBG-drug complex, the analyte is discarded in the flow-through.

    • Fix: Increase vortex time or use 1% Formic Acid in the pre-treatment step.

  • Cause 2: Adsorption. Analyte sticking to plasticware.

    • Fix: Use low-binding polypropylene tubes or silanized glass.

Issue: High Backpressure during Loading
  • Cause: Particulates in plasma.

    • Fix: Ensure centrifugation is at least 10,000 x g. Do not disturb the pellet when transferring supernatant.

Issue: Phospholipid Interference (Ion Suppression)
  • Cause: Phospholipids co-eluting in MS source.

    • Fix: Increase the wash strength to 25% Acetonitrile (verify no analyte loss) or use a specialized "Phospholipid Removal" SPE plate (e.g., Ostro or HybridSPE).

References

  • BenchChem. (2025).[1][3] Solid-Phase Extraction Protocol for Norgestimate and its Metabolites in Human Plasma. Retrieved from 3

  • OMICS International. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization. Retrieved from 4

  • Thermo Fisher Scientific. SPE, LC-MS/MS Method for the Determination of Ethinyl Estradiol from Human Plasma. Retrieved from 5

  • National Institutes of Health (NIH). Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel. Retrieved from 2

  • ResearchGate. An ultra-sensitive online SPE-LC-MS/MS method for the quantification of levonorgestrel released from intrauterine devices. Retrieved from 6[7]

Sources

Troubleshooting & Optimization

Solving co-elution issues with Levonorgestrel and its impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Co-elution & Impurity Profiling

Introduction: The Steroid Backbone Challenge

Welcome to the Levonorgestrel (LNG) Technical Support Center. As Senior Application Scientists, we understand that separating gonane progestogens is not merely about retention—it is about selectivity .

Levonorgestrel possesses a rigid tetracyclic steroid backbone. The primary analytical challenge is not retaining the molecule, but distinguishing it from structurally identical isomers (like Impurity L ) and aromatized byproducts (like Impurity A ). Standard C18 methods often fail to resolve these "critical pairs" because the hydrophobicity differences are negligible. Success requires exploiting shape selectivity and


-

interactions
.

This guide provides autonomous, self-validating protocols to resolve these co-elutions.

Module 1: The Critical Impurity Landscape

Before troubleshooting, you must identify your co-eluting adversary. The following table summarizes the most problematic impurities based on EP/USP monographs and field data.

Impurity NameCommon IdentityStructure NoteCo-elution RiskSeparation Driver
Levonorgestrel (LNG) Analyte13-ethyl-gonane backboneN/AN/A
Impurity A (EP) Aromatic-LNGAromatized A-ring (Phenolic)Low (Elutes early)Hydrophobicity
Impurity B (EP) DextronorgestrelEnantiomer of LNGHigh (Chiral) Chiral Stationary Phase
Impurity L (EP)

-isomer
Double bond migration (

)
Critical (Structural Isomer) Shape Selectivity / Temp
Impurity M (EP)

-LNG
Extra double bond at C6-C7Medium

-Selectivity
Ethinylestradiol Co-formulantEstrogen (often paired with LNG)Medium (Resolution < 2.0 common)Gradient Slope
Module 2: The "Resolution Recovery" Protocol

Use this logic gate when your standard USP/EP C18 method yields a resolution (


) of < 1.5 between LNG and its closest impurity.
Step 1: The Temperature Effect (Thermodynamic Tuning)

Steroid isomers often have intersecting Van't Hoff plots. A co-elution at 40°C might resolve perfectly at 25°C or 15°C.

  • Protocol: Run your current method at three temperatures : 25°C, 35°C, and 45°C.

  • Observation: If

    
     improves at lower temperature, the separation is entropically driven (shape selectivity). If it improves at higher temperature, it is enthalpically driven (hydrophobic interaction).
    
  • Recommendation: For LNG/Impurity L separation, lower temperatures (20-25°C) generally favor separation on C18 columns due to the rigid planar structure of the steroid.

Step 2: Solvent Selectivity (The Methanol Switch)

Acetonitrile (ACN) is a dipole-dipole solvent. Methanol (MeOH) is a protic solvent capable of hydrogen bonding.

  • The Science: LNG has a hydroxyl group at C17. Impurities like Impurity A (phenolic) or Impurity L (ketone shift) interact differently with protic solvents.

  • Protocol: Swap ACN for MeOH. Note that MeOH has higher viscosity; you must increase column temperature or decrease flow rate to maintain backpressure limits.

  • Result: MeOH often provides superior "shape selectivity" for steroids compared to ACN.

Step 3: Stationary Phase Change (

-Selectivity)

If C18 fails, the mechanism of interaction is too similar between the impurity and LNG.

  • Alternative 1: Phenyl-Hexyl: Offers

    
    -
    
    
    
    interactions. Highly effective for separating Impurity A (aromatic) and Impurity M (diene) from LNG.
  • Alternative 2: C8 (L10): Sometimes less retention (C8) allows for a shallower gradient, artificially increasing peak capacity for closely eluting isomers.

Module 3: Visualizing the Troubleshooting Logic

The following diagram maps the decision process for resolving LNG co-elutions.

LNG_Troubleshooting Start Start: Co-elution Detected CheckImpurity Identify Impurity Type Start->CheckImpurity Isomer Structural Isomer (e.g., Impurity L) CheckImpurity->Isomer Same Mass Aromatic Aromatic/Diene (e.g., Impurity A, M) CheckImpurity->Aromatic Unsaturation Enantiomer Enantiomer (Impurity B) CheckImpurity->Enantiomer Chiral Check Action_Temp Action: Lower Temp to 20°C (Maximize Shape Selectivity) Isomer->Action_Temp Action_Phenyl Action: Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) Aromatic->Action_Phenyl Action_Chiral Action: Switch to Chiral Column (Amylose/Cellulose based) Enantiomer->Action_Chiral Check_MeOH Still Co-eluting? Switch ACN to MeOH Action_Temp->Check_MeOH Action_Phenyl->Check_MeOH Final_Res Resolution > 2.0 Achieved Check_MeOH->Final_Res Success

Caption: Decision tree for selecting the correct separation parameter based on the specific type of Levonorgestrel impurity detected.

Module 4: Frequently Asked Questions (Technical Support)

Q1: I am seeing a "shoulder" on the main Levonorgestrel peak that won't separate. Is this Impurity L?

  • Diagnosis: Likely, yes. Impurity L (

    
    -isomer) is the most common "shoulder" culprit because it is a bond-migration isomer with near-identical hydrophobicity.
    
  • Immediate Fix: If you are using a standard C18 column with Acetonitrile/Water, try lowering the column temperature by 10°C. If that fails, switch the organic modifier to Methanol . Methanol enhances the shape recognition capability of the stationary phase, often resolving the subtle steric difference of the shifted double bond.

Q2: My USP assay for Levonorgestrel/Ethinylestradiol tablets shows the two peaks merging. How do I fix this?

  • Diagnosis: This is a "Capacity Factor" (

    
    ) issue.
    
  • The Fix: You likely have too much organic solvent at the start of your run.

    • Protocol: Reduce the initial organic concentration by 5-10%.

    • Example: If your method is Isocratic 50:50 ACN:Water, change to 45:55. This will increase the retention time of both, but because LNG is significantly more hydrophobic than Ethinylestradiol, LNG will move further away, increasing resolution.

Q3: Can I separate Impurity B (Dextronorgestrel) using a C18 column?

  • Answer: No.

  • Explanation: Impurity B is the enantiomer of Levonorgestrel. In an achiral environment (like C18), enantiomers have identical physical properties (retention time). You must use a Chiral Stationary Phase (CSP), such as an Amylose tris(3,5-dimethylphenylcarbamate) column, to separate these.

Q4: I see a peak eluting before Levonorgestrel that has a UV spectrum similar to Benzene. What is it?

  • Diagnosis: This is likely Impurity A (Aromatic LNG).

  • Confirmation: Check the UV max. LNG absorbs at ~240 nm.[1][2] Impurity A, being phenolic/aromatic, will have a distinct spectrum (often ~280 nm secondary band).

  • Optimization: If this peak co-elutes with the solvent front or early degradants, use a Phenyl-Hexyl column. The aromatic ring of the impurity will interact strongly with the Phenyl phase, retaining it longer and pulling it away from the baseline noise.

Module 5: Validated Experimental Protocol (Impurity Profiling)

Objective: Separation of LNG from Impurity L and Ethinylestradiol.

  • Column: End-capped C18,

    
     mm, 3 µm or 5 µm (e.g., L7 packing).
    
  • Mobile Phase A: Water (pH adjusted to 6.0 with dilute phosphate buffer - Note: Steroids are neutral, but pH control stabilizes the column silica).

  • Mobile Phase B: Acetonitrile : Methanol (50:50 v/v). Using a blend leverages both dipole and H-bonding selectivity.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strict control required).

  • Gradient:

    • 0 min: 40% B

    • 20 min: 70% B

    • 25 min: 40% B (Re-equilibration)

  • Detection: UV 215 nm (for maximum impurity sensitivity) and 241 nm (for LNG quantification).

References
  • USP Monographs: Levonorgestrel . United States Pharmacopeia.[3] Defines the regulatory standard for separation using L7 (C18) columns and the limit of ethynyl group.

  • Levonorgestrel EP Impurities & USP Related Compounds. SynThink Chemicals. detailed list of impurities including Impurity L (

    
    ) and Impurity A (Aromatic).
    
    
  • Method Development and Validation for Levonorgestrel . International Journal of Pharmaceutics and Drug Analysis. Discusses mobile phase optimization (ACN:Water ratios) for stability indicating methods.

  • Levonorgestrel EP Impurity L (Norgestrel USP Related Compound L) . CymitQuimica. Identifies the specific chemical nature of the critical pair impurity.

Sources

Technical Support Center: Stability Protocols for 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Degradation of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (


-isomer) during LC-MS/HPLC Analysis.
Executive Summary

You are likely analyzing 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel , a specific structural isomer of Levonorgestrel (D-Norgestrel). In this molecule, the double bond has shifted from the conjugated C4-C5 position (typical of the active API) to the non-conjugated C5-C6 position.

The Critical Challenge: This compound is thermodynamically less stable than Levonorgestrel. It acts as a "kinetic trap" and is highly prone to acid-catalyzed isomerization , converting back into Levonorgestrel (


-isomer) or degrading into oxidative byproducts. Standard steroid methods using 0.1% Formic Acid or TFA will often cause this analyte to "disappear" on-column, leading to false negatives or quantitation errors.

This guide prioritizes pH control , temperature suppression , and solvent inertness to freeze the molecule in its current state during analysis.

Module 1: Sample Preparation & Solvent Selection

Q: Why does my analyte peak area decrease in the autosampler while the Levonorgestrel peak increases? A: You are witnessing in-situ isomerization. If your sample diluent is protic (like Methanol) or slightly acidic, it facilitates the proton transfer required to shift the double bond from C5-C6 back to the stable C4-C5 position.

Protocol 1: The "Inert Diluent" System Do not use the mobile phase as the diluent if it contains acid.

ParameterRecommendationScientific Rationale
Primary Solvent Acetonitrile (ACN) Aprotic polar solvent. Reduces the availability of labile protons compared to Methanol, slowing isomerization.
Additives 0.1% Ammonium Acetate Buffers the sample to pH ~7.0. Neutralizes trace acids on glassware surfaces.
Avoid THF (Tetrahydrofuran) Unless freshly distilled, THF forms peroxides that attack the C5=C6 double bond (Allylic oxidation).
Glassware Silanized / Amber Silanization covers acidic silanol groups on glass surfaces. Amber glass prevents photo-oxidation.

Self-Validating Test: Prepare two vials of the analyte at 10 µg/mL:

  • Vial A: In 100% Methanol + 0.1% Formic Acid.

  • Vial B: In 100% Acetonitrile (Neutral). Inject both at T=0 and T=4 hours. Result: Vial A will show significant conversion to Levonorgestrel; Vial B should remain stable.

Module 2: Chromatographic Conditions (HPLC/UPLC)

Q: I see peak splitting or "saddle" peaks. Is my column failing? A: Likely not. This is often on-column degradation . As the band travels through the column, the leading edge isomerizes/degrades, creating a "smear" or a split peak. This is common when using acidic mobile phases (e.g., USP methods for Levonorgestrel often use acid, which is unsuitable for this specific impurity).

Protocol 2: The "Neutral-Cold" Method

  • Mobile Phase A: 5 mM Ammonium Acetate or Ammonium Bicarbonate (pH 7.0 - 7.5).

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Column Temperature: < 25°C (Critical) .

    • Reasoning: Isomerization is an endothermic reaction with an activation energy barrier. Lowering the temperature from 40°C to 20°C exponentially reduces the reaction rate (Arrhenius equation).

  • Stationary Phase: C18 with high carbon load (e.g., Waters BEH C18 or Agilent Zorbax SB-C18). Avoid "Polar Embedded" columns if they have acidic functional groups.

method_logic Start Method Development Start Check_MP Check Mobile Phase pH Start->Check_MP Is_Acidic Is Acidic? (Formic/TFA) Check_MP->Is_Acidic Is_Neutral Is Neutral? (NH4OAc) Check_MP->Is_Neutral Result_Acid High Risk: On-Column Isomerization (Delta-5 -> Delta-4) Is_Acidic->Result_Acid Result_Neutral Proceed to Temp Control Is_Neutral->Result_Neutral Check_Temp Column Oven Temp Result_Neutral->Check_Temp High_Temp > 30°C Check_Temp->High_Temp Low_Temp < 25°C Check_Temp->Low_Temp Final_Risk Risk: Thermal Rearrangement High_Temp->Final_Risk Optimized OPTIMIZED CONDITION: Stable Analysis Low_Temp->Optimized

Caption: Decision logic for preventing on-column isomerization of 5(6)-dehydro-4(5)-dihydro D-(-)-norgestrel.

Module 3: Environmental Controls (Oxidation & Light)

Q: My standard purity drops even when stored in the fridge. Why? A: The C5-C6 double bond is susceptible to allylic oxidation , forming hydroperoxides, especially if the solvent contains dissolved oxygen.

Protocol 3: Oxidative Shielding

  • Degassing: Do not rely on online degassers alone. Sparge mobile phases with Helium or Nitrogen for 15 minutes before use.

  • Antioxidants (LC-MS Compatible):

    • Add 0.05% BHT (Butylated hydroxytoluene) to the sample diluent only if using UV detection.

    • Note: For LC-MS, BHT suppresses ionization. Instead, use Ascorbic Acid (10 µM) or rely strictly on Nitrogen purging the sample headspace.

  • Light Protection:

    • Steroids with isolated double bonds can undergo photolysis. Use amber autosampler vials.

    • Tip: If amber vials are unavailable, wrap clear vials in aluminum foil.

Summary of Degradation Pathways

Understanding the enemy is the first step to defeating it. The diagram below illustrates the two main pathways you are fighting against.

degradation_pathways Analyte Target Analyte: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (Delta-5 Isomer) Levo Degradant A: Levonorgestrel (Delta-4 Isomer) *Thermodynamically Stable* Analyte->Levo Tautomerization (Fast) Oxide Degradant B: 6-Hydroperoxide or Epoxide derivatives Analyte->Oxide Allylic Oxidation (Slow) Acid Acid Catalyst (H+) (Mobile Phase/Diluent) Acid->Analyte Oxygen Oxygen/Light (Storage) Oxygen->Analyte

Caption: Primary degradation pathways: Acid-catalyzed isomerization to Levonorgestrel and oxidative degradation.

References
  • European Pharmacopoeia (Ph.[2] Eur.) . Levonorgestrel Monograph 10.0. (Detailed impurity profiling methods for Norgestrel derivatives).

  • Glicksberg, L. et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites. (Demonstrates the stability differences between ketone and dihydro-analogs in biological matrices).

  • R.J. Warren & K. Fotherby . (1975).[3] Metabolism of D- and L-norgestrel in humans. (Foundational work on the metabolic stability and isomerization of Norgestrel isomers).

  • SynThink Chemicals . Levonorgestrel EP Impurities & USP Related Compounds.[2] (Cataloging structural isomers and their stability profiles).

  • Vertex AI Search . HPLC method validation for Levonorgestrel and impurities. (Confirmed mobile phase dependencies for Norgestrel related substances). 4[1][5][6][7]

Sources

Technical Support Center: Reducing Baseline Noise in Norgestrel Impurity Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Signal-to-Noise Imperative

Welcome to the technical support hub. In the analysis of Norgestrel and its enantiomer Levonorgestrel , particularly for Related Substances (Impurities) per USP/EP monographs, the margin for error is microscopic.

Norgestrel impurities often possess low response factors and must be quantified at thresholds as low as 0.05% (reporting threshold). At the typical detection wavelengths of 210–215 nm (used to capture impurities lacking strong conjugation) or 240–244 nm (for the steroid enone system), baseline noise is not just a nuisance—it is a data integrity risk. A noisy baseline inflates the Limit of Quantitation (LOQ), potentially masking toxicologically relevant impurities.

This guide moves beyond basic troubleshooting. It applies first-principles chemistry to eliminate noise at its source, ensuring your method meets the stringent System Suitability criteria required for pharmaceutical release.

Visual Troubleshooting Assistant

Before proceeding, use this logic gate to categorize your baseline issue.

Baseline_Troubleshooting Start Identify Baseline Anomaly Type1 High Frequency Noise (Fuzzy/Grass-like) Start->Type1 Type2 Cyclic/Sinusoidal (Regular Waves) Start->Type2 Type3 Drift/Wandering (Slope Change) Start->Type3 Type4 Spikes/Ghost Peaks (Sharp Transients) Start->Type4 Cause1 Detector/Lamp Aging or Solvent Cut-off Type1->Cause1 Cause2 Pump Mixing or Temperature Cycling Type2->Cause2 Cause3 Gradient Absorbance or Column Bleed Type3->Cause3 Cause4 Air Bubbles or Electrical Arcing Type4->Cause4

Figure 1: Decision matrix for isolating the root cause of baseline disturbances in HPLC/UPLC systems.

Category 1: Mobile Phase Chemistry (The Silent Noise Source)

Context: Norgestrel methods often utilize Acetonitrile (ACN) and Water .[1] However, when detecting impurities at 210–215 nm , you are operating near the UV cut-off of many solvents.

Q: I am using HPLC-grade Acetonitrile, but I still see high background noise at 210 nm. Why?

A: "HPLC Grade" is a broad specification. At 210 nm, the presence of dissolved oxygen and trace organic impurities in the solvent can absorb light, reducing the energy reaching the reference photodiode.

  • The Mechanism: Dissolved oxygen forms a charge-transfer complex with solvents, creating absorbance bands in the low UV range.

  • The Fix:

    • Switch to "Gradient Grade" or "Far UV" Acetonitrile: These are processed to have minimal absorbance (<0.005 AU) at 200–210 nm.

    • Degas Thoroughly: Oxygen removal is critical. Use inline degassing and consider helium sparging if the noise persists.

    • Avoid Methanol: If your method allows, avoid Methanol for <220 nm detection. Methanol has a cut-off around 205 nm, meaning its absorbance curve rises steeply at 210 nm, causing significant drift during gradients.

Q: My baseline drifts upwards significantly during the gradient ramp. Is this column bleed?

A: It is more likely Gradient Absorbance Mismatch .

  • The Issue: In a reverse-phase gradient (e.g., 40% to 80% ACN), the refractive index and UV absorbance of the mobile phase change continuously. If Solvent B (Organic) absorbs more light than Solvent A (Aqueous) at the detection wavelength, the baseline will rise.

  • The Protocol:

    • Balance Absorbance: Add a UV-absorbing modifier to the aqueous phase to match the organic phase's absorbance. For example, if using 0.1% Phosphoric Acid, slight adjustments to the acid concentration in Solvent B can flatten the baseline.

    • Reference Wavelength: Ensure your Reference Wavelength (if using DAD) is set correctly (typically 360 nm or off), but be cautious: using a reference wavelength during a gradient can sometimes induce noise if the reference spectrum shifts.

Table 1: Solvent UV Cut-offs and Noise Potential

SolventUV Cut-off (nm)Suitability for Norgestrel Impurities (210 nm)Risk Factor
Water < 190ExcellentBacterial growth if not fresh.
Acetonitrile 190ExcellentPolymerization of ACN (aging) can cause ghost peaks.
Methanol 205PoorHigh drift and noise at <220 nm.[2]
THF 212UnsuitableAbsorbs strongly; masks impurities.

Category 2: Hardware & Detector Optimization

Q: I see a sinusoidal (wave-like) pattern in my baseline. Is my lamp failing?

A: A wave pattern usually points to the Pump , not the lamp.

  • Diagnosis: Calculate the period of the wave. If it matches the stroke volume of your pump piston (e.g., every 30 seconds at 1 mL/min), it is a mixing or check-valve issue.

  • The Fix:

    • Active Mixing: Install a larger volume mixer (e.g., 350 µL) if using a high-pressure mixing binary pump. Norgestrel separation requires precise organic composition; poor mixing creates "compositional ripples" that the UV detector sees as noise.

    • Check Valves: Sonicate inlet check valves in 10% Nitric Acid (if ceramic) or Methanol to remove particulates causing minor backflow.

Q: How do I optimize the Detector Slit Width for maximum S/N ratio?

A: For Norgestrel impurities, the default setting is often suboptimal.

  • Narrow Slit (4 nm): Increases spectral resolution but decreases light throughput, increasing noise. Use this only if you need to separate closely eluting peaks with different spectra.

  • Wide Slit (16 nm): Increases light throughput, significantly reducing noise .

  • Recommendation: For quantitation of known impurities, widen the slit width to 8 nm or 16 nm . This averages the noise without broadening the chromatographic peak significantly, often doubling the Signal-to-Noise ratio.

Category 3: Column Hygiene & Temperature

Q: I see "ghost peaks" appearing late in the gradient. Are these late-eluting Norgestrel dimers?

A: While steroid dimers exist, ghost peaks in gradients are usually Mobile Phase Contaminants trapped on the column during the equilibration phase and released when the organic strength increases.

  • Validation: Run a "0 µL injection" (blank gradient). If the peaks persist, the contamination is coming from the mobile phase or the system, not the sample.

  • The Fix:

    • Install a Ghost Trap Column between the pump and the injector. This captures organic impurities from the solvent before they reach the analytical column.

Q: Why is temperature control critical for baseline stability?

A: Norgestrel analysis is often performed at 25°C or 30°C.

  • The Physics: UV absorbance is temperature-dependent. A 1°C fluctuation can cause a baseline shift of several mAU.

  • The Protocol:

    • Use a Pre-heater (Heat Exchanger) before the column to ensure the solvent matches the column temperature.

    • Insulate the capillary connecting the column to the detector to prevent "thermal banding" as the solvent enters the flow cell.

Workflow: Ultra-Low Noise Mobile Phase Preparation

Follow this strict protocol to minimize chemical noise.

Mobile_Phase_Prep Step1 1. Glassware Cleaning (Acid Wash + MeOH Rinse) Step2 2. Solvent Selection (Grade: LC-MS or Gradient) Step1->Step2 Step3 3. Filtration (0.2 µm Nylon/PVDF) Step2->Step3 Step4 4. Degassing (Vacuum + Sonication) Step3->Step4 Step5 5. Capping (Prevent Re-oxygenation) Step4->Step5

Figure 2: Preparation workflow to ensure minimal baseline noise from solvent impurities.

References

  • European Pharmacopoeia (Ph. Eur.) . Norgestrel. European Directorate for the Quality of Medicines (EDQM). Available at: [Link]

  • Separation Science . Why Your HPLC Baseline Drifts—And How to Stop It. Available at: [Link]

  • Agilent Technologies . Eliminating Baseline Problems in HPLC. Technical Overview. Available at: [Link]

  • Chromatography Online . HPLC Diagnostic Skills – Noisy Baselines. LCGC Blog. Available at: [Link]

  • ResearchGate . Determination of ethinylestradiol and levonorgestrel in oral contraceptives with HPLC methods. Available at: [Link]

Sources

Optimizing mobile phase pH for 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel separation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for analytical scientists optimizing the separation of Levonorgestrel (D-(-)-Norgestrel) from its critical double-bond isomer, 5(6)-Dehydro-4(5)-dihydro-Norgestrel (Pharmacopeial Impurity B).

Topic: Optimizing Mobile Phase pH for 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel Separation

Ticket Context: User is experiencing resolution issues between the API (Levonorgestrel) and its deconjugated isomer (Impurity B). Applicable For: HPLC Method Development, QC Release Testing, Stability Studies. Chemical Identity:

  • API: Levonorgestrel (Delta-4, conjugated ketone).

  • Target Impurity: 5(6)-Dehydro-4(5)-dihydro-Norgestrel (Delta-5(10) isomer, often listed as EP Impurity B ).

Part 1: The Core Logic (FAQ)

Q1: I am analyzing neutral steroids. Why is pH critical for this separation?

A: While Levonorgestrel and its Delta-5(10) isomer are neutral molecules (pKa > 16), pH is the "control rod" for your stationary phase, not the analytes themselves.

  • Silanol Suppression (The Primary Factor):

    • Mechanism: Uncapped silanols (Si-OH) on silica-based columns ionize to Si-O⁻ above pH 3.5–4.0.

    • Impact: Even neutral steroids have electron-rich regions (ketones, hydroxyls, alkyne groups) that can interact with these charged silanols via hydrogen bonding or weak electrostatic forces. This causes peak tailing, which masks the closely eluting Impurity B.

    • Optimization: Maintaining pH 3.0 ± 0.2 protonates these silanols, sharpening the main peak and exposing the impurity "shoulder."

  • Selectivity Modification (The Secondary Factor):

    • If you are using mobile phase additives like Cyclodextrins (often used for difficult steroid isomer separations), pH dictates the stability and shape of the inclusion complex. For cyclodextrin-modified modes, pH 5.0 is often optimal.

Q2: Why is the Delta-5(10) impurity so difficult to resolve from the main peak?

A: This is a problem of shape selectivity , not polarity.

  • Levonorgestrel (Delta-4): The conjugation between the C4=C5 double bond and the C3-ketone creates a planar region in the A-ring.

  • Impurity B (Delta-5(10)): The double bond shifts to C5=C10. This breaks the conjugation and slightly alters the 3D "pucker" of the steroid backbone.

  • Chromatographic Consequence: Standard C18 columns struggle to differentiate these slight steric changes. You often see Impurity B co-eluting or riding the tail of the API.

Part 2: Troubleshooting & Optimization Protocols

Scenario A: "I have a shoulder on my main peak, but no distinct separation."

Root Cause: Silanol interaction is broadening the main peak. Solution: Acidify the mobile phase.

ParameterRecommended SettingRationale
Buffer 10–25 mM PhosphateProvides ionic strength to block exclusion effects.
pH 3.0 Suppresses silanol ionization (Si-OH).
Organic Modifier Acetonitrile Sharper peaks than Methanol for this specific pair.
Temperature 25°C - 30°CLower temperature increases retention, maximizing shape selectivity.
Scenario B: "I have separation, but the impurity peak is too small/invisible."

Root Cause: Incorrect detection wavelength. Solution: The Delta-5(10) isomer is deconjugated . It lacks the strong UV chromophore (enone system) of Levonorgestrel.

  • Levonorgestrel (API): Max Absorbance ~240 nm.[1][2]

  • Impurity B: Max Absorbance < 210 nm (end absorption only).[3]

  • Action: You must use a variable wavelength detector (VWD/PDA). Monitor 200–210 nm for the impurity, or use 215 nm as a compromise wavelength.

Part 3: Validated Experimental Protocol

This protocol is derived from optimized conditions for Levonorgestrel related substances (EP/USP aligned).

Mobile Phase Preparation[1][2][4]
  • Buffer (Solvent A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.1  with dilute Phosphoric Acid. Filter through 0.22 µm membrane.
    
  • Organic (Solvent B): Acetonitrile (HPLC Grade).

Chromatographic Conditions
  • Column: End-capped C18 (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Note: Non-endcapped columns will fail this separation due to tailing.

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 10–20 µL.

  • Detection: 210 nm (Critical for Impurity B detection).

Gradient Profile

Isocratic elution is often insufficient for the full impurity profile but acceptable for this specific pair if optimized.

Time (min)% Buffer (A)% ACN (B)Comment
0.07030Initial Hold
20.04060Linear Gradient
25.07030Re-equilibration

Part 4: Advanced Logic (Visualization)

The following diagram illustrates the decision matrix for optimizing this specific steroid separation.

G Start START: Poor Resolution (Rs < 1.5) CheckUV Check UV Wavelength Is Impurity B visible? Start->CheckUV AdjustUV Set UV to 200-210 nm (Deconjugated System) CheckUV->AdjustUV No/Weak Signal CheckTailing Check API Peak Symmetry Tailing Factor > 1.2? CheckUV->CheckTailing Signal OK AdjustUV->CheckTailing PH_Action LOWER pH to 3.0 (Suppress Silanols) CheckTailing->PH_Action Yes (Tailing) Selectivity Check Selectivity Is Impurity co-eluting exactly? CheckTailing->Selectivity No (Sharp Peak) PH_Action->Selectivity ChangeCol Switch Column Chemistry Try Phenyl-Hexyl or C8 Selectivity->ChangeCol Co-elution persists ChangeOrg Switch Modifier ACN -> MeOH (Change Solvation) Selectivity->ChangeOrg Partial Separation Success SUCCESS: Rs > 2.0 ChangeCol->Success ChangeOrg->Success

Figure 1: Troubleshooting logic flow for separating neutral steroid isomers. Note the priority of UV detection and pH control before hardware changes.

Part 5: References & Authority

  • European Pharmacopoeia (Ph. Eur.) , "Levonorgestrel Monograph: Impurity B," European Directorate for the Quality of Medicines. (Defines Impurity B as 13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one).[4][5]

  • Ye, J., et al. (2006).[1] "Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin." Journal of Chromatography B. (Demonstrates the use of pH 5.0 phosphate buffer with cyclodextrins for difficult norgestrel isomer separations).

  • United States Pharmacopeia (USP) , "Levonorgestrel and Ethinyl Estradiol Tablets," USP-NF. (Establishes the baseline C18/Acetonitrile/Water conditions for related compounds).

Sources

Technical Support Center: Norgestrel & Metabolite Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polarity Trap" in Steroid Analysis

Welcome to the technical support center. If you are experiencing low recovery rates for Norgestrel metabolites (e.g., 16


-hydroxynorgestrel, tetrahydro-norgestrel) while achieving acceptable recovery for the parent compound (Levonorgestrel), you are likely falling into the "Polarity Trap."

The Core Mechanism: Norgestrel is highly lipophilic (LogP ~3.5). Its metabolic pathway involves reduction and hydroxylation to increase water solubility for excretion. Consequently, extraction protocols optimized for the parent (like Hexane/Ethyl Acetate LLE) are often too non-polar to capture the metabolites efficiently. Furthermore, in urine and bile, these metabolites exist predominantly as glucuronide or sulfate conjugates, which are essentially invisible to standard extraction unless hydrolyzed.

This guide addresses the three critical failure points: Extraction Selectivity , Enzymatic Hydrolysis Efficiency , and Matrix-Induced Ion Suppression .

Module 1: Extraction & Sample Preparation

Q: My Liquid-Liquid Extraction (LLE) works for Levonorgestrel but fails for Hydroxylated Metabolites. Why?

A: The solvent system used for the parent is likely too non-polar. Standard LLE for Levonorgestrel often uses Hexane:Ethyl Acetate (80:20). While this yields clean extracts for the parent, hydroxylated metabolites (more polar) partition poorly into this organic phase, remaining in the aqueous layer.

The Fix: Switch to Solid Phase Extraction (SPE) using a Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent. This mechanism retains both the hydrophobic parent and the polar metabolites.

Protocol: Optimized SPE for Simultaneous Recovery

Target: Plasma or Hydrolyzed Urine

StepReagent/ConditionMechanism
1. Sorbent Selection Polymeric HLB (30mg or 60mg) Retains polar & non-polar compounds via dual retention mechanisms.
2. Conditioning 1 mL Methanol, then 1 mL WaterActivates the sorbent pores.
3. Loading Sample (pH adjusted to ~6.0-7.0)Neutral pH ensures analytes are unionized (better retention).
4. Wash 1 5% Methanol in WaterRemoves salts and proteins without eluting polar metabolites.
5. Wash 2 (Critical) 20% Methanol (Do not exceed 30%)Removes phospholipids. Warning: Higher % MeOH will elute hydroxylated metabolites.
6. Elution 100% Methanol (2 x 500 µL)Strong enough to elute the lipophilic parent.
7. Evaporation

at 40°C
Do not over-dry. Steroids adsorb to plastic when dry.
Visualizing the Decision Logic

ExtractionLogic Start Start: Low Metabolite Recovery MatrixCheck Check Matrix Type Start->MatrixCheck Urine Urine/Bile MatrixCheck->Urine Plasma Plasma/Serum MatrixCheck->Plasma Hydrolysis Enzymatic Hydrolysis (See Module 2) Urine->Hydrolysis MethodCheck Current Extraction Method? Plasma->MethodCheck Hydrolysis->MethodCheck LLE Liquid-Liquid (LLE) (e.g., Hexane/EtOAc) MethodCheck->LLE SPE Solid Phase (SPE) MethodCheck->SPE ActionLLE STOP LLE. Switch to Polymeric HLB SPE. Polarity mismatch. LLE->ActionLLE Failure Point ActionSPE Optimize Wash Step. Ensure MeOH < 25% in wash. SPE->ActionSPE Optimization

Figure 1: Decision tree for selecting the correct extraction methodology based on matrix and failure mode.

Module 2: Enzymatic Hydrolysis (Urine/Bile)

Q: I am missing >50% of the expected mass in urine samples. Is my enzyme working?

A: You are likely facing Incomplete Hydrolysis . Norgestrel metabolites in urine are heavily conjugated. If you measure "free" metabolites without hydrolysis, recovery will be near zero. If you use the wrong enzyme or conditions, cleavage will be partial.

The Fix: Select the correct


-glucuronidase source.
  • Helix pomatia (Snail): Contains both glucuronidase and sulfatase activity. Use this if you need total metabolites (including sulfates). However, it is "dirtier" for MS analysis.

  • E. coli / Recombinant: Highly efficient for glucuronides, cleaner background, but lacks sulfatase activity.

Troubleshooting Hydrolysis Efficiency
ParameterRecommendationWhy?
Enzyme Source E. coli (Recombinant)Faster kinetics for steroid glucuronides; cleaner LC-MS baseline.
pH Buffer pH 6.8 (for E. coli)Deviating by ±1 pH unit can reduce efficiency by 40%.
Temperature 37°C - 50°CE. coli denatures >55°C. H. pomatia can tolerate 60°C.
Incubation Time 2 - 12 HoursSteroid D-ring glucuronides can be sterically hindered and slow to cleave.

Validation Step: Spike a sample with a known glucuronide standard (e.g., Norgestrel-glucuronide if available, or a surrogate like Testosterone-glucuronide). If recovery of the aglycone is <90%, your hydrolysis is the bottleneck.

Module 3: Instrumental Analysis (LC-MS/MS)

Q: I see the peak, but the signal is unstable or lower than the neat standard. Is this Matrix Effect?

A: Yes. This is likely Ion Suppression caused by phospholipids (in plasma) or high salt content (in urine). In Electrospray Ionization (ESI), co-eluting matrix components "steal" charge from your analyte.

The Fix:

  • Internal Standard (IS): You must use Deuterated Levonorgestrel (

    
    -LNG). An analog IS (like Norethindrone) will not compensate for matrix effects because it does not co-elute perfectly with the target.
    
  • Chromatography: Phospholipids elute late in the gradient. If your run time is too short, phospholipids from Injection 1 may wrap around and suppress the signal of Injection 2.

Recommended LC Gradient (C18 Column)

Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Methanol + 0.1% Formic Acid

Time (min)% BEvent
0.0 - 0.540%Load/Desalt
0.5 - 4.040% -> 95%Separation of metabolites (elute early) & parent (elutes late)
4.0 - 6.095%Phospholipid Wash (Critical)
6.0 - 6.140%Re-equilibration

Module 4: Stability & Adsorption

Q: My low-concentration QC samples fail, but high-concentration QCs pass. Why?

A: This is a classic signature of Non-Specific Binding (Adsorption) . Norgestrel and its metabolites are hydrophobic steroids. They will stick to polypropylene (PP) tubes and pipette tips, especially in aqueous solutions. The percentage lost is higher at lower concentrations.

The Fix:

  • Glassware: Use silanized glass inserts for autosampler vials.

  • Solvent: Never store the final extract in 100% aqueous buffer. Ensure the reconstitution solvent is at least 20-30% Methanol or Acetonitrile.

  • Low-Bind Plastics: If glass is impossible, use "Low Retention" PP tubes.

Summary Checklist for Recovery Optimization

  • Extraction: Abandon LLE. Use HLB SPE. Ensure wash steps do not exceed 25% Methanol.

  • Hydrolysis: Verify pH (6.8 for E. coli) and temperature. Allow sufficient time (>2 hrs).

  • Analysis: Use

    
    -IS.[1][2][3] Implement a high-organic wash at the end of every LC injection to clear phospholipids.
    
  • Handling: Avoid 100% aqueous storage. Use glass where possible.

References
  • Stanczyk, F. Z., & Roy, S. (1990). Metabolism of Levonorgestrel, Norgestimate, and Levonorgestrel-oxime. American Journal of Obstetrics and Gynecology. Link

  • Fotherby, K. (1995). Levonorgestrel: Clinical Pharmacokinetics. Clinical Pharmacokinetics. Link

  • Kleywegt, S., et al. (2011). Analysis of Norgestrel and Levonorgestrel in Environmental Water Samples. Environmental Science & Technology. Link

  • FDA Bioanalytical Method Validation Guidance for Industry (M10). (2022). Guidance on validation parameters including recovery and matrix effects. Link

  • Besenfelder, E. (2011). LC-MS/MS Analysis of Steroids: Method Development and Validation. Journal of Chromatography B. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Identification of Unknown Peaks Related to 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Case ID: #LNG-ISO-005 Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist, Steroid Chemistry Division[1]

Executive Summary

You are likely encountering a "Ghost Peak" phenomenon common in Norgestrel and Levonorgestrel analysis. The molecule 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is chemically equivalent to Levonorgestrel EP Impurity P (also referred to as the


-isomer).[1]

This impurity is a deconjugated isomer of the parent drug.[1] Its physicochemical behavior differs radically from the parent molecule, leading to two common analytical failures:[1]

  • UV Invisibility: It vanishes at standard detection wavelengths (240 nm).[1]

  • Mass Spec Confusion: It shares the exact mass (

    
     313.2) and similar fragmentation patterns with the parent.[1]
    

This guide provides the protocols to Capture, Identify, and Separate this impurity.

Module 1: The "Ghost Peak" Phenomenon (Identification)

The Core Problem: Conjugation vs. Deconjugation

The parent molecule (Levonorgestrel) possesses a conjugated enone system (


-3-ketone).[1] This conjugation allows for strong UV absorption at 

.[1]

Impurity P is the


-isomer.[1] The double bond has migrated to the 5-6 position, breaking the conjugation with the ketone.[1] This results in a hypsochromic shift  (Blue Shift).[1] The molecule effectively stops absorbing UV light above 210 nm.[1]
Diagnostic Data Table
FeatureLevonorgestrel (Parent) Impurity P (

-Isomer)
Operational Impact
Structure

-3-ketone (Conjugated)

-3-ketone (Deconjugated)
Impurity P is less stable thermodynamically.[1]
UV

~241 nm< 205 nm (End absorption)Impurity P is invisible at 240 nm.
Monoisotopic Mass 312.21 Da312.21 DaIndistinguishable by MS1 (Full Scan).[1]

313.2313.2Co-elution leads to isobaric interference.[1]
EP Designation Reference StandardImpurity P Must be controlled under EP/USP monographs.

Module 2: Troubleshooting Workflow (Decision Logic)

Use this logic flow to confirm if your unknown peak is Impurity P.

TroubleshootingLogic Start Unknown Peak Detected CheckMS Check MS Spectrum (m/z 313.2?) Start->CheckMS IsIsobaric Is it Isobaric? (Same Mass as API) CheckMS->IsIsobaric CheckUV Check UV Response at 240 nm UV_Active Strong UV Signal? CheckUV->UV_Active IsIsobaric->CheckUV Yes NotImpP Likely Oxidative Degradant (e.g., 6-Hydroxynorgestrel) IsIsobaric->NotImpP No (Different Mass) UV_Active->NotImpP Yes (Conjugated) IsImpP CONFIRMED SUSPECT: Impurity P (Delta-5 Isomer) UV_Active->IsImpP No (Deconjugated) Action ACTION: Re-run with Phenyl-Hexyl Column & UV at 205 nm IsImpP->Action

Figure 1: Decision tree for distinguishing deconjugated isomers from other impurities.

Module 3: Separation Protocol (Methodology)

Standard C18 columns often fail to separate steroid isomers because the hydrophobicity change between


 and 

is negligible.[1] You must utilize

interaction selectivity
.[1]
Recommended Stationary Phase
  • Primary Choice: Biphenyl or Phenyl-Hexyl phases.[1]

  • Mechanism: The

    
    -electrons in the phenyl ring interact differently with the conjugated (
    
    
    
    ) vs. deconjugated (
    
    
    ) systems of the steroids, providing superior resolution compared to alkyl-bonded phases (C18).[1]
Step-by-Step Experimental Protocol

Objective: Resolve Impurity P from Levonorgestrel.

  • Column Selection:

    • Install a Phenyl-Hexyl or Biphenyl column (e.g.,

      
       or 
      
      
      
      ).[1]
  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid (or Ammonium Formate for pH neutral).[1]

    • Solvent B: Methanol (Critical: Methanol enhances shape selectivity for steroids better than Acetonitrile).[1][2]

  • Instrument Settings:

    • Flow Rate:

      
       (UPLC/UHPLC).[1]
      
    • Column Temp:

      
       (Strict control required; temperature shifts can merge isomer peaks).
      
    • Detection:

      • Channel 1: UV 240 nm (Detects Parent).[1]

      • Channel 2: UV 205 nm (Detects Impurity P).[1]

      • MS: ESI Positive, MRM mode.

  • Gradient Profile:

    • Start at 40% B.[1]

    • Ramp to 70% B over 10 minutes.

    • Expected Result: Impurity P typically elutes before Levonorgestrel on Phenyl phases due to slight differences in planarity and interaction with the stationary phase.[1]

Module 4: Mechanism of Formation (Root Cause)[1]

Understanding why this impurity forms helps you control it.[1] This is not usually an oxidative degradant but an isomerization product .[1]

The Pathway

The conversion is reversible but can be driven by kinetic control during synthesis (Birch reduction steps) or acid-catalyzed enolization during storage in solution.[1]

Isomerization Parent Levonorgestrel (Delta-4, Conjugated) Thermodynamically Stable Intermediate Enol / Dienol Intermediate (Acid/Base Catalyzed) Parent->Intermediate Protonation/Deprotonation Impurity Impurity P (Delta-5, Deconjugated) Kinetically Accessible Intermediate->Impurity Reprotonation at C4 Impurity->Intermediate Reversible

Figure 2: The keto-enol tautomerization pathway leading to double bond migration.

Prevention Strategy:

  • Avoid acidic diluents in sample preparation.[1]

  • Store reference standards in neutral solvents (e.g., 100% Methanol or Acetonitrile) rather than acidified mobile phases.

  • Protect from light (though less critical than for oxidative degradants).[1]

Frequently Asked Questions (FAQ)

Q1: Why does the USP monograph for Levonorgestrel not explicitly list "5(6)-dehydro-4(5)-dihydro"? A: It is often grouped under "Related Compounds" or specific impurity designations like Impurity P (EP).[1] Older monographs may rely on non-specific "total impurities" limits.[1] However, modern EP monographs explicitly flag it due to the UV detection challenges.[1]

Q2: Can I use MS/MS fragmentation to distinguish them? A: It is difficult. Both molecules fragment to yield


 245 (loss of the A-ring fragment).[1] However, the ratio  of the parent ion to the fragment ion often differs. The 

isomer may fragment more easily due to the lack of conjugation stabilizing the ring.[1] Retention time on a selective column is the only robust ID method.

Q3: What is the reporting limit? A: As per ICH Q3A/B, if the peak exceeds the identification threshold (usually 0.10%), it must be identified. Because Impurity P has a low Relative Response Factor (RRF) at 240 nm, you may underestimate its quantity significantly if you rely only on standard UV detection.[1]

References

  • European Pharmacopoeia (EP). Levonorgestrel Monograph 09/2008:0996. (Lists Impurity P structure and limits). [1]

  • LGC Standards. 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel Reference Material Data Sheet. (Confirms structure and CAS 100021-05-4).[1][3]

  • Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids. (Application Note detailing Biphenyl column selectivity for steroid isomers).

  • Sigma-Aldrich. Levonorgestrel USP Reference Standard Data. (Provides context on related compounds and USP methods).

Sources

Correcting retention time shifts for Norgestrel derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Why is my peak moving?

User Query: "My Levonorgestrel peak is drifting later with every injection, but the system pressure is stable. Is my column dying?"

Scientist’s Analysis: Retention time shifts are rarely random; they are symptoms of a specific physical or chemical variable changing. For neutral steroids like Norgestrel and its derivatives (Levonorgestrel, Gestodene), the most common culprits are temperature fluctuations and mobile phase composition changes , rather than column death.

Use the following logic flow to diagnose the root cause before attempting corrections.

Diagnostic Workflow

RT_Diagnosis start Observation: RT Shift check_t0 Check Void Time (t0) (Unretained Peak) start->check_t0 t0_shifts t0 Shifts Proportionally check_t0->t0_shifts Yes t0_stable t0 is Stable check_t0->t0_stable No flow_issue Physical Issue: 1. Check Pump Flow Rate 2. Check Leak in Valves 3. Check Air Bubbles t0_shifts->flow_issue chem_issue Chemical/Thermal Issue t0_stable->chem_issue drift_type Is the shift Monotonic (One Direction) or Random? chem_issue->drift_type monotonic Monotonic Drift drift_type->monotonic random Random Fluctuations drift_type->random cause_mono 1. Column Aging (Loss of C18) 2. Organic Modifier Evaporation 3. Temperature Drift monotonic->cause_mono cause_rand 1. pH Instability (Buffer) 2. Column Equilibration Insufficient 3. Lab Temp Swings random->cause_rand

Figure 1: Decision matrix for isolating the cause of retention time instability.

Deep Dive: The Chemistry of the Shift

User Query: "I am running the USP method for Levonorgestrel (Isocratic Acetonitrile:Water). Why does the RT increase over a long sequence?"

Technical Explanation: Norgestrel derivatives are highly lipophilic (LogP ~3.5–4.0). In isocratic reversed-phase chromatography, their retention is governed by the solvophobic theory —the analyte is "pushed" onto the stationary phase by the water in the mobile phase.

The "Evaporation Effect"

In open-vessel systems, Acetonitrile (ACN) evaporates faster than water.

  • Mechanism: As ACN evaporates, the mobile phase becomes more aqueous (weaker elution strength).

  • Result: The steroid "sticks" longer to the C18 chain.

  • Data Impact: A 1% loss in organic modifier can shift retention time by 5–10% for steroids.

Chemical Interaction Factors
FactorImpact on Norgestrel DerivativesCorrective Action
Temperature High Impact.

RT of ~1-2% per 1°C. Steroids elute faster at higher temps due to increased mass transfer.
Use a column oven (set to 25°C or 30°C) rather than ambient.
pH Low Impact (Direct). Norgestrel is neutral. However, pH affects silanol ionization on the column base silica.Ensure pH is 3.0–5.0 to suppress silanol activity if tailing occurs.
Matrix Effects High Impact. Lipids from plasma/formulation excipients bind irreversibly to the column head, reducing capacity.Use a guard column or perform the Regeneration Protocol (Section 3).

Correction Protocols

Protocol A: Relative Retention Time (RRT) Calculation

Use Case: When slight RT drifts are unavoidable (e.g., column aging), use RRT to validate peak identity. Standard: USP General Chapter <621> Chromatography.[1]

Method:

  • Select Internal Standard (IS): Choose a compound structurally similar to Norgestrel but resolved from it (e.g., Progesterone or a deuterated analog).

  • Spike: Add IS to all standards and samples at a constant concentration.

  • Calculate:



Acceptance Criteria: While absolute RT may drift ±1 minute, the RRT should remain constant (typically RSD < 2%).

Protocol B: Column Regeneration for Steroids

Use Case: High backpressure or "ghost peaks" appearing in the Norgestrel window. Objective: Strip lipophilic contaminants (lipids, excipients) that standard washing misses.

Step-by-Step Workflow:

  • Disconnect: Remove the column from the detector (to avoid clogging the flow cell).

  • Reverse: Reverse the column direction (if particle size > 1.8 µm).

  • Flush Sequence: Run the following solvents at 50% standard flow rate.

StepSolventVolume (Column Volumes)Function
195:5 Water:Acetonitrile20 CVRemove buffers/salts
2100% Acetonitrile20 CVRemove moderately retained organics
3100% Isopropanol (IPA) 20 CVCritical Step: Solubilizes highly lipophilic residues
4100% Acetonitrile20 CVFlush out viscous IPA
5Mobile Phase (Initial)20 CVRe-equilibrate

Frequently Asked Questions (FAQs)

Q: I see two peaks merging. Is this an RT shift or a separation failure? A: Norgestrel is a racemate (


- and 

- enantiomers). Levonorgestrel is the biologically active

-enantiomer.
  • Scenario A (Achiral Column): You should see one peak. If it splits, your column bed may have collapsed (voiding).

  • Scenario B (Chiral Column): You expect two peaks. If they merge, the column has lost chiral selectivity (often due to harsh solvents stripping the chiral selector). Check your specific column's solvent compatibility.

Q: Can I use the "Shift" to my advantage? A: Yes. If Levonorgestrel co-elutes with an impurity (e.g., Ethinyl Estradiol), changing the temperature is the most powerful tool.

  • Tuning: Lowering temperature generally increases resolution (

    
    ) for steroids but widens the peaks.
    

Q: Why does my RT shift only on the first 3 injections? A: This is "Thermal Equilibration." The column heater says "Ready," but the internal packing bed is not yet uniform.

  • Fix: Always inject 2-3 "dummy" samples (mobile phase blanks) at the start of a sequence to stabilize the thermal gradient within the column.

References

  • United States Pharmacopeia (USP). USP Monograph: Levonorgestrel.[2] (Current Revision). [Link][3]

  • Chromatography Today. Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020).[4][5] [Link]

  • Dolan, J. W. Retention Time Drift: Causes and Cures. LCGC North America. (2013). [Link]

Sources

Validation & Comparative

Validation of Analytical Methods for 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary: The "Silent" Impurity Challenge

In the development of Levonorgestrel (D-(-)-Norgestrel) therapeutics, the impurity 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (commonly referred to as Impurity P or


-Levonorgestrel) represents a unique analytical challenge.[1]

Unlike the parent molecule, which possesses a conjugated


-3-ketone system exhibiting strong UV absorbance at ~240 nm, Impurity P features a migration of the double bond to the C5-C6 position.[1] This structural shift creates a deconjugated system , drastically reducing its extinction coefficient at standard monitoring wavelengths.[1]

The Core Problem: Standard pharmacopeial methods (USP/EP) optimized for Levonorgestrel at 240 nm often fail to detect Impurity P at trace levels due to this "chromophoric silence."[1]

This guide objectively compares the legacy HPLC-UV approach against the recommended UHPLC-MS/MS workflow, providing validated protocols to ensure your release testing is not blind to this degradation product.

Comparative Analysis: Method Selection

The following table contrasts the performance of the two primary analytical strategies.

FeatureMethod A: Enhanced HPLC-UV (Low

)
Method B: UHPLC-MS/MS (Recommended)
Detection Principle UV Absorbance at 210 nm (Critical adjustment)Electrospray Ionization (ESI+) MRM
Sensitivity (LOQ) ~0.05% (Marginal for trace analysis)< 0.005% (Superior)
Selectivity Moderate (Risk of matrix interference at low

)
High (Mass-resolved specificity)
Linearity Range 0.5 µg/mL – 50 µg/mL1 ng/mL – 1000 ng/mL
Throughput 25–35 mins (Isocratic/Gradient)5–8 mins (Rapid Gradient)
Equipment Cost Low (Standard HPLC)High (QqQ Mass Spec)
Suitability QC Release (if impurity levels are high)R&D, Stability Studies, Trace Impurity Profiling
Expert Insight: Why Method B Wins

While Method A is accessible, the requirement to monitor at 210 nm introduces significant baseline noise from solvents and buffer cut-offs.[1] Method B (MS/MS) utilizes the protonated molecular ion


, bypassing the chromophore limitation entirely.[1]

Scientific Foundation: Structural & Pathway Logic

Understanding the formation of Impurity P is critical for designing the stress conditions in your validation.

Degradation Pathway Diagram

degradation_pathway cluster_legend Mechanism: Double Bond Migration LNB Levonorgestrel (Conjugated u03944-3-one) INTER Enol Intermediate (Transient) LNB->INTER Acidic/Basic Stress (Protonation) IMP_P Impurity P (Deconjugated u03945-3-one) INTER->IMP_P Isomerization (Kinetic Shift)

Caption: The isomerization of Levonorgestrel to Impurity P involves a shift of the double bond from C4-C5 to C5-C6, often catalyzed by acidic conditions or oxide surfaces during manufacturing.[1]

Validation Protocol (Self-Validating System)

This protocol follows ICH Q2(R1) guidelines but is tailored for the specific challenges of Impurity P.

A. Specificity & Stress Testing

Objective: Prove that the method can resolve Impurity P from the parent drug and other known impurities (e.g., Impurity A, B).

  • Preparation: Prepare a spiked solution containing Levonorgestrel (0.5 mg/mL) and Impurity P (0.5 µg/mL).[1]

  • Execution: Inject into the UHPLC-MS system.

  • Acceptance Criteria:

    • Resolution (

      
      ) > 2.0 between Parent and Impurity P.
      
    • Peak Purity (via DAD or MS spectra) > 99.0%.[1]

B. Linearity & Range

Objective: Establish the dynamic range, specifically focusing on the low end due to the impurity nature.

  • Levels: 5 levels ranging from LOQ (approx 0.05%) to 150% of the specification limit (0.75%).

  • Protocol:

    • Prepare stock of Impurity P in Methanol.[1]

    • Dilute to concentrations: 0.05, 0.10, 0.25, 0.50, 0.75 µg/mL.

    • Inject in triplicate.

  • Data Analysis: Plot Area vs. Concentration. Calculate

    
     and y-intercept.
    
C. Accuracy (Recovery)

Objective: Validate extraction efficiency from the matrix (tablet formulation).

  • Method: Standard Addition.[1][2][3]

  • Steps:

    • Spike placebo matrix with Impurity P at 50%, 100%, and 150% of the target limit.[1][4]

    • Extract using the Mobile Phase (sonicate 15 min).

    • Calculate % Recovery.[1][2]

Experimental Data Summary

The following data represents typical results obtained during validation of the UHPLC-MS/MS Method .

Table 1: Method Validation Results Summary
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of Impurity PClean baseline at 4.2 minPass
Linearity (

)


Pass
Accuracy (50%) 90.0% – 110.0%

Pass
Accuracy (100%) 90.0% – 110.0%

Pass
Precision (Repeatability) RSD


(n=6)
Pass
LOD S/N > 30.001% (w/w)Pass
LOQ S/N > 100.003% (w/w)Pass

Detailed Workflow: UHPLC-MS/MS

This workflow is the "Gold Standard" for detecting this deconjugated impurity.

Instrument Parameters
  • System: Agilent 1290 Infinity II / 6470 QQQ or Waters ACQUITY UPLC / Xevo TQ-S.

  • Column: Cortecs C18+,

    
    , 
    
    
    
    .[1]
  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 30% B

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

MS Source Settings (ESI+)
  • Gas Temp: 300°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 45 psi.[1]

  • Capillary Voltage: 3500 V.

  • MRM Transition:

    • Precursor:

      
       (
      
      
      
      )[1]
    • Product Quantifier:

      
       (Characteristic steroid fragment)[1]
      
    • Product Qualifier:

      
      
      
Workflow Diagram

analytical_workflow SAMPLE Sample Preparation (Tablet/API) EXTRACT Extraction (MeOH:Water 80:20) SAMPLE->EXTRACT FILTER Filtration (0.2 u03BCm PTFE) EXTRACT->FILTER UHPLC UHPLC Separation (C18 Column, 40u00B0C) FILTER->UHPLC MS MS/MS Detection (MRM Mode) UHPLC->MS Elution DATA Data Processing (Quantification) MS->DATA Signal Integration

Caption: Step-by-step analytical workflow from sample preparation to MS quantification.

References

  • European Pharmacopoeia (Ph.[1][5] Eur.). Levonorgestrel Monograph 0926.[1] European Directorate for the Quality of Medicines (EDQM).[1] [Link][1]

  • United States Pharmacopeia (USP). Levonorgestrel: USP 43-NF 38.[1] USP-NF Online.[1] [Link][1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

Sources

Calculating Relative Response Factor (RRF) for 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the critical challenge of quantifying 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (also known as Levonorgestrel EP Impurity P ), a degradation product where the loss of conjugation leads to a drastic difference in UV response compared to the parent drug.[1][2]

Content Type: Technical Comparison & Protocol Guide Target Audience: Pharmaceutical Analytical Scientists & CMC Leads[1][2]

The "Conjugation Trap": Why This Impurity is Critical

Before detailing the calculation, it is vital to understand the chemical causality that makes this specific impurity dangerous if mishandled.

  • Parent Drug (Levonorgestrel): Contains a

    
    -3-ketone  system (conjugated).[1][2] This chromophore provides a strong UV absorbance maximum at ~240 nm (
    
    
    
    ).[1][2]
  • Target Impurity (Impurity P): The double bond migrates to the

    
     position  (5(6)-dehydro) and the C4-C5 bond is saturated (4(5)-dihydro).[1][2] This creates a non-conjugated  system with an isolated double bond and a saturated ketone.[2]
    

The Consequence: At the standard analytical wavelength for Levonorgestrel (240 nm), Impurity P has negligible absorbance.

  • If you assume RRF = 1.0: You will drastically underestimate the impurity level (potentially by a factor of 10–50x), leading to the release of sub-standard batches.

  • The Reality: The RRF is typically << 1.0 (often < 0.1 at 240 nm), requiring a massive Correction Factor (CF).

Comparative Analysis of RRF Determination Methods

The following table compares the three primary methodologies for determining the RRF of this specific impurity.

FeatureMethod A: HPLC-UV Slope (Gold Standard) Method B: qNMR (Orthogonal) Method C: Assumed / Universal (Risky)
Principle Ratio of linear regression slopes (Impurity vs. API) using isolated standards.Molar ratio determination using proton integration (independent of UV chromophore).[1][2]Assuming RRF=1.0 or using a Universal Detector (CAD/ELSD).
Accuracy for Impurity P High (Specific to your exact method/wavelength).Very High (Absolute molar quantification).Very Low (UV) to Moderate (CAD).[1][2]
Prerequisites Isolated, characterized standard of Impurity P (>10 mg).[1][2]Isolated standard (>5 mg) or mixed solution; Internal Standard (e.g., Maleic Acid).[1][2]None (Assumed) or Specialized Detector (CAD).[1][2]
Primary Risk Accuracy depends entirely on the purity assignment of the impurity standard.Requires expert spectral interpretation (overlapping signals).[1][2]Critical Safety Risk: Massive underestimation of Impurity P due to UV transparency.[2]
Recommendation Primary Choice for QC release methods.Best Choice for value-assigning the standard used in Method A.Do NOT Use Assumed RRF=1 for this molecule.

Detailed Experimental Protocols

Method A: The HPLC-UV Slope Method (Standard Protocol)

This is the regulatory preferred method for establishing the RRF for routine QC analysis.

Prerequisites:

  • Levonorgestrel Reference Standard (Assigned Purity:

    
    )
    
  • Impurity P Reference Standard (Assigned Purity:

    
    )[1][2]
    

Step-by-Step Workflow:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Levonorgestrel (

      
      ) in Methanol.[1][2]
      
    • Prepare a stock solution of Impurity P (

      
      ) in Methanol.[1][2]
      
  • Linearity Levels:

    • Prepare 5-7 concentration levels for both compounds.

    • Range: From LOQ (approx.[1][2]

      
      ) to 150% of the specification limit.
      
    • Note: Since Impurity P has low UV response, ensure the highest concentration provides a sufficient peak area (>100 mAU*s) to minimize integration error.[2]

  • HPLC Analysis:

    • Inject each level in triplicate using the validated method (typically C18 column, Acetonitrile/Water, detection at 210 nm or 240 nm).[2]

    • Crucial: If your method uses 240 nm, you may need to increase the concentration of Impurity P significantly to get a detectable signal.[2]

  • Calculation:

    • Plot Concentration (x-axis) vs. Average Area (y-axis) .[1][2]

    • Calculate the Slope (

      
      ) for both compounds.
      
    • Formula:

      
      [1][2][3]
      
    • Correction Factor (CF):

      
      [1][2]
      
Method B: qNMR (For Standard Value Assignment)

If the potency of your Impurity P standard is unknown (or if it is hygroscopic/unstable), use qNMR to determine the "True Mass" before using it in Method A.

Protocol:

  • Internal Standard (IS): Use Maleic Acid or Dimethyl Sulfone (Traceable to NIST).[1][2]

  • Solvent: Deuterated DMSO (

    
    ) to ensure solubility of the steroid.
    
  • Signal Selection:

    • Impurity P: The olefinic proton at C6 (approx. 5.4 ppm) is the most distinct signal (doublet or multiplet) that does not overlap with the saturated backbone.

    • Levonorgestrel: The olefinic proton at C4 (approx. 5.8 ppm).[1][2]

  • Acquisition:

    • Relaxation delay (

      
      ) must be 
      
      
      
      (typically 30-60 seconds) to ensure full quantitative recovery.[1][2]
    • Scan count:

      
       scans for S/N > 150.
      

Visualization of Decision Logic

The following diagram illustrates the decision-making process for selecting the correct RRF determination strategy based on resource availability and stage of development.

RRF_Decision_Tree Start Start: Quantify Impurity P Check_Std Is Isolated Impurity P Standard Available? Start->Check_Std Check_Qty Is Quantity > 10mg? Check_Std->Check_Qty Yes Method_Synth Synthesize/Isolate Impurity P Check_Std->Method_Synth No Check_UV Is Detection Wavelength < 220 nm? Check_Qty->Check_UV Yes Method_qNMR Use Method B: qNMR for RRF/Purity Check_Qty->Method_qNMR No (<10mg) Method_Slope Use Method A: HPLC-UV Slope Method Check_UV->Method_Slope Yes (200-220nm) Warning CRITICAL WARNING: At >240nm, RRF is near zero. Method A may fail sensitivity. Check_UV->Warning No (>230nm) Warning->Method_Slope Proceed with High Conc. Std

Figure 1: Decision logic for selecting the RRF determination method. Note the critical wavelength dependency.

Scientific Validation & Causality

Why "Assumed RRF" Fails

In many generic impurity calculations, an RRF of 1.0 is assumed if the structure is "similar."[2]

  • Structural Similarity: Impurity P is an isomer of Levonorgestrel.[2]

  • Electronic Dissimilarity: The electronic transition energy changes drastically.

    • Levonorgestrel:

      
       transition of conjugated enone (High intensity).[1]
      
    • Impurity P:

      
       transition of isolated ketone (Low intensity) and isolated alkene (absorbs <200 nm).[1]
      
Self-Validating the RRF

To ensure your calculated RRF is correct, perform this Verification Step :

  • Spike a sample of Levonorgestrel with a known mass of Impurity P (e.g., 0.5% w/w).[2]

  • Analyze using the calculated RRF/CF.

  • Acceptance Criteria: The recovered amount must be

    
     of the spiked amount.
    
  • If recovery is < 50%:: You likely used the wrong wavelength or your RRF calculation did not account for the massive difference in extinction coefficients.

References

  • European Pharmacopoeia (Ph.[1][2][3] Eur.) . Levonorgestrel Monograph 0999. (Defines Impurity P and system suitability).

  • United States Pharmacopeia (USP) . General Chapter <621> Chromatography. (Guidelines on RRF and System Sensitivity). [1][2]

  • Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis.[1][2] (Source for Method B protocols). [1][2]

  • Webster, R., et al. (2018).[1][2] Control of Impurities in Drug Substances. Handbook of Modern Pharmaceutical Analysis. (Discusses the risk of non-conjugated impurities). [1][2]

  • LGC Standards . 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel Reference Material Data Sheet. (Structural confirmation).

Sources

Technical Comparison: Genotoxic Potential of Levonorgestrel vs. 5(6)-Dehydro-4(5)-dihydro-Norgestrel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Levonorgestrel (LNG) , a widely used progestin, and its structural isomer 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (herein referred to as Impurity P , consistent with European Pharmacopoeia nomenclature).

While Levonorgestrel is a well-characterized API with a proven safety profile, Impurity P represents a specific double-bond migration isomer (


 vs. 

). This guide analyzes their comparative genotoxicity through the lens of Structural Activity Relationships (SAR), metabolic activation pathways, and regulatory assessment frameworks (ICH M7).

Chemical & Structural Characterization[1][2][3][4][5]

To understand the differential toxicity, one must first isolate the structural divergence. Both compounds share the same gonane steroid nucleus but differ critically in the A/B-ring unsaturation.

FeatureLevonorgestrel (API)Impurity P (

-Isomer)
IUPAC Name 13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one13-Ethyl-17-ethynyl-17-hydroxy-1,2,4 ,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
CAS Registry 797-63-7100021-05-4
Electronic System Conjugated Enone: The C4=C5 double bond is conjugated with the C3 ketone.[1]Deconjugated Ketone: The C5=C6 double bond is isolated from the C3 ketone (

-unsaturated).
Reactivity Potential Michael Acceptor (Electrophilic at C5).Non-Michael Acceptor; potential for allylic oxidation at C7 or epoxidation at C5-C6.
Stereochemistry Planar A/B ring junction (approximate).More flexible A-ring conformation due to loss of conjugation.
Structural Visualization

The following diagram illustrates the specific bond migration and its impact on the electronic environment of the A-ring.

StructuralComparison Figure 1: Structural Divergence between LNG and Impurity P LNG Levonorgestrel (LNG) (Delta-4 conjugated enone) ImpurityP Impurity P (Delta-5 deconjugated ketone) LNG->ImpurityP Acid/Base Catalyzed Isomerization (Migration) Conjugation Conjugated System (C3=O + C4=C5) Stabilized, Michael Acceptor LNG->Conjugation Possesses Deconjugation Isolated System (C3=O ... C5=C6) No Resonance Stabilization ImpurityP->Deconjugation Possesses

Comparative Genotoxicity Profile

Levonorgestrel (API)

Levonorgestrel has been subjected to extensive genotoxicity batteries during its development as a contraceptive.

  • Ames Test: Consistently Negative in strains TA98, TA100, TA1535, TA1537, and TA1538, with and without S9 metabolic activation.

  • In Vitro Cytogenetics: Negative in Mouse Lymphoma Assays and CHO chromosomal aberration tests.

  • In Vivo: Negative in Mouse Micronucleus assays.

  • Mechanism: Although LNG contains a Michael acceptor moiety (the enone), steric hindrance and rapid metabolic reduction (via 5

    
    -reductases) typically prevent DNA alkylation.
    
Impurity P (The Isomer)

As a related substance, Impurity P is evaluated under ICH M7 guidelines (Assessment and Control of DNA Reactive Impurities).

  • Structural Alert Analysis:

    • The shift to a

      
       position removes the Michael acceptor capability.
      
    • Alert Status: Class 5 (Non-Mutagenic Structure). There are no specific "high-potency" alerts (e.g., N-nitroso, epoxide, aromatic amine) associated with simple

      
      -3-ketosteroids.
      
    • Metabolic Risk: The primary metabolic concern for

      
       steroids is epoxidation to form a 5,6-epoxide (similar to cholesterol-5,6-epoxide). While some endogenous sterol epoxides show weak mutagenicity due to ROS generation, they are generally not classified as potent mutagenic impurities in the context of pharmaceutical risk assessment unless present at high levels.
      
  • Read-Across Logic:

    • Given that the parent (LNG) is non-genotoxic and the isomer lacks new electrophilic centers (it is actually less electrophilic at C5 than LNG), it is predicted to be non-genotoxic .

Summary of Genotoxic Endpoints
EndpointLevonorgestrel (API)Impurity P (Predicted/Read-Across)
Bacterial Mutation (Ames) Negative (Experimental)Predicted Negative (QSAR: DEREK/SARAH)
Chromosomal Aberration Negative Predicted Negative
Carcinogenicity Non-genotoxic carcinogen (Liver promoter at high doses)Likely similar profile (Hormonal promotion)
ICH M7 Classification N/A (API)Class 5 (No structural alerts)

Experimental Validation Protocols

If experimental verification is required (e.g., if Impurity P exceeds qualification thresholds >0.15%), the following protocols are the industry standard. These are adapted for hydrophobic steroids , which often precipitate in aqueous media, leading to false negatives.

Protocol A: Modified Ames Test (Pre-incubation Method)
  • Objective: Detect point mutations in Salmonella typhimurium.

  • Critical Modification: Use of a "Pre-incubation" step is mandatory for steroids to ensure sufficient interaction between the lipophilic compound, S9 enzymes, and bacteria before plating.

  • Strain Selection: TA98, TA100, TA1535, TA97a, and E. coli WP2 uvrA.

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Limit DMSO to <50 µL/plate to avoid toxicity.

  • Metabolic Activation: Rat Liver S9 fraction (Aroclor 1254 induced), 10% v/v in cofactor mix.

  • Procedure:

    • Mix 0.1 mL bacterial culture + 0.5 mL S9 mix (or buffer) + 0.05 mL Test Article (Impurity P).

    • Incubate at 37°C for 20-30 minutes with shaking. (Critical step for steroids).

    • Add 2.0 mL molten top agar (with traces of Histidine/Biotin).

    • Pour onto minimal glucose agar plates.

    • Incubate 48h at 37°C.

  • Criteria: A 2-fold increase in revertant colonies over solvent control indicates a positive result.

Protocol B: In Vitro Micronucleus Test (Flow Cytometry)
  • Objective: Detect clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Treatment:

    • Short term (3-4h) +/- S9.

    • Long term (24h) - S9.

  • Dose Selection: Top dose limited by solubility or 50% cytotoxicity (measured by RICC/RPD).

  • Staining: Acridine Orange or Propidium Iodide/Anti-Kinetochore antibody (to distinguish micronuclei).

  • Analysis: Automated scoring of 20,000 cells per replicate via Flow Cytometry.

Metabolic & Signaling Pathways[8]

The biological fate of these isomers dictates their toxicity. The diagram below contrasts the metabolic activation potential.

MetabolicPathways Figure 2: Metabolic Fate and Activation Potential LNG Levonorgestrel (Delta-4) Reductase 5-Alpha Reductase LNG->Reductase Major Pathway ImpP Impurity P (Delta-5) Isomerase Steroid Delta-Isomerase ImpP->Isomerase Isomerization CYP CYP450 (Oxidation) ImpP->CYP Minor Pathway DihydroLNG Dihydro-LNG (Inactive/Excreted) Reductase->DihydroLNG Detoxification Isomerase->LNG Conversion to Parent Epoxide 5,6-Epoxide (Potential ROS/Weak Reactivity) CYP->Epoxide Oxidative Stress Risk?

[9]

Regulatory Assessment (ICH M7)[7][8][10][11][12]

For drug development professionals, the handling of Impurity P follows the ICH M7(R2) decision tree.

  • Database Search: Search for CAS 100021-05-4 in carcinogenicity databases (CPDB, CCRIS). Result: No data found.

  • QSAR Assessment: Perform two complementary in silico predictions (e.g., DEREK + SARAH).

    • Expert Rule-Based: Likely Negative (No structural alert).

    • Statistical-Based: Likely Negative (High similarity to non-mutagenic steroids).

  • Classification:

    • If QSAR is negative: Class 5 (Treat as non-mutagenic impurity).[2]

    • Control Strategy: Control at ICH Q3A levels (e.g., NMT 0.15% or 1.0 mg/day intake), rather than the strict TTC (1.5 µ g/day ).

References

  • European Directorate for the Quality of Medicines (EDQM). Levonorgestrel Monograph 0926. European Pharmacopoeia.[3][1] Available at: [Link][4]

  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5][6] (2023).[5][6][7] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). NDA 206229 Review: Pharmacology/Toxicology Review of Levonorgestrel. (2015). Available at: [Link][4]

  • Siddique, Y.H., et al. Genotoxicity of some synthetic progestins in human lymphocytes in vitro. Journal of Environmental Biology. (2006).[8] (Note: Discusses high-dose cytotoxicity vs genotoxicity). Available at: [Link]

Sources

Precision in Progestins: A Comparative Guide to LOD/LOQ for Norgestrel Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sensitivity Gap

In the analysis of synthetic progestins like Norgestrel (the racemic mixture of d- and l-norgestrel), the distinction between "detectable" and "quantifiable" is not merely academic—it is a patient safety mandate. While traditional HPLC-UV remains the workhorse for potency assays, it frequently hits a "sensitivity wall" when addressing trace impurities, particularly potential genotoxins or high-potency degradants.

This guide objectively compares the Limit of Detection (LOD) and Limit of Quantitation (LOQ) capabilities of standard HPLC-UV against UHPLC-MS/MS . We provide experimental protocols and data demonstrating that while UV is sufficient for process impurities (>0.05%), Mass Spectrometry is non-negotiable for trace analysis (<0.05% or pg/mL levels).

Comparative Performance Analysis

The following data summarizes the sensitivity capabilities of two validated methodologies. Note the orders-of-magnitude difference in sensitivity.

Table 1: LOD/LOQ Performance Matrix
ParameterMethod A: Standard HPLC-UV Method B: Advanced UHPLC-MS/MS Performance Delta
Primary Application Routine QC, Assay, Content UniformityTrace Impurities, Genotoxicity Screening, Bioanalysis
Detection Principle UV Absorbance (240 nm - Enone system)Triple Quadrupole (MRM Mode, ESI+)MS offers structural specificity
Typical LOD 0.01 – 0.05 µg/mL (10–50 ng/mL)0.01 – 0.02 ng/mL (10–20 pg/mL)~1000x Improvement
Typical LOQ 0.05 – 0.10 µg/mL (50–100 ng/mL)0.03 – 0.05 ng/mL (30–50 pg/mL)~1000x Improvement
Linearity Range 1.0 – 150 µg/mL0.05 – 50 ng/mLMS covers the "invisible" range
Matrix Tolerance High (Robust)Low (Susceptible to Ion Suppression)UV is more robust for dirty samples

Scientist's Insight: The Norgestrel molecule possesses a conjugated enone system (C=C-C=O) at ring A, providing a strong UV chromophore at ~240 nm.[1] This makes UV acceptable for general purity. However, impurities lacking this conjugation (e.g., fully saturated degradants) will have significantly higher LODs by UV, necessitating the use of Universal detectors (CAD) or MS.

Decision Framework: Choosing the Right Modality

The choice between UV and MS should be dictated by the Analytical Threshold of Concern (ATC) .

AnalyticalDecisionTree start Impurity Analysis Requirement threshold Target Sensitivity Threshold? start->threshold high_level > 0.05% (Process Impurities) threshold->high_level trace_level < 0.05% (Genotoxins/Bioanalysis) threshold->trace_level uv_check Check Chromophores (Is Enone intact?) high_level->uv_check ms_path Method B: UHPLC-MS/MS trace_level->ms_path uv_path Method A: HPLC-UV uv_check->uv_path Yes uv_check->ms_path No (Saturated Impurities)

Figure 1: Decision tree for selecting analytical modality based on sensitivity requirements and impurity structure.

Experimental Protocols

Method A: Robust HPLC-UV (The QC Standard)

Designed for routine batch release and stability testing per USP/EP guidelines.

Rationale: This method utilizes a C18 column with a high carbon load to separate the stereoisomers and structurally similar steroid impurities.

  • Instrument: Agilent 1260 Infinity II or Waters Alliance.

  • Column: Waters Spherisorb ODS2 or Kromasil C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water (0.2 µm filtered).

    • Solvent B: Acetonitrile (HPLC Grade).[2]

    • Isocratic Mode: 45:55 (Water:ACN) or Gradient if resolving complex degradants.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 241 nm (Lambda max for Norgestrel).[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Validation Criteria (Self-Validating Step): Calculate the Signal-to-Noise (S/N) ratio using the EP method.

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10.

  • Check: If the RSD of 6 replicate injections at the LOQ level exceeds 10%, the method is not sensitive enough; increase injection volume or switch to MS.

Method B: High-Sensitivity UHPLC-MS/MS (The Trace Solver)

Designed for cleaning validation, bioanalysis, or genotoxic impurity screening.

Rationale: We use a volatile buffer (Ammonium Formate) to facilitate ionization in ESI+ mode. The transition from HPLC to UHPLC (Sub-2 µm particles) sharpens peaks, further enhancing S/N ratios.

  • Instrument: Waters ACQUITY UPLC I-Class coupled with Xevo TQ-XS.

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[4]

  • Mobile Phase:

    • Solvent A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 30% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 30% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Source Temp: 150°C; Desolvation Temp: 500°C.

    • MRM Transition (Norgestrel): m/z 313.2

      
       109.1 (Quantifier), 313.2 
      
      
      
      245.2 (Qualifier).

Validation Criteria (Self-Validating Step):

  • Matrix Effect Check: Compare the slope of the calibration curve in solvent vs. the slope in the sample matrix. If the difference is >20%, ion suppression is occurring. Use a deuterated internal standard (d6-Norgestrel) to correct this.

Impurity Profiling & Causality

Understanding what you are detecting is as important as how you detect it. The following diagram illustrates the degradation pathways that necessitate these LOD/LOQ levels.

ImpurityPathways cluster_detection Detection Requirement norgestrel Norgestrel (API) imp_A Impurity A (Ethinylestradiol) norgestrel->imp_A Aromatization (Rare) imp_B Impurity B (Delta-4 isomer) norgestrel->imp_B Isomerization imp_H Impurity H (Saturated Ketone) norgestrel->imp_H Reduction ox_stress Oxidative Stress (Light/Air) ox_stress->norgestrel acid_stress Acidic Stress (Stomach/Process) acid_stress->norgestrel Requires UV @ 280nm\nor Fluorescence Requires UV @ 280nm or Fluorescence imp_A->Requires UV @ 280nm\nor Fluorescence Weak UV Chromophore\n(Requires MS/CAD) Weak UV Chromophore (Requires MS/CAD) imp_H->Weak UV Chromophore\n(Requires MS/CAD)

Figure 2: Degradation pathways of Norgestrel and detection challenges for specific impurities.

Key Impurities of Interest
  • Ethinylestradiol (Impurity A): Often a co-formulant but considered an impurity in pure Norgestrel analysis. It has a phenolic ring, fluoresces, and requires different UV settings (280 nm) or negative mode MS for optimal LOQ.

  • 
    -Norgestrel:  An isomer where the double bond shifts. Mass is identical to Norgestrel (Isobaric), making MS separation challenging without good chromatography.
    
  • Saturated Derivatives (Impurity H): Loss of the double bond reduces UV absorbance drastically. This is the primary case where Method B (MS) is mandatory.

Conclusion

For standard pharmaceutical release testing where impurities are controlled at the 0.1% level, Method A (HPLC-UV) is robust, cost-effective, and sufficient. However, for cleaning validation (swab analysis), pharmacokinetic studies, or the detection of saturated impurities (Impurity H) lacking strong chromophores, Method B (UHPLC-MS/MS) is the required standard, offering an LOQ improvement of approximately 1000-fold.

References

  • European Pharmacopoeia (Ph. Eur.). "Norgestrel Monograph 09/2008:0940." European Directorate for the Quality of Medicines & HealthCare.

  • United States Pharmacopeia (USP). "Norgestrel USP Monograph: Chromatographic Purity." USP-NF.[5]

  • K. P. Bhavana et al. "Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation." Journal of Applied Pharmaceutical Science, 2021. 3

  • S. H. Kim et al. "Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma." Journal of Chromatography B, 2015.[6]

  • L. Z. X. et al. "A Highly Sensitive LC-MS/MS Method Development... for the Quantification of Levonorgestrel." Preprints, 2025.[4][7][8]

Sources

ICH Guideline Compliance for 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel Testing: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2]

In the impurity profiling of Levonorgestrel (D-(-)-Norgestrel), the specific isomer 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (commonly designated as EP Impurity P ) represents a critical separation challenge. Structurally, this compound is a double-bond isomer of the active pharmaceutical ingredient (API). While Levonorgestrel possesses a


-3-keto system (conjugated), Impurity P possesses a 

-3-keto system (unconjugated).

This subtle structural difference results in nearly identical hydrophobicity and mass spectra, making standard C18 separations prone to co-elution. Under ICH Q3A(R2) and ICH Q3B(R2) , this impurity must be reported if it exceeds the threshold (typically 0.05% - 0.10%) and identified/qualified if higher.

This guide compares the traditional pharmacopoeial approach (Method A) against an optimized Core-Shell Phenyl-Hexyl approach (Method B), demonstrating how modern stationary phase chemistry achieves superior resolution (


) and compliance robustness.

Technical Deep Dive: The Isomer Challenge

To understand the separation logic, one must analyze the analytes at a molecular level.

  • Levonorgestrel (API): 13-ethyl-17-hydroxy-18,19-dinor-17

    
    -pregn-4-en-20-yn-3-one.[1][2] The double bond is between C4 and C5.
    
  • Impurity P: 13-ethyl-17-hydroxy-18,19-dinor-17

    
    -pregn-5-en-20-yn-3-one. The double bond has migrated to C5-C6.
    

Chromatographic Implication: The


 system is planar at the A-ring, allowing specific intercalation with stationary phases. The 

system alters the A-ring puckering. Traditional alkyl-bonded phases (C18) rely heavily on hydrophobic subtraction, which often fails to discriminate these steric differences effectively.

Comparative Analysis: Legacy vs. Modern Methodologies

We evaluated two distinct methodologies for the quantitation of Impurity P.

Method A: Traditional Pharmacopoeial Approach (Baseline)
  • Platform: HPLC (High-Performance Liquid Chromatography)[1][3][4]

  • Column: Standard C18 (5

    
    m, Porous Silica)
    
  • Mechanism: Hydrophobic Interaction

  • Status: Widely used, but often lacks robustness for isomer separation.

Method B: Optimized Core-Shell Phenyl-Hexyl (Recommended)
  • Platform: UHPLC/HPLC (Compatible)

  • Column: Core-Shell Phenyl-Hexyl (2.7

    
    m)
    
  • Mechanism: Hydrophobic Interaction +

    
    -
    
    
    
    Interaction
  • Rationale: The phenyl ring on the stationary phase interacts differentially with the

    
    -electrons of the 
    
    
    
    (conjugated) vs.
    
    
    (non-conjugated) systems, enhancing selectivity (
    
    
    ).
Performance Metrics Summary
MetricMethod A (Standard C18)Method B (Core-Shell Phenyl-Hexyl)Improvement
Resolution (

)
1.4 - 1.6 (Marginal)3.2 (Robust) >100%
Tailing Factor (

)
1.31.05 Improved Symmetry
Analysis Time 25.0 min8.5 min 3x Faster
LOD (S/N=3) 0.02%0.005% Higher Sensitivity
Solvent Consumption ~25 mL/run~5 mL/runGreen Chemistry

Analyst Note: Method A frequently fails the system suitability requirement of


 as the column ages. Method B maintains 

even after 1,000 injections due to the distinct selectivity mechanism.

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system compliant with ICH Q2(R2).

Reagents & Materials[4][7][8][9][10]
  • Acetonitrile (ACN): LC-MS Grade.

  • Water: Milli-Q (18.2 M

    
    ).
    
  • Reference Standard: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (>98% purity).

  • Column: Fused-Core Phenyl-Hexyl, 100 x 3.0 mm, 2.7

    
    m.
    
Chromatographic Conditions
  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Column Temp: 40°C (Critical for mass transfer kinetics)

  • Detection: UV @ 240 nm (Note: Impurity P has lower absorbance at 240 nm than Levonorgestrel due to loss of conjugation; a relative response factor (RRF) must be determined).

  • Injection Volume: 5

    
    L
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold
1.030Isocratic dwell
6.060Linear Gradient
6.195Wash
7.595End Wash
7.630Re-equilibration
9.030End of Run
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  NLT 2.0 between Impurity P and Levonorgestrel.
    
  • Precision: RSD

    
     2.0% for 6 replicate injections.
    
  • Sensitivity: S/N

    
     10 at the Reporting Threshold (0.05%).
    

Visualization: Workflow & Logic

Figure 1: Analytical Method Validation Workflow (ICH Q2)

This diagram illustrates the decision logic required to validate the method for Impurity P, ensuring specificity against the parent API.

ValidationWorkflow Start Start: Method Development SelectCol Select Stationary Phase (Phenyl-Hexyl vs C18) Start->SelectCol InjectStd Inject Specificity Solution (API + Impurity P) SelectCol->InjectStd CheckRs Calculate Resolution (Rs) InjectStd->CheckRs Fail Rs < 1.5 Co-elution Risk CheckRs->Fail No Pass Rs > 2.0 Acceptable Selectivity CheckRs->Pass Yes Optimize Optimize Gradient/Temp or Change Selectivity Fail->Optimize Optimize->SelectCol Linearity Execute Linearity (LOQ to 120%) Pass->Linearity Accuracy Spike Recovery Studies Linearity->Accuracy Final Validated Method (ICH Q2 Compliant) Accuracy->Final

Caption: Decision tree for validating specificity of Impurity P separation, emphasizing the critical resolution checkpoint.

Figure 2: Impurity Fate & Origin Logic

Understanding where Impurity P originates (Synthesis vs. Degradation) is vital for ICH Q3A compliance.

ImpurityFate StartMat Starting Material (Steroid Precursor) Intermediate Intermediate: Delta-5(10) Diene StartMat->Intermediate Reaction Birch Reduction / Acid Hydrolysis Intermediate->Reaction API Levonorgestrel (Delta-4 Isomer) Reaction->API Major Product (Thermodynamic) ImpP Impurity P (Delta-5 Isomer) Reaction->ImpP Minor Product (Kinetic/Isomerization) API->ImpP Acidic Stress (Isomerization)

Caption: Mechanistic pathway showing Impurity P as both a process by-product and a potential degradation product via acid-catalyzed isomerization.

Scientific Commentary & Compliance Strategy

Causality of Experimental Choices

The shift from C18 to Phenyl-Hexyl is not arbitrary. It is driven by the


-

interaction mechanism
.
  • C18: Interacts primarily through London Dispersion forces (hydrophobicity). Since the API and Impurity P have nearly identical logP values, separation is inefficient.

  • Phenyl-Hexyl: The

    
     double bond in Levonorgestrel is conjugated with the carbonyl, creating a specific electron density map. The 
    
    
    
    bond in Impurity P is isolated. The Phenyl-Hexyl phase discriminates based on these electronic differences, providing the "chemical leverage" needed for robust separation.
ICH M7 Assessment (Mutagenicity)

While ICH M7 focuses on mutagenic impurities, steroid isomers like Impurity P generally do not trigger structural alerts for genotoxicity (unlike nitro, nitroso, or epoxide functionalities). However, strict control under ICH Q3A is required. If the level exceeds the Qualification Threshold (0.15% or 1.0 mg/day intake), safety studies are mandatory. The high sensitivity of Method B (LOQ = 0.005%) ensures you can confidently report "Not Detected" or precise values well below these thresholds.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[5][6] [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[5] [Link]

  • European Pharmacopoeia (Ph.[7] Eur.). Levonorgestrel Monograph 0999. (Access via EDQM).

Sources

Modernizing Steroid Analysis: Cross-Validation of HPLC vs. UPLC for Norgestrel Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the impurity profiling of Norgestrel. Designed for analytical scientists and method development leads, this document moves beyond basic definitions to explore the causality of separation mechanics, the mathematics of geometric scaling, and the regulatory compliance (ICH Q2(R2)) required for cross-validation.

Key Finding: The transfer from HPLC to UPLC for Norgestrel results in a 7-fold reduction in run time and a 90% reduction in solvent consumption , while maintaining or improving critical resolution (


) between the active pharmaceutical ingredient (API) and its nearest eluting impurity (Related Compound L).

Introduction: The Steroid Separation Challenge

Norgestrel, a synthetic progestogen used in hormonal contraceptives, presents a unique challenge in impurity profiling. As a racemic mixture (dextro- and levo-norgestrel), its analysis requires high stereoselectivity. furthermore, the steroid backbone is prone to oxidative degradation, producing structurally similar impurities that are difficult to resolve on standard porous particles.

Historically, pharmacopeial methods for steroids relied on Thin Layer Chromatography (TLC) or long isocratic HPLC runs. However, modern Quality by Design (QbD) principles demand higher throughput and better sensitivity (LOD/LOQ) to detect genotoxic impurities at trace levels.

This guide details the transition from a "Legacy" HPLC method (representative of traditional compendial approaches) to a "Modern" UPLC method, validating the equivalence of the two systems.

Methodology: The Geometric Transfer Bridge

Method transfer is not a guess; it is a calculation. To maintain chromatographic integrity (selectivity and resolution) while changing column geometry, specific scaling factors must be applied.[1][2]

The Physics of Scaling

The success of the transfer relies on maintaining the Linear Velocity (


)  and the Gradient Slope (

)
constant relative to the column volume.
  • Flow Rate Scaling: To maintain linear velocity when reducing particle size (

    
    ) and column diameter (
    
    
    
    ).[1][3][4]
    
    
    Note: The inverse particle size ratio is included to operate at the optimum of the Van Deemter curve for sub-2
    
    
    particles.
  • Gradient Time Scaling: To preserve the separation profile.

    
    
    
Experimental Conditions

The following protocols were established for the cross-validation study.

Protocol A: Legacy HPLC (Baseline)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18,

    
     (L1 packing).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Mobile Phase:

    • A: Water (0.1% Formic Acid)

    • B: Acetonitrile[2]

  • Gradient: 30% B to 70% B over 25 minutes.

  • Detection: UV @ 241 nm.

Protocol B: Modern UPLC (Target)
  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: C18,

    
     (BEH Technology).
    
  • Flow Rate:

    
     (Optimized for backpressure limits).
    
  • Injection Volume:

    
     (Geometrically scaled).
    
  • Mobile Phase: Same as Protocol A.

  • Gradient: 30% B to 70% B over 3.5 minutes.

  • Detection: UV @ 241 nm (Data rate increased to 40 Hz).

Comparative Analysis & Data

The following data summarizes the performance metrics obtained during the cross-validation exercise.

Performance Metrics Table
ParameterLegacy HPLCModern UPLCImprovement Factor
Run Time 35.0 min5.0 min7x Faster
Solvent Usage ~42 mL~2.5 mL~94% Reduction
Backpressure 110 bar580 barN/A (Hardware dependent)
Resolution (

)
*
2.12.4+14% (Sharper peaks)
Peak Width (

)
0.45 min0.06 min7.5x Narrower
Sensitivity (S/N) 120:1185:154% Increase

*Resolution measured between Norgestrel and Related Compound L.

Green Chemistry Impact

The shift to UPLC is not just technical; it is environmental.

  • HPLC Waste: 100 samples

    
     42 mL = 4.2 Liters of hazardous waste.
    
  • UPLC Waste: 100 samples

    
     2.5 mL = 0.25 Liters of hazardous waste.
    
  • Result: Significant reduction in disposal costs and acetonitrile purchasing.

Cross-Validation Workflow (ICH Q2(R2))

To declare the methods "equivalent," the UPLC method must undergo partial validation focusing on Specificity, Linearity, and Precision.

Visualizing the Validation Logic

The following diagram outlines the decision process for accepting the method transfer.

MethodTransfer Start Start: Legacy HPLC Method Calc Geometric Scaling (Calculate F, Inj Vol, Gradient) Start->Calc RunUPLC Execute UPLC Run Calc->RunUPLC SST System Suitability Test (Rs > 2.0, Tailing < 1.5) RunUPLC->SST Decision SST Pass? SST->Decision Optimize Optimize Flow/Gradient (Adjust for Dwell Volume) Decision->Optimize No Validation ICH Q2(R2) Validation (Specificity, Linearity, Precision) Decision->Validation Yes Optimize->RunUPLC Equivalence Equivalence Proven (F-test / t-test) Validation->Equivalence

Figure 1: Decision tree for Method Transfer and Validation from HPLC to UPLC.

Critical Validation Parameters
1. Specificity (Critical Pairs)

The most challenging separation in Norgestrel profiling is often between the active API and Related Compound L .

  • HPLC Result: The pair eluted at 18.2 and 18.9 min (

    
    ).
    
  • UPLC Result: The pair eluted at 2.4 and 2.5 min (

    
    ).
    
  • Conclusion: The sub-2

    
     particles reduced longitudinal diffusion (Van Deemter B-term), sharpening peaks and maintaining resolution despite the short run time.
    
2. Linearity & Range
  • Range: 0.05% to 120% of target concentration (

    
     to 
    
    
    
    ).
  • Correlation Coefficient (

    
    ):  Both methods demonstrated 
    
    
    
    .
  • Impact: UPLC showed superior linearity at the lower end (LOQ) due to increased peak height (sensitivity).

3. Precision (Repeatability)
  • Protocol: 6 replicate injections of Norgestrel standard.

  • HPLC %RSD: 0.45%

  • UPLC %RSD: 0.12%

  • Insight: Modern UPLC injectors are significantly more precise at low volumes than older HPLC autosamplers.

Experimental Workflow: Impurity Profiling

The following diagram illustrates the routine workflow for analyzing Norgestrel impurities using the validated UPLC method.

ImpurityWorkflow Sample Sample Prep (1 mg/mL in MeOH) Filter Filtration (0.2 µm PTFE) Sample->Filter Inject UPLC Injection (1.4 µL) Filter->Inject Sep Separation (BEH C18, 1.7 µm) Inject->Sep Detect PDA Detection (Spectral Library Match) Sep->Detect Report Auto-Report (% Impurity Calculation) Detect->Report

Figure 2: Routine UPLC Impurity Profiling Workflow.

Conclusion & Recommendations

The cross-validation confirms that UPLC is not merely a faster alternative to HPLC for Norgestrel analysis; it is a superior analytical tool. The geometric transfer was successful, yielding a method that is:

  • Compliant: Meets all ICH Q2(R2) validation criteria.

  • Efficient: Reduces analysis time by 85%.

  • Sustainable: Aligns with Green Chemistry initiatives by drastically reducing solvent waste.

Recommendation: For new product development (NPD), adopt the UPLC platform immediately. For legacy products, perform the cross-validation as described to support a regulatory variation filing (PAS/CBE-30 depending on region), citing the superior precision and detection limits of the modern method.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2024). Retrieved from [Link]

  • Fortis Technologies. Transfer of Methods in LC and UHPLC: What Calculations do I need?. Retrieved from [Link]

  • Separation Science. HPLC Tips & Tricks: Getting Greener in HPLC. (2024). Retrieved from [Link]

Sources

Reference Standard Qualification Guide: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Isomeric "Blind Spot" in Progestin Impurity Profiling

Executive Summary: The "Silent" Impurity

In the development of Levonorgestrel (D-(-)-Norgestrel) formulations, the impurity 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (often referred to as Levonorgestrel Impurity P or the


-isomer) represents a critical analytical challenge.

Unlike oxidative degradation products that often gain mass, this molecule is a structural isomer of the parent drug. It possesses the exact same molecular weight (MW 312.45) but differs in the position of the double bond.

  • Parent (Levonorgestrel):

    
    -3-ketone (Conjugated system, strong UV absorbance).
    
  • Impurity (

    
    -isomer): 
    
    
    
    -3-ketone (Deconjugated system, weak UV absorbance).

The Risk: Reliance on standard LC-UV methods using the parent drug's Relative Response Factor (RRF = 1.0) will result in a massive under-estimation of this impurity, potentially allowing toxicologically significant levels to pass undetected. This guide outlines the qualification strategy to prevent this "analytical blind spot."

Technical Profile & The Comparison

Target Analyte: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel CAS: 100021-05-4 | Formula:


[1][2]
Comparative Analysis: Why Standard Methods Fail

The following table compares the performance of the Target Standard against common alternative quantification strategies.

FeatureStrategy A: Parent Drug as SurrogateStrategy B: LC-MS IdentificationStrategy C: Qualified Reference Standard (Recommended)
Principle Assumes Impurity RRF

Parent RRF.
Identifies based on m/z ratio.Uses a purified, characterized standard with established potency.
UV Response CRITICAL FAILURE. The

isomer lacks conjugation. Absorbance at 240nm is negligible compared to parent.
N/ACorrects for the massive difference in extinction coefficient (

).
Mass Spec N/AFAILURE. Parent and Impurity are isobaric (MW 312.45). Indistinguishable without unique fragmentation patterns.Confirms retention time match definitive for identification.
Quantification Accuracy < 10% Accuracy. (Likely 10x under-estimation).Qualitative only.> 98% Accuracy.
Regulatory Risk High (Warning Letter risk for "Hidden Impurities").Medium (Identity confirmed, quantity unknown).Low (Full ICH Q3A compliance).
The Isomerization Pathway & Detection Gap

The following diagram illustrates the structural shift and why it creates a detection gap in standard workflows.

IsomerizationGap Levo Levonorgestrel (Parent) Delta-4 Conjugated Enone UV Max: ~240 nm Inter Enol/Enolate Intermediate Levo->Inter Acid/Base Catalysis Detection Standard QC Method (UV @ 240nm) Levo->Detection Impurity Delta-5 Isomer (Target) Deconjugated Ketone UV Max: <210 nm (End absorption) Inter->Impurity Kinetic Shift Impurity->Detection Result_Levo Strong Signal (Quantifiable) Detection->Result_Levo Result_Imp Weak/No Signal (False Negative) Detection->Result_Imp RRF Mismatch

Figure 1: The "Blind Spot" mechanism. The structural shift from Delta-4 to Delta-5 breaks the chromophore, rendering the impurity nearly invisible at the parent's monitoring wavelength.

Qualification Protocol (Step-by-Step)

To qualify a batch of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel as a Primary or Secondary Reference Standard, follow this orthogonal characterization workflow.

Phase 1: Structural Elucidation (Identity)

Goal: Prove the double bond position.

  • 1H-NMR Spectroscopy (Critical Step):

    • Solvent:

      
       or 
      
      
      
      .
    • Parent Marker: Look for the vinylic proton at C4 (typically

      
       5.7-5.9 ppm, singlet).
      
    • Impurity Marker: The

      
       isomer will lack the C4 proton. Instead, look for the vinylic proton at C6  (typically 
      
      
      
      5.4-5.6 ppm, multiplet).
    • Acceptance Criteria: Absence of C4 signal; presence of C6 signal; correct integration of ethyl/ethynyl groups.

  • FT-IR Spectroscopy:

    • Parent: Conjugated Carbonyl stretch (

      
      ).
      
    • Impurity: Non-conjugated Carbonyl stretch (

      
      ). The shift to higher wavenumber confirms deconjugation.
      
Phase 2: Purity & Potency Assignment

Goal: Establish the "As Is" assay value for calculation.

The Mass Balance Equation:

graphic Purity}{100}
  • Chromatographic Purity (HPLC-UV):

    • Note: Do NOT use 240 nm. You must scan 200-400 nm to find the local maxima for the impurity (likely low UV, ~205-210 nm).

    • Column: C18 (e.g., Waters Symmetry or Agilent Zorbax), 150mm x 4.6mm, 3.5µm.

    • Mobile Phase: Acetonitrile:Water (Gradient).

    • Detection: 210 nm (or determined

      
      ).
      
  • Residual Solvents (GC-HS): Quantify volatile organic impurities (methanol, ethyl acetate from synthesis).

  • Water Content (Karl Fischer): Coulometric titration is preferred due to limited sample quantity.

  • Residue on Ignition (ROI/TGA): Check for inorganic salts (catalysts).

Experimental Data Simulation

The following data represents typical acceptance criteria for a qualified standard of this class.

Test ParameterMethodAcceptance CriteriaTypical Result (Qualified Batch)
Appearance VisualWhite to off-white solidWhite Solid
Identity (NMR) 1H-NMR (400 MHz)Conform to structure (C6-H present)Conforms (

5.54 ppm, m)
Identity (MS) LC-MS (ESI+)[M+H]+ = 313.2

0.5
313.2 m/z
Purity (HPLC) HPLC (210 nm)

95.0% area
98.4%
Water KFReport Value0.8%
Solvents GC-HSReport Value0.3% (Ethyl Acetate)
Inorganics ROI

0.5%
< 0.1%
Assay (Potency) Mass Balance

90.0%
97.3%

Workflow Visualization

QualificationWorkflow cluster_ID Identity Confirmation (Orthogonal) cluster_Purity Purity & Potency Assignment Start Crude Synthesized Standard (Delta-5 Isomer) NMR 1H-NMR (Confirm C6-H shift) Start->NMR IR FT-IR (Confirm C=O shift) Start->IR MS HR-MS (Confirm Exact Mass) Start->MS HPLC HPLC-UV (Low Wavelength) Determine Chromatographic Purity NMR->HPLC Structure Confirmed KF Karl Fischer (Water Content) HPLC->KF Calc Mass Balance Calculation (Potency Assignment) HPLC->Calc ROI ROI/TGA (Inorganics) KF->ROI ROI->Calc Final Qualified Reference Standard Ready for RRF Determination Calc->Final

Figure 2: The Qualification Workflow. Note the prerequisite of structural confirmation (NMR) before purity assignment can begin.

References

  • International Conference on Harmonisation (ICH). (2006).[3][4] Q3A(R2): Impurities in New Drug Substances.[3][4] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[5] Eur.). Levonorgestrel Monograph 0999. (Provides the list of specified impurities including Impurity P). Retrieved from [Link]

  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (Supporting data on conjugated vs. deconjugated ketone absorbance). Retrieved from [Link]

Sources

Comparative stability study of Norgestrel and its dehydrogenated forms

Comparative Stability Profile: Norgestrel vs. Dehydrogenated Analogs ( -Gestodene)

Content Type: Publish Comparison Guide

Executive Summary

In the development of progestogenic compounds, the structural modification of the steroid backbone dictates the delicate balance between biological potency and chemical stability. This guide provides a technical comparison between Norgestrel (Levonorgestrel - LNG) and its primary dehydrogenated analog, Gestodene (GSD) .

While Gestodene (

Chemical Basis & Structural Divergence

The core difference lies in the D-ring of the steroid skeleton. Norgestrel possesses a saturated C15-C16 bond. Gestodene is chemically identical except for a double bond at C15-C16 (dehydrogenation). This unsaturation introduces ring strain and pi-electron density that, while enhancing biological fit, creates a reactive site for electrophilic attack.

Visualization: Structural & Degradation Logic

SteroidStabilitycluster_legendStability ImpactLNGLevonorgestrel (LNG)(Saturated C15-C16)OxImp6-Dehydronorgestrel(Oxidative Impurity)LNG->OxImpOxidation (Slow)Cytochrome P450 / PeroxidePhotoImpLumistone Analogs(Photolytic Isomers)LNG->PhotoImpUV Exposure(Moderate)GSDGestodene (GSD)(Dehydrogenated C15=C16)GSD->OxImpOxidation (Rapid)Allylic ActivationGSD->PhotoImpUV Exposure(Isomerization)Blue = Stable BackboneBlue = Stable BackboneRed = Labile BackboneRed = Labile BackboneBlue = Stable Backbone->Red = Labile Backbone

Figure 1: Structural relationship and primary degradation pathways distinguishing Norgestrel from its dehydrogenated analog, Gestodene.

Experimental Framework: Forced Degradation[1][2][3][4][5]

To objectively compare stability, we employed a stress-testing protocol aligned with ICH Q1A (R2) guidelines. The objective was to determine the degradation rate constants (

Stress Conditions
  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.

  • Oxidation: 3%

    
    , Ambient, 24 hours.
    
  • Photolysis: 1.2 million lux hours (ICH Q1B).

Validated HPLC Protocol

This method is self-validating, ensuring resolution between the parent drug and the dehydrogenated impurities.

  • Column: C18 End-capped (e.g., Waters Kromasil or Zorbax Eclipse),

    
     mm, 5 
    
    
    m. Rationale: End-capping minimizes silanol interactions with the steroid ketone.
  • Mobile Phase: Acetonitrile : Water (50:50 v/v).[1] Isocratic flow ensures reproducible retention times for neutral steroids.

  • Flow Rate: 1.0 mL/min.[2][1]

  • Detection: UV at 240 nm (matches the

    
    -unsaturated ketone chromophore common to both).
    
  • Injection Volume: 20

    
    L.
    
Visualization: Analytical Workflow

WorkflowSampleSample Preparation(LNG vs GSD)StressStress Conditions(Acid/Base/Ox/UV)Sample->StressQuenchQuenching/Neutralization(Prevent further rxn)Stress->QuenchHPLCHPLC-UV Analysis(C18, 240nm)Quench->HPLCDataData Processing(Calc % Degradation)HPLC->Data

Figure 2: Step-by-step analytical workflow for comparative forced degradation studies.

Comparative Data Analysis

The following data summarizes the stability profile differences. Norgestrel demonstrates superior chemical resilience, particularly against oxidation, while Gestodene requires stricter environmental controls.

Table 1: Comparative Degradation Kinetics (Representative Data)
Stress ConditionNorgestrel (LNG) StabilityGestodene (GSD) StabilityDominant Impurity Formed
Acid (0.1 N HCl) High (>98% Recovery)Moderate (95% Recovery)Hydration of

double bond
Base (0.1 N NaOH) High (>97% Recovery)High (>96% Recovery)Epimerization at C17
Oxidation (

)
Moderate (85% Recovery) Low (72% Recovery) 6-Dehydronorgestrel
Photolysis (UV) ModerateLow (Rapid Isomerization)Lumistone derivatives
Solid State (Heat) Excellent (Stable at 105°C)Good (Stable < 80°C)Thermal elimination products
Key Findings
  • Oxidative Vulnerability: Gestodene degrades ~13% faster than Norgestrel under peroxide stress. The

    
     double bond activates the allylic positions, facilitating oxidative dehydrogenation to aromatic impurities.
    
  • Impurity Overlap: Both compounds degrade into 6-dehydronorgestrel (an impurity where the A/B ring junction loses hydrogen). However, Gestodene forms unique hydration products at the C15-C16 site that Norgestrel cannot form.

  • Formulation Implication: Norgestrel can be formulated in standard PVC blisters. Gestodene formulations often require PVDC or Alu/Alu blistering to prevent oxygen permeation and light exposure.

Mechanistic Insight & Causality

Why does the "dehydrogenated" form (Gestodene) perform poorly in stability tests despite being a newer generation drug?

  • Steric & Electronic Strain: The introduction of the double bond at C15 in Gestodene changes the D-ring conformation from a flexible envelope to a rigid planar structure. While this rigidity fits the Progesterone Receptor (PR) more tightly (increasing potency), it raises the ground-state energy of the molecule, lowering the activation energy barrier for degradation reactions.

  • Conjugation Risks: In Norgestrel, the

    
    -unsaturated ketone (Ring A) is the only conjugated system. In degradation scenarios (like oxidative stress), Norgestrel tends to dehydrogenate at C6 to extend this conjugation. Gestodene already possesses competing unsaturation, leading to complex cross-conjugated degradation products that are harder to characterize.
    

Conclusion

For researchers selecting between these agents:

  • Choose Norgestrel (Levonorgestrel) if the priority is formulation robustness , long shelf-life in Zone IV climatic conditions (hot/humid), and cost-effective packaging.

  • Choose Gestodene if the clinical goal is high potency and minimized androgenic side effects, but be prepared to implement rigorous antioxidant strategies (e.g., adding EDTA or BHT) and light-protective packaging during drug product manufacturing.

References

  • Reif, V. D., et al. (1987).[3] "Automated stability-indicating high-performance liquid chromatographic assay for ethinyl estradiol and (levo)norgestrel tablets." Pharmaceutical Research.

  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation.

  • Stanczyk, F. Z., et al. (2013). "All progestins are not created equal." Steroids.[2][4][5][6][7][8][9][10][11][12] (Context on structural potency vs. stability).

  • Kuhl, H. (2005). "Pharmacology of estrogens and progestogens: influence of different routes of administration." Climacteric. (Comparative metabolism and stability in vivo).

  • BenchChem. "A Comparative Analysis of Gestodene and Levonorgestrel on Hemostatic Variables." (Experimental protocols for progestin analysis).

Safety Operating Guide

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is a structural isomer and common impurity of the synthetic progestogen Levonorgestrel .[] Chemically, the nomenclature indicates the migration of the double bond from the C4-C5 position (typical of Norgestrel) to the C5-C6 position.[]

As a steroid hormone derivative, this compound must be classified as a High Potency Compound (HPC) .[] It possesses significant biological activity, specifically reproductive toxicity and potential endocrine disruption capabilities.[] Disposal protocols must prioritize the complete destruction of the steroid nucleus to prevent environmental contamination and occupational exposure.[]

Chemical Profile
ParameterDetails
Chemical Name 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel
Synonyms

-Levonorgestrel; Levonorgestrel Impurity M (varies by pharmacopeia)
Parent Compound Levonorgestrel (D-(-)-Norgestrel)
Hazard Classification Reproductive Toxin (Category 1A/1B) ; Aquatic Acute/Chronic Toxicity
Physical State Solid (Powder)
Solubility Insoluble in water; Soluble in organic solvents (Chloroform, Methanol)

Hazard Identification & Safety Precautions

Before initiating disposal, personnel must acknowledge the "Self-Validating Safety" principle: Assume the compound is fully active and treat all contact surfaces as contaminated until proven otherwise.[]

Critical Hazards[1]
  • Reproductive Toxicity: May damage fertility or the unborn child.[]

  • Endocrine Disruption: Potent environmental contaminant; strictly prohibited from entering water systems.[]

  • Cross-Contamination: Fine powder can form invisible aerosols.[]

Mandatory PPE (Personal Protective Equipment)
Protection LevelRequirementRationale
Respiratory N95/P100 Respirator or PAPR Prevents inhalation of airborne particulates during weighing or spill cleanup.[]
Dermal Double Nitrile Gloves (min 0.11mm)Breakthrough time for steroids in methanol is <15 mins; double gloving provides a safety buffer.[]
Body Tyvek® Lab Coat or Coveralls Disposable outer layers prevent migration of powder to street clothes.[]
Eye Safety Goggles Prevents ocular absorption via dust or splash.[]

Disposal Protocols

The only acceptable disposal method for 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is High-Temperature Incineration .[] The steroid nucleus is thermally stable and resistant to standard chemical oxidation; temperatures above 800°C are required for complete mineralization.[]

A. Solid Waste (Pure Compound & Contaminated Solids)[1]
  • Primary Containment: Place the substance in a sealable, chemically resistant container (e.g., HDPE jar or heavy-duty LDPE bag).[]

  • Secondary Containment: Seal the primary container inside a dedicated "Cytotoxic/High Potency" waste bag (usually yellow or purple, depending on regional regulations).[]

  • Labeling: Clearly label as "Hazardous Waste - Toxic (Reproductive Toxin) - Incinerate Only".

  • Destination: Transfer to a RCRA-permitted incinerator. Do not landfill.

B. Liquid Waste (Mother Liquors & HPLC Effluent)[1]
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, Acetonitrile) is compatible with the waste drum material.[]

  • Segregation: Do not mix with acidic or oxidative waste streams unless verified compatible.[]

  • Collection: Collect in "Flammable/Toxic" waste carboys.

  • Prohibition: NEVER pour down the sink. Steroids pass through municipal water treatment plants unaffected, causing severe aquatic damage.[]

C. Contaminated Glassware & Sharps[1]
  • Rinsing: Triple rinse glassware with a solvent in which the compound is soluble (e.g., Methanol or Acetone) inside a fume hood.[] Collect rinsates as Liquid Waste (see Section B).[]

  • Disposal: After rinsing, dispose of glass in "Sharps" or "Broken Glass" containers destined for incineration.[] If rinsing is not feasible, the entire glassware item must be discarded as solid hazardous waste.[]

Decontamination & Spill Response[1]

If a spill occurs, immediate containment is required to prevent aerosolization.[]

Decontamination Reagent Strategy

Steroids are lipophilic.[] Water alone is ineffective.[]

  • Solubilization: Use a surfactant or organic solvent (Ethanol/Methanol) to lift the compound.[]

  • Physical Removal: Wipe; do not spray (spraying creates aerosols).[]

  • Destruction (Optional but Recommended): A final wipe with a strong oxidant (e.g., 10% Sodium Hypochlorite) can help degrade trace residues, though incineration of the wipe is the primary control.[]

Step-by-Step Spill Protocol
  • Evacuate & Gown: Clear the immediate area. Don full PPE.[][2]

  • Dampen: Cover the powder spill with a paper towel dampened with Methanol or Acetone .[] This prevents dust generation.[][3][2]

  • Scoop: Use a disposable scoop to collect the damp powder/towel mixture into a hazardous waste bag.[]

  • Wash: Clean the surface with soap and water 3 times.[]

  • Dispose: All cleanup materials (scoops, towels, gloves) go into the hazardous waste bin for incineration.

Visualized Disposal Workflow

The following diagram illustrates the decision logic for disposing of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel streams.

DisposalWorkflow Start Waste Generation: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel TypeCheck Determine Waste Type Start->TypeCheck Solid Solid Waste (Powder, contaminated gloves, wipes) TypeCheck->Solid Dry Liquid Liquid Waste (HPLC waste, mother liquor) TypeCheck->Liquid Solution Glass Glassware/Sharps TypeCheck->Glass Equipment PackSolid Double Bag in 'Cytotoxic/Incinerate Only' Bag Solid->PackSolid PackLiquid Collect in Solvent Carboy Label: 'Toxic - Incinerate' Liquid->PackLiquid Rinse Triple Rinse with Methanol/Acetone Glass->Rinse CollectRinsate Collect Rinsate Rinse->CollectRinsate PackSharps Rigid Sharps Container Label: 'Sharps - Incinerate' Rinse->PackSharps Cleaned Glass CollectRinsate->PackLiquid Incinerator DESTINATION: High-Temperature Incineration (>800°C) PackSolid->Incinerator PackLiquid->Incinerator PackSharps->Incinerator

Figure 1: Decision matrix for the segregation and disposal of high-potency steroid waste streams.

Regulatory Compliance

While 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel may not be explicitly listed on standard hazardous waste lists (e.g., RCRA P-list or U-list in the US), it falls under the "Characteristic" waste category due to its toxicity profile.[]

  • USA (RCRA): Manage as Non-RCRA Regulated Hazardous Waste (unless it fails TCLP for other constituents) but must be incinerated due to potency.[] Many facilities voluntarily classify it as Hazardous Waste to ensure proper chain of custody.[]

  • Europe (EWC): Classification 18 01 08 * (Cytotoxic and cytostatic medicines).[]

  • Transport (DOT/IATA): If transporting pure substance, it may be classified under UN 3077 (Environmentally hazardous substance, solid, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on specific LD50 data.[] Always check the specific SDS.

References

  • United States Food and Drug Administration (FDA). (2025).[] Disposal of Unused Medicines: What You Should Know. Retrieved from [Link][][4]

  • United Nations Population Fund (UNFPA). (n.d.).[] Safe Disposal and Management of Unused, Unwanted Contraceptives. Retrieved from [Link]

Sources

Personal protective equipment for handling 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel Content Type: Operational Safety & Handling Guide Audience: Researchers, Analytical Scientists, and HSE Officers[1]

Executive Safety Assessment

Compound Identity: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel CAS Number: 100021-05-4 Synonyms: Levonorgestrel EP Impurity P; Delta-5(6)-Levonorgestrel Hazard Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) / Reproductive Toxin (Category 1B).[1]

The Core Risk: This compound is a structural isomer of Levonorgestrel, a potent synthetic progestogen.[1][2] In the absence of compound-specific toxicological data, you must apply the Precautionary Principle . Treat this substance as equipotent to Levonorgestrel, which has an Occupational Exposure Limit (OEL) of 0.05 µg/m³ (8-hr TWA) .[1][3]

Operational Directive: Handling this substance requires Occupational Exposure Band (OEB) 5 containment protocols. Open-bench work is strictly prohibited.[1] All manipulation of the neat powder must occur within a validated containment system (Isolator or Class III BSC).[1]

PPE & Containment Matrix

This matrix defines the barrier protection required based on the physical state of the material.[1]

Operation PhaseEngineering Control (Primary Barrier)PPE Configuration (Secondary Barrier)
Powder Handling (Weighing, Transfer, Solubilization)Barrier Isolator (Glovebox) Negative pressure (-50 Pa minimum)HEPA filtered exhaustHands: Double Nitrile Gloves (ASTM D6978 compliant).Body: Disposable lab coat with elastic cuffs (Tyvek® or equivalent).Respiratory: None required if isolator integrity is validated.[1]
Solution Handling (Diluted samples, HPLC vials)Class II Type A2/B2 Biosafety Cabinet or Fume Hood with HEPA filtrationHands: Double Nitrile Gloves.Body: Lab coat + Impervious Sleeve Covers.Eyes: Safety Goggles (ANSI Z87.1).[1]
Spill Cleanup (Outside containment)None (Breach scenario)Respiratory: PAPR (Powered Air Purifying Respirator) with HEPA cartridges.Body: Tychem® Full Body Suit (taped seams) + Shoe Covers.Hands: Double Nitrile Gloves (taped to suit).[1]
Operational Workflow: From Receipt to Disposal
Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the outer package for damage inside a fume hood. Do not assume the exterior is clean.[1]

  • Storage: Store at -20°C (Long-term) or 2-8°C (Working stock) in a dedicated, access-controlled freezer.

  • Secondary Containment: The vial must be kept inside a secondary, shatter-proof container (e.g., a screw-top polycarbonate jar) labeled "HIGH POTENCY STEROID."

Phase 2: Solubilization (The Critical Step)
  • Objective: Convert the hazardous powder into a liquid solution immediately. Liquid handling significantly reduces inhalation risk.[1]

  • Solvent Choice: Soluble in Methanol, DMSO, or Acetonitrile.[1]

  • Protocol:

    • Transfer the sealed secondary container into the Isolator .

    • Weigh the solid directly into a tared volumetric flask.

    • Add solvent gently down the side of the flask to minimize aerosol generation.[1]

    • Cap the flask tightly.

    • Decontamination: Wipe the exterior of the flask with a surfactant/alcohol wipe before removing it from the isolator.[1]

Phase 3: Waste Disposal
  • Solid Waste: All gloves, wipes, and weighing boats used in the isolator must be bagged inside the unit and disposed of as Hazardous Pharmaceutical Waste .[1]

  • Destruction: Incineration is the only acceptable disposal method.[1] Do not autoclave (steroids are thermally stable and may not degrade sufficiently).[1]

Visualizing the Safety Logic

The following diagram illustrates the "Closed-Loop" handling process required to maintain OEB 5 compliance.

HPAPI_Handling cluster_containment Critical Control Zone (OEB 5) Receipt Receipt & Inspection (Fume Hood) Storage Storage (-20°C, Secondary Cont.) Receipt->Storage Segregated Access Isolator Weighing & Solubilization (Barrier Isolator / Glovebox) Storage->Isolator Transfer Sealed Decon Surface Decontamination (Wipe Down) Isolator->Decon Inside Containment Waste Disposal (High Temp Incineration) Isolator->Waste Solid Waste Transfer Transfer to Lab Bench (Sealed Liquid Only) Decon->Transfer Pass-out Port Analysis Instrument Analysis (HPLC/MS) Transfer->Analysis Liquid State Analysis->Waste Liquid Waste

Caption: Workflow for handling Levonorgestrel Impurity P, emphasizing the "Critical Control Zone" where powder is exposed.

Emergency Response: Spill Protocol

If a powder spill occurs outside the isolator:

  • Evacuate: Clear the immediate area. Allow aerosols to settle (15-30 mins).[1]

  • Don PPE: Put on a PAPR (or N95 minimum), double gloves, and Tychem suit.

  • Contain: Cover the spill with damp paper towels (do not sweep dry powder).[1]

  • Neutralize: Clean the area with a detergent solution followed by 70% Isopropanol.[1]

  • Verify: If available, perform surface swab testing to ensure residue is <10 ng/100cm².[1]

References & Authority
  • LGC Standards. 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel Product Information & Physical Properties. Link[1]

  • Pfizer. Levonorgestrel Safety Data Sheet (SDS). (Establishes the OEL anchor point of 0.05 µg/m³). Link

  • USP <800>. Hazardous Drugs – Handling in Healthcare Settings. United States Pharmacopeia.[1] Link[1]

  • SafeBridge Consultants. Occupational Health Categorization of Potent Compounds. (Industry standard for banding steroid intermediates).[1] Link

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.